8-oxo-GTP
Description
Properties
Molecular Formula |
C10H12N5O15P3-4 |
|---|---|
Molecular Weight |
535.15 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/p-4/t2-,4-,5-,8-/m1/s1 |
InChI Key |
JCHLKIQZUXYLPW-UMMCILCDSA-J |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 8-oxo-GTP in Oxidative Stress Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP) in oxidative stress signaling pathways. Beyond its established role as a marker of oxidative damage, emerging evidence reveals this compound and its derivatives as active signaling molecules that modulate key cellular processes. This document details the formation and regulation of this compound, its impact on small GTPase signaling, and provides comprehensive experimental protocols for its study.
Introduction to this compound in Oxidative Stress
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by various environmental factors.[1] Excessive ROS production leads to oxidative stress, causing damage to cellular macromolecules, including nucleotides.[2] Guanine, being the most susceptible to oxidation, is readily converted to 8-oxoguanine (8-oxoG).[3][4] When this occurs in the nucleotide pool, guanosine (B1672433) triphosphate (GTP) is oxidized to this compound.[2]
Historically, this compound has been primarily viewed as a mutagenic precursor, as its incorporation into DNA can lead to G:C to T:A transversions.[3][4] To counteract this, cells have evolved sophisticated sanitizing mechanisms. However, recent research has unveiled a more complex role for this compound and its related molecules in cellular signaling, directly linking oxidative stress to the regulation of critical pathways involved in cell growth, proliferation, and inflammation.[1][5]
Canonical Regulation of this compound by MTH1 (NUDT1)
The primary defense mechanism against the mutagenic potential of 8-oxo-dGTP is its hydrolysis by the enzyme MutT homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1).[3][6] MTH1 is a pyrophosphatase that specifically hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates (8-oxo-dGMP).[7] This prevents their incorporation into DNA by polymerases.[7] Cancer cells, which often exhibit high levels of ROS, frequently upregulate MTH1 to manage the increased load of oxidized nucleotides, making MTH1 a potential therapeutic target.[3][6]
References
- 1. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular levels of 8-oxoguanine in either DNA or the nucleotide pool play pivotal roles in carcinogenesis and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Landscape of 8-oxo-GTP in Mitochondria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic pathways governing the synthesis and management of 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP) within the mitochondria. This document details the key enzymatic players, their kinetic properties, and the experimental protocols required for their study, offering a valuable resource for researchers investigating mitochondrial fidelity, oxidative stress, and associated pathologies.
Introduction: The Threat of Oxidized Guanine (B1146940) Nucleotides in Mitochondria
Mitochondria, as the primary sites of cellular respiration, are major producers of reactive oxygen species (ROS). This high-ROS environment renders the mitochondrial nucleotide pool and mitochondrial DNA (mtDNA) particularly susceptible to oxidative damage. One of the most common and mutagenic lesions is the oxidation of guanine to 8-oxoguanine (8-oxoG). When deoxyguanosine triphosphate (dGTP) is oxidized, it forms 8-oxo-dGTP, a molecule that can be erroneously incorporated into DNA, leading to G:C to T:A transversion mutations.[1][2] The accumulation of 8-oxoG in mtDNA is linked to mitochondrial dysfunction and various human diseases. To counteract this threat, mitochondria have evolved a sophisticated network of enzymes to prevent the synthesis and persistence of 8-oxoG in their genetic material.
Key Enzymatic Players in Mitochondrial this compound Metabolism
The mitochondrial defense against this compound involves a coordinated effort of three primary enzymes: MTH1 (NUDT1), OGG1, and MUTYH. These enzymes are localized to both the nucleus and mitochondria, highlighting their critical role in maintaining genomic integrity throughout the cell.[3][4][5]
MTH1 (NUDT1): Sanitizer of the Mitochondrial Nucleotide Pool
The human MutT homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is the first line of defense against 8-oxo-dGTP.[6] It functions by hydrolyzing the oxidized nucleotide triphosphate into its monophosphate form, 8-oxo-dGMP, thereby preventing its incorporation into newly synthesized DNA.[7] MTH1 exhibits broad substrate specificity, acting on various oxidized purine (B94841) nucleoside triphosphates.[6][8]
OGG1: The Guardian of Mitochondrial DNA Integrity
8-oxoguanine DNA glycosylase 1 (OGG1) is a bifunctional DNA glycosylase that plays a crucial role in the base excision repair (BER) pathway.[4][9] It recognizes and excises 8-oxoG that has been incorporated into the DNA strand opposite a cytosine.[10] Several isoforms of OGG1 exist, with some specifically localizing to the mitochondria to repair oxidative damage in mtDNA.[10][11] The activity of OGG1 is essential for preventing the mutagenic consequences of 8-oxoG in the mitochondrial genome.[9][12]
MUTYH: The Mismatch Corrector
MUTYH (mutY DNA glycosylase) is another key DNA glycosylase in the BER pathway that targets adenine (B156593) bases misincorporated opposite 8-oxoG.[3][5] This A:8-oxoG mismatch arises when DNA polymerase erroneously inserts an adenine opposite an existing 8-oxoG lesion during replication. MUTYH removes the incorrect adenine, allowing for the subsequent insertion of the correct cytosine, thereby preventing a G:C to T:A transversion mutation.[1][2] Like MTH1 and OGG1, MUTYH is also found in the mitochondria.[3][5]
Quantitative Data on Mitochondrial this compound Metabolizing Enzymes
Understanding the kinetic properties of MTH1, OGG1, and MUTYH is crucial for elucidating their roles in mitochondrial this compound metabolism. The following tables summarize the available quantitative data for these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |
| Human MTH1 | 8-oxo-dGTP | - | - | 0.81 | [8] |
| Human MTH1 | 2-oxo-dATP | - | - | 1.68 | [8] |
| Human MTH1 | 8-oxo-dATP | - | - | 0.78 | [8] |
| Human MTH1 | 2-oxo-ATP | - | - | 1.09 | [8] |
| Table 1: Kinetic Parameters of Human MTH1 for Various Oxidized Nucleotides. |
| Enzyme Isoform | Substrate | kg (min-1) | kgl (min-1) | Source |
| OGG1-1b (mitochondrial) | 8-oxoG:C | 7.96 | 0.286 | [10] |
| OGG1-1b (mitochondrial) | 8-oxoG:T | 0.805 | 0.079 | [10] |
| OGG1-1b (mitochondrial) | 8-oxoG:G | 0.070 | 0.040 | [10] |
| OGG1-1b (mitochondrial) | 8-oxoG:A | 0.015 | ~0.00 | [10] |
| OGG1-1a (nuclear) | 8-oxoG:C | 7.21 | 0.254 | [10] |
| OGG1-1a (nuclear) | 8-oxoG:T | 1.37 | 0.083 | [10] |
| OGG1-1a (nuclear) | 8-oxoG:G | 0.125 | 0.075 | [10] |
| OGG1-1a (nuclear) | 8-oxoG:A | 0.031 | 0.072 | [10] |
| Table 2: Reaction Rate Constants of OGG1 Isoforms. kg represents the 8-oxoG glycosylase activity, and kgl represents the N-glycosylase/DNA lyase activity. |
| Enzyme | Substrate | kcat/Km (mM-1s-1) | Source |
| SpMYH | 8-oxoG/G | 0.04 | [13] |
| SpMYH | 8-oxoG/A | 0.13 | [13] |
| Table 3: Kinetic Parameters of Schizosaccharomyces pombe MUTYH (SpMYH). |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key enzymatic pathways and a general workflow for studying them.
Figure 1: Enzymatic pathways of this compound synthesis and repair in mitochondria.
Figure 2: General experimental workflow for studying mitochondrial this compound metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of mitochondrial this compound metabolism.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating mitochondria for functional analysis.
Materials:
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Centrifuge and rotor capable of reaching 15,000 x g at 4°C
Procedure:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer supplemented with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure efficient cell lysis with minimal mitochondrial damage.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Gently resuspend the mitochondrial pellet in mitochondrial isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for downstream applications. Determine the protein concentration using a standard method (e.g., BCA assay).
Quantification of 8-oxo-dGTP in Mitochondrial Extracts by HPLC-ECD
This method allows for the sensitive detection of 8-oxo-dGTP in mitochondrial nucleotide pools.[14]
Materials:
-
Methanol
-
Mobile phase (e.g., 100 mM sodium acetate, pH 5.2, with 5% methanol)
-
8-oxo-dGTP standard
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD)
Procedure:
-
Extract nucleotides from the isolated mitochondrial pellet using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
Filter the extract through a 0.22 µm filter before injection.
-
Inject the sample onto the HPLC system.
-
Separate the nucleotides using an isocratic or gradient elution with the mobile phase.
-
Detect 8-oxo-dGTP using the ECD set at an appropriate potential (e.g., +0.8 V).
-
Quantify the amount of 8-oxo-dGTP by comparing the peak area to a standard curve generated with known concentrations of the 8-oxo-dGTP standard.
A more sensitive method utilizing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) can also be employed for quantification.[15]
Real-time Base Excision Repair Assay for OGG1 Activity in Isolated Mitochondria
This protocol describes a real-time assay to measure the activity of OGG1 in mitochondrial lysates.[16][17]
Materials:
-
Mitochondrial lysate
-
Reporter oligonucleotide: A double-stranded DNA probe containing a single 8-oxoG lesion and a fluorescent reporter/quencher pair.
-
Reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, pH 7.5)
-
Real-time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the mitochondrial lysate, the reporter oligonucleotide, and the reaction buffer.
-
Incubate the reaction in a real-time PCR instrument at 37°C.
-
Monitor the increase in fluorescence over time. The cleavage of the oligonucleotide by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the OGG1 activity in the mitochondrial lysate.
Conclusion
The enzymatic pathways involving MTH1, OGG1, and MUTYH form a robust defense system against the deleterious effects of this compound in mitochondria. A thorough understanding of these pathways, supported by quantitative data and precise experimental protocols, is paramount for researchers in the fields of aging, neurodegenerative diseases, and cancer. This technical guide provides a foundational resource to facilitate further investigation into the intricate mechanisms of mitochondrial genome maintenance and its implications for human health and disease. The methodologies and data presented herein are intended to empower researchers to design and execute experiments that will further unravel the complexities of mitochondrial oxidative stress and the cellular responses to it.
References
- 1. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian MutY homolog (MYH or MUTYH) protects cells from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUTYH - Wikipedia [en.wikipedia.org]
- 4. The C-terminal αO helix of human Ogg1 is essential for 8-oxoguanine DNA glycosylase activity: the mitochondrial β-Ogg1 lacks this domain and does not have glycosylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MUTYH mutY DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Reactome | NUDT1 hydrolyses 8-oxo-dGTP to 8-oxo-dGMP [reactome.org]
- 8. Crystallization and preliminary X-ray analysis of human MTH1 complexed with two oxidized nucleotides, 8-oxo-dGMP and 2-oxo-dATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An active alternative splicing isoform of human mitochondrial 8-oxoguanine DNA glycosylase (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An active alternative splicing isoform of human mitochondrial 8-oxoguanine DNA glycosylase (OGG1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
- 14. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous formation rate of 8-oxo-GTP in the cellular nucleotide pool
An In-Depth Technical Guide to the Spontaneous Formation Rate of 8-oxo-GTP in the Cellular Nucleotide Pool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous formation of 8-oxo-7,8-dihydroguanosine triphosphate (this compound) and its deoxy counterpart, 8-oxo-dGTP, within the cellular nucleotide pool. It covers the mechanisms of formation, quantitative levels, detoxification pathways, and detailed experimental protocols for measurement.
Introduction: The Significance of Oxidized Guanine (B1146940) Nucleotides
Guanine is the most easily oxidized of the DNA bases. Both the ribonucleotide pool (containing GTP) and the deoxyribonucleotide pool (containing dGTP) are vulnerable to spontaneous oxidation by reactive oxygen species (ROS).[1][2][3] This process yields this compound and 8-oxo-dGTP, respectively. These oxidized nucleotides are highly mutagenic because 8-oxoguanine can mispair with adenine (B156593) during nucleic acid synthesis, leading to G:C to T:A transversion mutations if not corrected.[4][5]
The intracellular concentration of these oxidized nucleotides is determined by a delicate balance between their spontaneous formation rate and their active removal by cellular detoxification enzymes.[4] Understanding this balance is critical for research in cancer biology, neurodegenerative diseases, and aging, as well as for the development of novel therapeutics targeting these pathways.
Spontaneous Formation of this compound and 8-oxo-dGTP
The primary mechanism for the spontaneous formation of this compound and 8-oxo-dGTP is the direct oxidation of GTP and dGTP by ROS.[1][3] The free nucleotide pool is considered more susceptible to this oxidative damage than the guanine bases already incorporated into the protected double helix of DNA.[1]
Sources of ROS include:
-
Endogenous: Mitochondrial respiration, inflammatory responses, and byproducts of normal cellular metabolism are major internal sources of ROS.[1][6]
-
Exogenous: Environmental factors such as ionizing radiation, ultraviolet light, and certain chemical agents can elevate cellular ROS levels and increase the rate of nucleotide oxidation.[1][6][7]
The precise rate of spontaneous formation is not a fixed value; it is highly dynamic and depends on the metabolic state of the cell, the efficiency of its antioxidant systems, and the level of exposure to oxidative stressors.
Cellular Defense: The MTH1 (NUDT1) Sanitizing Enzyme
To counteract the threat posed by oxidized purine (B94841) nucleotides, cells possess a critical defense mechanism in the form of the MutT Homolog 1 (MTH1) protein, also known as NUDT1.[8][9] MTH1 is a pyrophosphohydrolase that "sanitizes" the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate.[1][8][10] This monophosphate form cannot be re-phosphorylated and used as a substrate by DNA polymerases, thus preventing its incorporation into DNA.[9] Many cancer cells exhibit elevated ROS levels and show a corresponding upregulation of MTH1, making it an attractive target for cancer therapy.[4][9]
Quantitative Data on Oxidized Guanine Nucleotide Levels
Directly measuring the rate of this compound formation is experimentally challenging. Therefore, research has focused on quantifying the steady-state concentration of 8-oxo-dGTP in the nucleotide pool or the resulting 8-oxo-dG lesions in DNA. These levels reflect the equilibrium between formation and repair/detoxification.
| Analyte | Biological Context | Measured Level / Concentration | Reference |
| 8-oxo-dGTP | Mitochondrial nucleotide pools (rat tissues) | 0.2–2 µM | [4] |
| 8-oxo-dGTP | U2OS human osteosarcoma cells | 1.5–2.5 nM (0.006–0.010 pmol/million cells) | [11] |
| 8-oxo-dGTP | in vitro assay to reduce DNA pol γ fidelity | 2.4 nM | [12] |
| 8-oxo-dG | Human peripheral blood lymphocytes (nuclear DNA) | ~2–3 lesions per 10⁶ dG (~10,000 lesions/nucleus) | [4] |
| 8-oxo-dG | Human peripheral blood lymphocytes | 1.57 ± 0.88 lesions per 10⁶ dG | [13] |
| 8-oxo-dG | H358 cells (unstimulated) | 2.2 ± 0.4 lesions per 10⁷ dG | [14] |
Experimental Protocols for Quantification
Several sophisticated methods are employed to measure 8-oxo-dGTP and its corresponding DNA lesion, 8-oxo-dG. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately quantifying 8-oxo-dGTP from the nucleotide pool and 8-oxo-dG from DNA. It offers high sensitivity and specificity.
-
Principle: Molecules are separated by liquid chromatography and then ionized and fragmented. The mass-to-charge ratio of the parent ion and specific fragment ions are measured, allowing for precise identification and quantification. The use of stable isotope-labeled internal standards is crucial for accuracy.[15]
-
Sample Preparation (for 8-oxo-dGTP):
-
Harvest a large number of cells (e.g., >10 million) and immediately quench metabolism with cold methanol (B129727) or similar solvent.
-
Perform nucleotide extraction using a method like cold methanol/water extraction or perchloric acid precipitation.
-
Separate nucleotides from other cellular components, often using solid-phase extraction (SPE).
-
-
Sample Preparation (for 8-oxo-dG):
-
Analysis:
-
Inject the prepared sample into an LC-MS/MS system. An ion-pairing reversed-phase liquid chromatography method is often required for the highly polar nucleotide triphosphates.[11]
-
Monitor the specific mass transition for 8-oxo-dGTP (e.g., m/z 524 -> 168) or 8-oxo-dG.[11]
-
Quantify the analyte by comparing its peak area to that of the co-eluting stable isotope-labeled internal standard.[15]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
A highly sensitive method primarily used for quantifying the electrochemically active 8-oxo-dG nucleoside.[17][18]
-
Principle: After enzymatic digestion of DNA and separation by HPLC, 8-oxo-dG is detected as it passes through an electrochemical cell, where it is oxidized, generating a measurable electrical current proportional to its concentration.[19]
-
Methodology:
-
Isolate and hydrolyze DNA as described for LC-MS/MS.
-
Inject the hydrolysate into an HPLC system with a C18 reverse-phase column.
-
Elute the nucleosides using an appropriate mobile phase.
-
Pass the eluent through an electrochemical detector set at an oxidizing potential suitable for 8-oxo-dG.
-
Quantify based on a standard curve generated with authentic 8-oxo-dG standards.
-
Enzyme-Modified Comet Assay
This technique measures oxidative DNA base damage (lesions) in individual cells rather than the nucleotide pool directly.[20][21]
-
Principle: Single cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA containing strand breaks migrates out of the nucleus, forming a "comet" shape. To detect oxidized bases, a lesion-specific DNA repair enzyme is added.[22][23] For 8-oxoguanine, formamidopyrimidine DNA glycosylase (FPG) is used, which recognizes and cleaves the DNA at the site of the lesion, converting it into a strand break that contributes to the comet tail.[22]
-
Methodology:
-
Embed viable single cells in low-melting-point agarose on a slide.
-
Lyse cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid".
-
Wash the slides and incubate the nucleoids with FPG enzyme (or buffer for control).
-
Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands.
-
Apply an electric field. DNA fragments migrate towards the anode.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the DNA in the comet tail using image analysis software as a measure of damage.[21]
-
References
- 1. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 7. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The measurement of oxidative damage to DNA by HPLC and GC/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method for the detection of nucleosides, bases, and hydroxylated adducts using gradient HPLC with coulometric array and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comet assay and its use for evaluating oxidative DNA damage in some pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biomed.cas.cz [biomed.cas.cz]
- 22. Modified Alkaline Comet Assay to Detect Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring oxidative damage to DNA and its repair with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 8-oxo-GTP on RNA Transcription and Translation Fidelity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a critical factor in the etiology of numerous diseases, exerting its deleterious effects through the damage of cellular macromolecules, including nucleic acids. The oxidation of guanine (B1146940) to 8-oxo-7,8-dihydroguanine (8-oxoG) is a prevalent form of this damage. When guanosine (B1672433) triphosphate (GTP) is oxidized to 8-oxo-GTP, it introduces a highly mutagenic substrate into the cellular nucleotide pool. This technical guide provides an in-depth analysis of the consequences of this compound on the fidelity of RNA transcription and translation. We will explore the mechanisms of this compound incorporation into RNA, the resulting errors in protein synthesis, cellular defense mechanisms, and detailed experimental protocols for studying these phenomena. This document is intended to be a comprehensive resource for researchers and professionals in drug development investigating the roles of oxidative stress and translational fidelity in disease and therapeutic intervention.
The Genesis and Cellular Management of this compound
Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and in response to environmental stressors, can oxidize guanine nucleotides within the cellular pool to form this compound. Due to its altered chemical structure, 8-oxo-guanine can mispair with adenine (B156593) in addition to its canonical pairing with cytosine.[1] This ambivalence in base pairing is the root of its mutagenic potential.
To mitigate the harmful effects of this compound, cells have evolved sophisticated sanitizing enzymes. In humans, the NUDT1 protein, also known as MTH1, plays a crucial role in hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA.[2] MTH1 also acts on this compound, converting it to 8-oxo-GMP, which is not a substrate for RNA polymerases.[1] This enzymatic activity is a primary defense mechanism against the introduction of 8-oxoG into RNA transcripts.
Below is a diagram illustrating the metabolic fate of this compound in the cell.
Impact on RNA Transcription Fidelity
Despite the action of MTH1, some this compound can escape sanitization and be utilized by RNA polymerases as a substrate for transcription. The incorporation of 8-oxoG into an RNA transcript is a critical event that compromises the fidelity of genetic information transfer.
Quantitative Analysis of this compound Misincorporation
Studies have shown that various RNA polymerases can incorporate this compound, albeit with different efficiencies compared to the canonical GTP. The following table summarizes the available quantitative data on the misincorporation of this compound during transcription.
| RNA Polymerase | Template | Relative Incorporation Rate of this compound (vs. GTP) | Reference(s) |
| E. coli RNA Polymerase | DNA | 5% | [1] |
| E. coli RNA Polymerase | poly(dA-dT) | 10% | [1] |
| E. coli (in vivo, permeabilized cells) | Endogenous | 4% | [1] |
| T7 RNA Polymerase (in vitro) | 8-oxoG in template | >55% misincorporation of A opposite 8-oxoG in DNA template | [3] |
Impact on Translation Fidelity
The presence of 8-oxoG in an mRNA transcript can lead to significant errors during translation. The ribosome may misread 8-oxoG, leading to the incorporation of an incorrect amino acid into the growing polypeptide chain. This can result in the synthesis of misfolded, non-functional, or even toxic proteins.
Mechanisms of Translational Errors
The primary mechanism of translational error due to 8-oxoG is its ability to base-pair with adenine. When 8-oxoG is in the syn conformation, it can form a stable base pair with adenine, leading to the misincorporation of the amino acid encoded by the codon with adenine in that position.[5] For example, if a GGC codon (glycine) is mutated to 8-oxoGGC, the ribosome may read it as an AGC codon (serine) due to the 8-oxoG:A mispairing.
Consequences of Translational Errors
The synthesis of erroneous proteins can have severe cellular consequences, including:
-
Loss of protein function: A single amino acid substitution can abolish the catalytic activity of an enzyme or disrupt the structural integrity of a protein.
-
Protein aggregation: Misfolded proteins are prone to aggregation, which can lead to cellular toxicity and is a hallmark of several neurodegenerative diseases.[6]
-
Activation of stress responses: The accumulation of misfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR), a signaling pathway that aims to restore proteostasis but can induce apoptosis if the stress is prolonged.[7][8]
The following diagram illustrates the Unfolded Protein Response pathway, which can be activated by the accumulation of misfolded proteins resulting from translational errors.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of this compound on transcription and translation.
Synthesis of this compound
A common method for synthesizing this compound involves the oxidation of GTP using a Fenton-like reaction.
Materials:
-
Guanosine-5'-triphosphate (GTP)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
HPLC system for purification
Protocol:
-
Prepare a reaction mixture containing 100 mM sodium phosphate (pH 6.8), 6 mM GTP, 30 mM ascorbic acid, and 100 mM H₂O₂.[4]
-
Incubate the reaction mixture at 37°C for 5 hours in the dark.[4]
-
Monitor the reaction progress by HPLC.
-
Purify the this compound from the reaction mixture using anion-exchange HPLC.
-
Lyophilize the purified this compound and store at -20°C.[4]
In Vitro Transcription Assay with this compound
This protocol allows for the assessment of this compound incorporation into RNA by RNA polymerase in a controlled environment.
Materials:
-
Linear DNA template with a promoter for the desired RNA polymerase (e.g., T7, SP6, or a mammalian promoter for RNA Pol II)
-
RNA polymerase (e.g., T7 RNA polymerase or HeLa cell nuclear extract for RNA Pol II)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
This compound
-
[α-³²P]-UTP for radiolabeling
-
Transcription buffer
-
DNase I
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Set up the transcription reaction in a final volume of 20-50 µL. The reaction should contain the DNA template, RNA polymerase, transcription buffer, and a mix of NTPs. For the experimental condition, replace a portion or all of the GTP with this compound.
-
Include [α-³²P]-UTP in the reaction mix to radiolabel the newly synthesized RNA.
-
Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase).
-
After the desired incubation time, stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Treat the samples with DNase I to digest the DNA template.
-
Analyze the RNA products by urea-PAGE and autoradiography to visualize the full-length and any truncated transcripts. The relative amount of transcript produced in the presence of this compound compared to the control with only GTP can be quantified.
Luciferase-Based Reporter Assay for Translational Fidelity
This assay is used to quantify the frequency of translational errors, such as stop codon readthrough, induced by 8-oxoG in an mRNA template.
Materials:
-
In vitro transcription system (as described in 4.2)
-
DNA template for a luciferase reporter gene containing a premature stop codon (e.g., UAG, UGA, or UAA) at a specific position.
-
Rabbit reticulocyte lysate in vitro translation system.[9][10][11][12][13]
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Synthesize the luciferase reporter mRNA with and without the premature stop codon using in vitro transcription. For the experimental condition, incorporate this compound into the mRNA during transcription.
-
Set up the in vitro translation reaction using rabbit reticulocyte lysate. Add the synthesized mRNA to the lysate along with amino acids and an energy source.
-
Incubate the translation reaction at 30°C for 60-90 minutes.
-
Measure the luciferase activity in each reaction using a luminometer and the appropriate luciferase assay reagent.[14][15][16][17]
-
The amount of luciferase activity from the mRNA with the premature stop codon (containing 8-oxoG) is proportional to the frequency of stop codon readthrough, indicating a translational error. Normalize this to the luciferase activity from the wild-type mRNA to calculate the readthrough efficiency.
The following diagram outlines the workflow for the luciferase-based reporter assay.
Quantitative Mass Spectrometry for Erroneous Protein Detection
Mass spectrometry-based proteomics can be employed to identify and quantify specific amino acid misincorporations in proteins synthesized from 8-oxoG-containing mRNA.
Materials:
-
Protein sample from an in vitro translation reaction or from cells expressing a reporter gene.
-
Trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Protein identification and quantification software.
Protocol:
-
Isolate the protein of interest from the translation reaction or cell lysate, for example, via immunoprecipitation or affinity chromatography.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.[18][19][20][21] The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.
-
Search the resulting MS/MS spectra against a protein database that includes the expected wild-type sequence and potential variants resulting from 8-oxoG-induced misincorporation.
-
Quantify the relative abundance of the wild-type and modified peptides to determine the frequency of amino acid misincorporation at specific sites.[22][23]
Conclusion and Future Directions
The presence of this compound in the cellular nucleotide pool represents a significant threat to the fidelity of both transcription and translation. While cellular defense mechanisms like MTH1 play a crucial role in mitigating this threat, the escape of this compound can lead to the synthesis of erroneous RNA and proteins, with potentially severe consequences for cellular function and organismal health.
The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate mechanisms and consequences of this compound-induced errors in information transfer. Future research should focus on obtaining more precise quantitative data, particularly the kinetic parameters of various RNA polymerases with this compound and the exact frequencies of amino acid misincorporation during translation. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies targeting diseases associated with oxidative stress and impaired proteostasis.
References
- 1. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T7 RNA polymerase catalyzed transcription of the epimerizable DNA lesion, Fapy•dG and 8-oxo-2-deoxyguanosine. [escholarship.org]
- 4. [Kinetics of inhibition by 8-oxy-GTP and 8-bromo-GTP of Escherichia coli RNA-polymerase synthesis of pppApU dinucleotide on the promotor a1 of phage T7deltaD111 DNA in a limited set of substrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protein folding - Wikipedia [en.wikipedia.org]
- 7. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 13. Rabbit Reticulocyte Lysate Protocol [worldwide.promega.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 17. Stop codon readthrough contexts influence reporter expression differentially depending on the presence of an IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Amino Acid Misincorporation Propensities Revealed through Systematic Amino Acid Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Damaging Impact of an Oxidized Nucleotide: Cellular Consequences of 8-oxo-GTP Incorporation into Messenger RNA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of genetic information is paramount for cellular function and survival. While DNA damage is a well-established field of study, the consequences of damage to RNA are increasingly being recognized as critical contributors to cellular dysfunction and disease. A prevalent form of RNA damage is the oxidation of guanosine (B1672433) triphosphate (GTP) to 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), which can be subsequently incorporated into messenger RNA (mRNA) during transcription. This event, termed transcriptional mutagenesis, introduces a lesion into the coding template, leading to a cascade of detrimental cellular effects. This technical guide provides an in-depth exploration of the cellular consequences of this compound incorporation into mRNA, focusing on its profound impact on translation, the induction of protein-related stress, and its association with pathological conditions. We will delve into the quantitative effects on protein synthesis, detail the experimental protocols used to investigate these phenomena, and visualize the intricate molecular pathways involved.
Introduction: The Threat of Oxidized RNA
Reactive oxygen species (ROS), byproducts of normal metabolic processes and environmental stressors, can indiscriminately damage cellular macromolecules, including RNA. Guanine (B1146940), due to its low redox potential, is particularly susceptible to oxidation, leading to the formation of 8-oxoguanine (8-oxoG). When GTP in the cellular nucleotide pool is oxidized to this compound, it can be utilized by RNA polymerases during transcription, resulting in the incorporation of 8-oxoG into mRNA transcripts. This seemingly subtle modification has profound implications for the fidelity of protein synthesis, as 8-oxoG can mispair with adenine (B156593) in addition to its canonical pairing with cytosine. This ambiguity at the codon level disrupts the intricate machinery of the ribosome, triggering a series of cellular stress responses.
A key player in mitigating this threat is the enzyme MutT homolog 1 (MTH1), which sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP and this compound, preventing their incorporation into nucleic acids.[1][2] However, under conditions of high oxidative stress or in instances where MTH1 activity is compromised, the levels of 8-oxoG in mRNA can rise, leading to the adverse cellular consequences detailed in this guide.
Impact on Messenger RNA Translation
The incorporation of 8-oxoG into an mRNA codon serves as a significant roadblock for the translating ribosome. This lesion disrupts the delicate process of codon-anticodon recognition and peptide bond formation, leading to two primary consequences: ribosome stalling and translational errors.
Ribosome Stalling and Reduced Protein Synthesis
The presence of a single 8-oxoG lesion within an mRNA codon can dramatically impede the progression of the ribosome. This stalling effect drastically reduces the rate of peptide bond formation, effectively acting as a potent inhibitor of protein synthesis.[3][4] In vitro studies using reconstituted bacterial translation systems have demonstrated that the rate of peptide bond formation can be reduced by more than three to four orders of magnitude.[3][4] This profound inhibition occurs regardless of the position of the 8-oxoG within the codon.[3]
Translational Errors and Production of Aberrant Proteins
Beyond simply halting translation, 8-oxoG in mRNA can also lead to errors in the sequence of the resulting polypeptide chain. The ability of 8-oxoG to mispair with adenine can cause the misincorporation of amino acids. Furthermore, the significant disruption to the translation process can result in the premature termination of protein synthesis, leading to the production of truncated and non-functional proteins. These aberrant protein products can lose their normal function and are prone to misfolding and aggregation.
Cellular Surveillance and Quality Control Mechanisms
Cells have evolved sophisticated surveillance systems to detect and respond to stalled ribosomes and aberrant mRNAs. The profound stalling of ribosomes on 8-oxoG-containing transcripts is a potent trigger for these quality control pathways, primarily the No-Go Decay (NGD) pathway.[3][5] NGD recognizes stalled ribosome complexes and initiates the endonucleolytic cleavage of the problematic mRNA, followed by its degradation. This process serves to eliminate the damaged template and prevent the continued synthesis of potentially toxic proteins. In yeast strains deficient in key NGD factors, such as Dom34, there is a significant accumulation of 8-oxoG-containing polyadenylated RNA, highlighting the crucial role of this pathway in clearing oxidized transcripts.[3]
Protein Aggregation and Neurodegenerative Diseases
The production of misfolded and truncated proteins resulting from the translation of oxidized mRNA is a significant contributor to cellular proteotoxicity. These aberrant proteins have a high propensity to aggregate, forming insoluble inclusions that are a hallmark of several neurodegenerative diseases.[6] A compelling link has been established between 8-oxoG in mRNA and the accumulation of pathogenic amyloid β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[6] Studies have shown that increasing the levels of 8-oxoG in the RNA of cells expressing amyloid precursor protein (APP) leads to a significant increase in the secretion of aggregation-prone Aβ peptides, including Aβ1-40 and Aβ1-42.[6] This suggests that RNA oxidation can directly contribute to the molecular pathology of neurodegenerative conditions. The levels of 8-oxoG in RNA have been found to be elevated in the brains of patients with Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis compared to healthy individuals.[7]
Quantitative Data on the Effects of this compound Incorporation
The following tables summarize the quantitative data from key studies investigating the cellular consequences of 8-oxoG in mRNA.
| Parameter | Effect of 8-oxoG in mRNA | Fold Change/Magnitude | Reference |
| Rate of Peptide Bond Formation | Significant reduction | >1000-fold decrease | [3][5] |
| 3 to 4 orders of magnitude slower | [4] | ||
| 8-oxoG Levels in polyA-enriched RNA (in NGD-deficient yeast) | Accumulation of oxidized mRNA | ~2-fold increase | [3] |
| Secretion of Amyloid β (Aβ) Peptides (in MTH1-knockdown cells with 8-oxoGTP) | Increased secretion | ||
| - Aβ1-x | 1.6-fold increase | [6] | |
| - Aβ1-40 | 1.8-fold increase | [6] | |
| - Aβ1-42 | 1.7-fold increase | [6] | |
| Luciferase Reporter Activity (with amber mutation) | Suppression of stop codon (readthrough) | Increased expression of full-length protein | [6] |
Table 1: Quantitative effects of 8-oxoG incorporation into mRNA.
| Aβ Peptide | Fold Up-regulation in 8-oxoGTP-treated cells (MS analysis) | Reference |
| Aβ1-38 | >2 | [6] |
| Aβ1-39 | >2 | [6] |
| Aβ1-40 | >2 | [6] |
| Aβ1-42 | >2 | [6] |
Table 2: Mass spectrometry-based quantification of amyloid β peptide fragments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular consequences of this compound incorporation into mRNA.
Synthesis of this compound
Objective: To chemically synthesize this compound for use in in vitro and cell-based assays.
Protocol:
-
Prepare a reaction mixture containing 100 mM sodium phosphate (B84403) (pH 6.8), 6 mM GTP, 30 mM ascorbic acid, and 100 mM H₂O₂.
-
Incubate the reaction mixture at 37°C for 5 hours in the dark.
-
Purify the this compound from the reaction mixture using high-performance liquid chromatography (HPLC) with an ion-exchange column (e.g., Mono Q).
-
Elute the nucleotides with a linear gradient of 1 M triethylammonium (B8662869) hydrogen carbonate (pH 7.0).
-
Collect the fractions containing this compound and re-purify using the same HPLC method to remove any unoxidized GTP.[8]
In Vitro Translation Assay with 8-oxoG-Containing mRNA
Objective: To measure the effect of 8-oxoG on the rate and fidelity of protein synthesis in a reconstituted translation system.
Protocol:
-
Prepare a fully reconstituted E. coli in vitro translation system: This involves the purification of ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.[9]
-
Synthesize mRNA templates: Prepare both a control mRNA and an mRNA containing a site-specific 8-oxoG lesion. This can be achieved through solid-phase chemical synthesis of the RNA oligonucleotide containing the modification, followed by ligation to the rest of the transcript.
-
Assemble translation initiation complexes: Incubate 70S ribosomes with the mRNA template and initiator fMet-tRNAfMet in the P-site.
-
Initiate translation: Start the reaction by adding a ternary complex of the appropriate aminoacyl-tRNA, EF-Tu, and GTP.
-
Measure peptide bond formation kinetics: Use a quench-flow apparatus to rapidly mix the reactants and quench the reaction at various time points.
-
Analyze the products: Separate the dipeptide products from unreacted aminoacyl-tRNA by thin-layer chromatography (TLC) or HPLC and quantify the amount of product formed over time to determine the rate of peptide bond formation.[3][4]
Ribosome Profiling of Oxidized mRNA
Objective: To map the positions of stalled ribosomes on a transcriptome-wide scale in response to oxidative stress.
Protocol:
-
Induce oxidative stress in cells: Treat cultured cells with an oxidizing agent (e.g., H₂O₂) to increase the levels of 8-oxoG in mRNA.
-
Arrest translation: Treat the cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse cells and digest unprotected mRNA: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase I to digest all mRNA that is not protected by the ribosome.
-
Isolate ribosome-protected fragments (RPFs): Isolate the monosome fraction containing the ribosome and the protected mRNA fragment using sucrose (B13894) density gradient centrifugation.
-
Purify RPFs: Extract the RNA from the isolated monosomes and purify the ~28-34 nucleotide RPFs by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Prepare sequencing libraries: Convert the purified RPFs into a cDNA library suitable for next-generation sequencing.
-
Sequence and map reads: Sequence the cDNA library and map the resulting reads back to the transcriptome to determine the positions and density of ribosomes on each mRNA.[10][11][12]
Detection of 8-oxoG in RNA by Mass Spectrometry
Objective: To accurately quantify the levels of 8-oxoG in total RNA or mRNA from cells or tissues.
Protocol:
-
Isolate RNA: Extract total RNA from the biological sample of interest using a robust method that minimizes artefactual oxidation (e.g., using TRIzol with subsequent purification).
-
Enzymatic hydrolysis of RNA: Digest the purified RNA to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Quantify 8-oxoguanosine: Analyze the resulting nucleoside mixture by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Use stable isotope-labeled internal standards: Spike the samples with known amounts of stable isotope-labeled 8-oxoguanosine and guanosine to ensure accurate quantification.
-
Calculate 8-oxoG levels: Determine the amount of 8-oxoguanosine relative to the amount of unmodified guanosine to express the level of RNA oxidation (e.g., 8-oxoGsn/10⁶ Gsn).[6][13]
Luciferase Reporter Assay for Translational Readthrough
Objective: To assess the ability of 8-oxoG to induce readthrough of a premature stop codon in a reporter gene.
Protocol:
-
Construct a dual-luciferase reporter vector: Create a plasmid containing an upstream Renilla luciferase (Rluc) gene and a downstream Firefly luciferase (Fluc) gene, separated by a linker containing a premature stop codon (e.g., an amber codon, UAG).
-
Transfect cells: Transfect cultured cells (e.g., HEK293T) with the dual-luciferase reporter plasmid.
-
Induce RNA oxidation: Treat the transfected cells with an agent that increases 8-oxoGTP levels, such as by administering 8-oxoGTP to MTH1-knockdown cells.
-
Lyse cells and measure luciferase activity: After a suitable incubation period, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a luminometer and specific substrates.
-
Calculate readthrough efficiency: The ratio of Fluc to Rluc activity is a measure of the efficiency of stop codon readthrough. An increase in this ratio in the presence of 8-oxoG indicates that the lesion promotes the bypass of the premature stop codon.[6][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellular consequences of this compound incorporation into mRNA.
Caption: Experimental workflow for ribosome profiling of oxidized mRNA.
Caption: Logical relationship between 8-oxoG in mRNA and neurodegeneration.
Conclusion and Future Directions
The incorporation of this compound into mRNA represents a significant threat to cellular homeostasis, with far-reaching consequences for protein synthesis, proteostasis, and cell survival. The resulting ribosome stalling and translational errors can trigger cellular quality control mechanisms and, when unchecked, contribute to the accumulation of toxic protein aggregates implicated in a range of human diseases, most notably neurodegenerative disorders. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further investigate the intricate mechanisms underlying the cellular response to oxidized mRNA.
Future research in this field will likely focus on several key areas. A deeper understanding of the interplay between different RNA quality control pathways in the recognition and degradation of oxidized transcripts is needed. Identifying the full spectrum of proteins that are mis-synthesized as a result of 8-oxoG in mRNA will provide crucial insights into the specific cellular processes that are most vulnerable to RNA oxidation. Furthermore, exploring the therapeutic potential of modulating pathways involved in the response to oxidized RNA, such as enhancing MTH1 activity or boosting cellular protein quality control systems, may offer novel strategies for combating diseases associated with oxidative stress. The continued development of sensitive and high-resolution techniques to map 8-oxoG in the transcriptome will be instrumental in unraveling the full impact of this pervasive form of RNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An active role for the ribosome in determining the fate of oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional mutagenesis mediated by 8-oxoG induces translational errors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 13. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA | The EMBO Journal [link.springer.com]
The Double-Edged Sword: 8-oxo-GTP's Role in the Pathogenesis of Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a well-established contributor to the pathology of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. A key player in this process is the oxidized purine (B94841) nucleotide, 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP). Formed from the oxidation of guanosine (B1672433) triphosphate (GTP), this compound represents a significant threat to neuronal integrity. If not efficiently hydrolyzed and removed from the nucleotide pool, it can be mistakenly incorporated into DNA and RNA, leading to mutations, transcriptional errors, and ultimately, neuronal dysfunction and death. This technical guide provides a comprehensive overview of the role of this compound in neurodegenerative disease pathogenesis, detailing the biochemical pathways, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling cascades involved.
Introduction: The Genesis of a Neurotoxic Nucleotide
Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can inflict damage on a variety of biomolecules, including nucleic acids. Guanine, due to its low redox potential, is particularly susceptible to oxidation, leading to the formation of 8-oxoguanine (8-oxoG).[1] When this damage occurs to guanosine triphosphate (GTP) within the cellular nucleotide pool, the result is the formation of this compound.[2]
The cell possesses a primary defense mechanism against the deleterious effects of this compound in the form of the enzyme MutT homolog 1 (MTH1), also known as NUDT1.[3][4] MTH1 is a nudix hydrolase that sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA.[1][5] This enzyme is crucial for maintaining genomic stability and preventing the neurotoxic cascade initiated by oxidized nucleotides.[3][6]
The Pathogenic Cascade of this compound
The incorporation of this compound (as 8-oxo-dGTP after conversion) into DNA or this compound into RNA is a critical event in the pathogenesis of neurodegenerative diseases.
Incorporation into DNA and the Initiation of Base Excision Repair
If MTH1 activity is insufficient or overwhelmed, 8-oxo-dGTP can be incorporated into DNA by DNA polymerases during replication or repair.[7] This results in the formation of 8-oxoG lesions within the DNA strand. The presence of 8-oxoG in DNA can lead to G:C to T:A transversion mutations if not repaired before the next round of DNA replication.[8]
The cell employs the base excision repair (BER) pathway to remove 8-oxoG from DNA. This process is initiated by the DNA glycosylase, 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the 8-oxoG base.[1][8] However, another DNA glycosylase, MUTYH, recognizes adenine (B156593) mispaired with 8-oxoG and initiates its own repair cascade. Paradoxically, this MUTYH-initiated repair process has been shown to be a key driver of neurodegeneration.[8][9] The resulting single-strand breaks generated during this repair process can trigger downstream cell death pathways.[8][9]
Incorporation into RNA and Transcriptional Errors
The incorporation of this compound into RNA during transcription can lead to the synthesis of erroneous proteins, a process termed "transcriptional mutagenesis."[2] This can result in the production of non-functional or toxic proteins, further contributing to cellular dysfunction.
Quantitative Insights: 8-oxoG Levels in Neurodegenerative Diseases
Elevated levels of 8-oxoG and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are a consistent finding in the brains of patients with neurodegenerative diseases and in corresponding animal models.
| Disease | Brain Region/Fluid | Analyte | Fold Increase vs. Control (approximate) | Reference |
| Alzheimer's Disease | Cerebrospinal Fluid | 8-oxoGsn | 5x | [10] |
| Frontal Cortex (familial AD) | 8-hydroxyguanosine (RNA) | Significantly increased | [11] | |
| Parkinson's Disease | Substantia Nigra | 8-oxodG | Significantly increased | [12] |
| Cerebrospinal Fluid | 8-oxoGsn | 3x | [10] | |
| Midbrain | 8-oxodG | Significantly increased | [12] | |
| Amyotrophic Lateral Sclerosis (ALS) | Plasma, Urine, CSF | 8-OHdG | Significantly elevated | [13] |
| Spinal Cord (G93A mice) | 8-OHdG | Increased at 60, 90, and 120 days | [14] | |
| Cortex (G93A mice) | 8-OHdG | Increased at 90 and 120 days | [14] | |
| Animal Models | ||||
| Mth1/Ogg1 knockout mice (striatum, mtDNA) | Striatum (mtDNA) | 8-oxo-dG | >40x (after 3-NP treatment) | [1] |
| Mth1/Ogg1 knockout mice (cultured neurons, mtDNA) | Cortical Neurons (mtDNA) | 8-oxo-dG | ~2x (without antioxidants) | [1] |
| MPTP-treated mice (dopamine neurons) | Substantia Nigra | 8-oxoG (nuclear DNA) | Increased | [15] |
| Sprague-Dawley Rats (age-dependent) | Hippocampus (DNA) | 8-oxo-dGsn | Gradual increase with age | [16] |
| Sprague-Dawley Rats (age-dependent) | Hippocampus (RNA) | 8-oxo-Gsn | Gradual increase with age | [16] |
Signaling Pathways of 8-oxoG-Induced Neurodegeneration
The accumulation of 8-oxoG in neuronal DNA, particularly mitochondrial DNA (mtDNA), triggers specific cell death signaling pathways.
Calpain-Dependent Neuronal Loss
The accumulation of 8-oxoG in the mitochondrial DNA of neurons has been shown to cause calpain-dependent neuronal loss.[8][9] Calpains are calcium-dependent proteases that, when activated, can cleave a variety of cellular substrates, leading to apoptosis.[17][18]
Caption: Calpain-dependent neuronal death pathway initiated by this compound.
PARP-Dependent Microglial Activation and AIF Translocation
In microglia, the accumulation of 8-oxoG in nuclear DNA can lead to the activation of Poly(ADP-ribose) polymerase (PARP).[8][9] PARP activation, in turn, triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a key event in caspase-independent cell death.[8][9][15]
Caption: PARP-AIF mediated microglial death pathway.
Experimental Protocols: A Methodological Toolkit
Quantification of 8-oxo-dG in Brain Tissue by LC-MS/MS
This protocol provides a robust method for the accurate quantification of 8-oxo-dG in brain tissue.
1. DNA Extraction:
-
Homogenize ~50-100 mg of frozen brain tissue in a suitable lysis buffer.
-
Perform DNA extraction using a commercial kit or a standard phenol-chloroform method, ensuring all steps are performed on ice to minimize artificial oxidation.
2. DNA Hydrolysis:
-
Digest 10-20 µg of DNA with nuclease P1 (to hydrolyze DNA to deoxynucleoside monophosphates) followed by alkaline phosphatase (to dephosphorylate to deoxynucleosides).
3. Sample Preparation and LC-MS/MS Analysis:
-
Add an internal standard (e.g., ¹⁵N₅-labeled 8-oxo-dG) to the hydrolyzed DNA sample.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the deoxynucleosides using a reverse-phase C18 column.
-
Detect and quantify 8-oxo-dG and unmodified deoxyguanosine (dG) using multiple reaction monitoring (MRM) mode.
-
The amount of 8-oxo-dG is typically expressed as the number of 8-oxo-dG lesions per 10⁶ dG residues.[19][20]
Caption: Workflow for LC-MS/MS quantification of 8-oxo-dG.
Immunohistochemical Detection of 8-oxoguanine
This method allows for the visualization of 8-oxoG accumulation in specific cell types within brain tissue sections.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in PFA.
-
Cryoprotect the brain in a sucrose (B13894) solution and section using a cryostat or vibratome.
2. Antigen Retrieval:
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or water bath.[21]
3. Immunohistochemistry:
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody specific for 8-oxoG (e.g., mouse monoclonal anti-8-oxoguanine antibody).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488).
-
Counterstain with a nuclear stain like DAPI.
-
Mount the sections and visualize using a fluorescence or confocal microscope.[22]
OGG1 DNA Repair Activity Assay
This assay measures the activity of OGG1 in excising 8-oxoG from a DNA substrate.
1. Preparation of Nuclear Extracts:
-
Isolate nuclei from brain tissue or cultured cells.
-
Extract nuclear proteins using a high-salt buffer.
2. OGG1 Activity Assay:
-
Incubate the nuclear extract with a 5'-radiolabeled or fluorescently labeled oligonucleotide duplex containing a single 8-oxoG lesion.
-
The glycosylase activity of OGG1 will excise the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. The associated lyase activity of OGG1 will then cleave the DNA backbone at the AP site.
-
Stop the reaction and separate the cleaved and uncleaved DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the cleaved product to determine OGG1 activity.[10][13]
Therapeutic Strategies and Future Directions
The central role of this compound in neurodegeneration makes the pathways involved in its metabolism and repair attractive targets for therapeutic intervention.
-
Enhancing MTH1 Activity: Strategies to boost the activity or expression of MTH1 could help to sanitize the neuronal nucleotide pool and prevent the incorporation of 8-oxo-dGTP into DNA.
-
Inhibition of MUTYH: Given the paradoxical role of MUTYH in promoting neurodegeneration, the development of specific inhibitors for this enzyme could be a promising neuroprotective strategy.[8][9]
-
Antioxidant Therapies: While broad-spectrum antioxidant therapies have had limited success, targeted delivery of antioxidants to the mitochondria could help to reduce the initial formation of this compound.
Conclusion
The formation and subsequent incorporation of this compound into nucleic acids represents a critical nexus in the complex interplay between oxidative stress and neurodegeneration. The accumulation of the resulting 8-oxoguanine lesion, particularly within mitochondrial DNA, triggers a cascade of events including the activation of specific cell death pathways involving calpain and PARP-AIF. A thorough understanding of these molecular mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the development of novel and effective therapeutic strategies to combat the devastating impact of neurodegenerative diseases. The continued investigation into the nuanced roles of enzymes like MTH1, OGG1, and MUTYH will undoubtedly pave the way for targeted interventions aimed at preserving neuronal health in the face of oxidative insults.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular assays for studying the Fe-S cluster containing base excision repair glycosylase MUTYH and homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of mutant MUTYH proteins associated with familial colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Vesicular translocation of PARP-1 to cytoplasm causes ADP-ribosylation and disassembly of vimentin filaments during microglia activation induced by LPS [frontiersin.org]
- 17. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Assays for Studying the Fe-S Cluster Containing Base Excision Repair Glycosylase MUTYH and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
8-oxo-GTP metabolism and its link to inflammatory responses
An In-depth Technical Guide to 8-oxo-GTP Metabolism and its Link to Inflammatory Responses
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxidative stress is a fundamental driver of cellular damage and is implicated in a wide range of inflammatory diseases. A key consequence of oxidative stress is the modification of cellular biomolecules, including the oxidation of guanine (B1146940) nucleotides to form 8-oxo-7,8-dihydroguanine (8-oxoG). When this occurs in the nucleotide pool, it primarily exists as this compound. This molecule and its derivatives represent a critical nexus between oxidative damage and cellular signaling. The cellular response to 8-oxoG is twofold: a "sanitization" mechanism to prevent its mutagenic incorporation into DNA, and a pro-inflammatory signaling cascade initiated by its presence. This guide provides a detailed examination of the metabolism of this compound, the signaling pathways it modulates, quantitative data on its prevalence, and key experimental protocols for its study.
Metabolism of this compound: The Cellular Defense Mechanism
The primary defense against the genotoxic potential of 8-oxo-dGTP is its removal from the nucleotide pool. This "nucleotide pool sanitation" is primarily carried out by the Nudix (Nucleoside diphosphate-linked moiety X) hydrolase superfamily.
1.1. MTH1 (NUDT1): The Principal 8-oxo-dGTPase
MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1), is the main enzyme responsible for hydrolyzing oxidized purine (B94841) nucleoside triphosphates.[1] Its primary function is to convert the mutagenic 8-oxo-dGTP into 8-oxo-dGMP and pyrophosphate (PPi).[2] This monophosphate form cannot be re-phosphorylated and is therefore prevented from being incorporated into DNA by polymerases.[2] MTH1 also demonstrates activity against other oxidized nucleotides like 8-oxo-dATP and 2-hydroxy-dATP.[1] Due to its role in protecting cancer cells from increased oxidative stress, MTH1 has emerged as a significant target in oncology.
1.2. Other NUDIX Hydrolases
While MTH1 is the major sanitizer of 8-oxo-dGTP, other NUDIX proteins have been investigated for similar roles. NUDT15, for example, shows some activity towards 8-oxo-dGTP but has a much stronger preference for the canonical dGTP. This suggests that MTH1 and NUDT15 have distinct functions within the cell.
The Pro-inflammatory Signaling Role of 8-Oxoguanine
Paradoxically, while cells have mechanisms to eliminate 8-oxoG species, the products of DNA repair can initiate a potent pro-inflammatory signaling cascade. This pathway reveals a novel function for a DNA repair enzyme, converting it into a signaling activator.
2.1. OGG1-BER Pathway as the Signal Source
The Base Excision Repair (BER) pathway is the primary mechanism for removing 8-oxoG that has been incorporated into DNA. The process is initiated by 8-oxoguanine DNA glycosylase-1 (OGG1), which recognizes and excises the 8-oxoG base.[3][4]
2.2. OGG1•8-oxoG Complex: A Guanine Nucleotide Exchange Factor (GEF)
Following excision, the free 8-oxoG base can bind with high affinity to the OGG1 protein at a site distinct from its catalytic domain.[5][6] This OGG1•8-oxoG complex acquires a new function: it acts as a Guanine Nucleotide Exchange Factor (GEF) for small GTPases of the Ras superfamily, particularly KRAS and Rac1.[5][7][8] The complex facilitates the exchange of GDP for GTP, switching the GTPase into its active, signal-transducing state.[5][7]
2.3. Downstream Inflammatory Cascade
The activation of KRAS by the OGG1•8-oxoG complex triggers canonical downstream signaling pathways, including the MAPK and PI3K cascades.[7][9] These signaling events converge on the activation of the transcription factor NF-κB, a master regulator of inflammation.[7][9] Activated NF-κB translocates to the nucleus and drives the expression of a host of pro-inflammatory genes, including cytokines and chemokines, leading to the recruitment of immune cells and the propagation of an inflammatory response.[9]
Figure 1. OGG1-mediated inflammatory signaling pathway initiated by 8-oxoguanine.
Alternative Inflammatory Pathways: The cGAS-STING Axis
Beyond the OGG1-dependent pathway, oxidized DNA can trigger inflammation through innate immune sensors that survey the cytoplasm for misplaced nucleic acids.
3.1. cGAS as a Sensor for Oxidized DNA
The cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor.[10] Upon binding to double-stranded DNA, cGAS is activated and synthesizes the second messenger 2′3′-cyclic GMP-AMP (cGAMP).[11] While cGAS activation is generally sequence-independent, it can be triggered by various forms of endogenous DNA that escape the nucleus or mitochondria.[10][11] Recent evidence demonstrates that oxidized mitochondrial DNA (ox-mtDNA), which is rich in 8-oxoG, is released into the cytoplasm following cellular stress (e.g., ischemia-reperfusion injury) and directly activates the cGAS-STING pathway.[12]
3.2. STING-Mediated Interferon and NF-κB Response
cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[13] Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-α/β).[12] Concurrently, the STING complex can also activate NF-κB, leading to the production of other pro-inflammatory cytokines.[12] This highlights a parallel, OGG1-independent mechanism linking oxidative DNA damage to innate immune activation.
Figure 2. Activation of the cGAS-STING pathway by oxidized mitochondrial DNA.
Quantitative Analysis of 8-Oxoguanine Species
The levels of 8-oxo-dG in DNA and body fluids are widely used as biomarkers of systemic oxidative stress and inflammation.[14][15] The baseline levels can vary significantly depending on the tissue type, analytical method, and individual health status.
Table 1: Kinetic Parameters of Human NUDIX Hydrolases Data collated from studies on recombinant human proteins.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MTH1 | 8-oxo-dGTP | 4.3 | 3.61 | 840,200 |
| MTH1 | dGTP | 16.7 | 0.32 | 19,100 |
| NUDT15 | 8-oxo-dGTP | 189 | 0.10 | 3,600 |
| NUDT15 | dGTP | 15.4 | 0.50 | 32,400 |
Table 2: Representative Levels of 8-oxo-dG in Human Samples Values can vary significantly between studies due to methodological differences.[1][16]
| Sample Type | Condition | Reported Level (lesions per 106 dG) | Reference |
| Leukocyte DNA | Healthy Non-Smoker | ~1.5 - 5.0 | [14] |
| Leukocyte DNA | Healthy Smoker | ~3.3 - 8.0 | [14] |
| Liver Tissue | Non-malignant | Variable, can increase with inflammation | [1] |
| Urine (Creatinine Corrected) | Healthy Adult | ~3.9 ng/mg creatinine (B1669602) (Geometric Mean) | [15] |
Key Experimental Protocols
Accurate measurement of 8-oxoG species and the activity of related proteins is crucial for research in this field. Below are outlines of key experimental methodologies.
5.1. Protocol: Measurement of 8-oxo-dG in DNA by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying 8-oxo-dG.[17][18] The main challenge is preventing artefactual oxidation of guanine during sample preparation.[16]
Figure 3. Experimental workflow for HPLC-ECD analysis of 8-oxo-dG in DNA.
Methodology:
-
DNA Isolation: Isolate DNA from cells or tissues using a method that minimizes oxidation, such as a sodium iodide (NaI)-based protocol, including the iron chelator desferrioxamine (DFO).[17]
-
Enzymatic Digestion: Digest DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
HPLC Separation: Inject the digested sample onto a C18 reversed-phase HPLC column. Use a mobile phase such as a phosphate (B84403) buffer with a methanol (B129727) or acetonitrile (B52724) gradient to separate the nucleosides.[18]
-
Detection: Use a dual-detector setup. The electrochemical (EC) detector is set to an optimal potential for 8-oxo-dG (e.g., ~0.6 V) for high sensitivity.[18][19] The UV detector is set to ~260 nm to quantify the unmodified 2'-deoxyguanosine (B1662781) (dG) for normalization.
-
Quantification: Calculate the amount of 8-oxo-dG and dG by comparing peak areas to standard curves generated from known concentrations of pure standards.[19] The final result is typically expressed as the number of 8-oxo-dG lesions per 106 dG.
5.2. Protocol: MTH1 (NUDT1) Enzyme Activity Assay
This assay measures the hydrolase activity of MTH1 by quantifying the inorganic phosphate (Pi) released from the 8-oxo-dGTP substrate. A common method is the malachite green assay.[2][20]
Methodology:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., 100 mM Tris-acetate pH 8.0, 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT), recombinant MTH1 enzyme, and the substrate (8-oxo-dGTP).[2][21] Include "no enzyme" controls.
-
Enzyme Reaction: Incubate the plate at a set temperature (e.g., 22°C or 37°C) for a defined period (e.g., 15-30 minutes).[2]
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent, which contains malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.[20][22] This forms a colored complex with the free phosphate released by MTH1 activity.
-
Absorbance Reading: After a short incubation (15-20 minutes) for color development, measure the absorbance at ~630 nm using a microplate reader.[20]
-
Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve prepared using known concentrations of a phosphate standard.[23] Enzyme activity can then be calculated (e.g., in pmol/min/µg enzyme).
5.3. Protocol: Active GTPase Pulldown Assay
This method is used to specifically isolate the active, GTP-bound form of Ras or Rac1 from cell lysates, allowing for its quantification by Western blot.[24][25]
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions using an appropriate lysis buffer containing protease inhibitors. It is critical to work quickly and on ice to prevent GTP hydrolysis.[26][27]
-
Affinity Pulldown: Incubate the clarified cell lysates with an affinity resin.
-
For Ras: Use a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to Ras-GTP, coupled to glutathione (B108866) agarose (B213101) beads.[27]
-
For Rac1: Use a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds Rac1-GTP, coupled to glutathione agarose beads.[26]
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[26][27]
-
Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for Ras or Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[27]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. The band intensity corresponds to the amount of active GTPase in the initial lysate. It is essential to also run a parallel blot of the total cell lysate to normalize the amount of active GTPase to the total amount of the protein.[25]
Conclusion and Future Directions
The metabolism of this compound is a critical cellular process with a profound impact on genome stability and inflammatory signaling. The dual nature of the 8-oxoG molecule—as a mutagenic lesion to be eliminated and as a signaling second messenger—places the enzymes that process it, particularly MTH1 and OGG1, at a crucial intersection of disease pathways. Understanding these pathways offers significant opportunities for therapeutic intervention. Inhibitors of MTH1 are being explored to exploit the high oxidative stress in cancer cells, while modulators of the OGG1 signaling axis could represent a novel class of anti-inflammatory drugs. Furthermore, the discovery that oxidized DNA can trigger the cGAS-STING pathway opens new avenues for targeting sterile inflammation and autoimmune diseases. Continued research into the precise regulation of these pathways will be paramount for the development of targeted therapies for a wide array of diseases driven by oxidative stress and inflammation.
References
- 1. Value of the 8-oxodG/dG ratio in chronic liver inflammation of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1-KRAS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1–KRAS–NF-κB Pathway [ouci.dntb.gov.ua]
- 9. Innate inflammation induced by the 8-oxoguanine DNA glycosylase-1-KRAS-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 11. cGAS/STING pathway activation contributes to delayed neurodegeneration in neonatal hypoxia-ischemia rat model: possible involvement of LINE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidized mitochondrial DNA activates the cGAS-STING pathway in the neuronal intrinsic immune system after brain ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. enghusen.dk [enghusen.dk]
- 17. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eubopen.org [eubopen.org]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. interchim.fr [interchim.fr]
- 24. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. assets.fishersci.com [assets.fishersci.com]
The Gatekeeper of the Nucleotide Pool: An In-depth Analysis of MTH1's Substrate Specificity for 8-oxo-GTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the substrate specificity of the human MutT homolog 1 (MTH1) enzyme, with a particular focus on its interaction with the oxidized ribonucleotide, 8-oxo-guanosine triphosphate (8-oxo-GTP). MTH1 plays a critical role in sanitizing the cellular nucleotide pool, preventing the incorporation of damaged precursors into DNA and RNA, a function of significant interest in cancer research and drug development.
Core Function and Significance
Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can oxidize nucleotides within the cellular pool. Guanine (B1146940) is particularly susceptible to oxidation, leading to the formation of 8-oxo-guanine (8-oxoG). When 8-oxo-dGTP is incorporated into DNA, it can lead to mispairing with adenine, resulting in G:C to T:A transversion mutations.[1][2] Similarly, the presence of this compound can lead to errors in transcription.
MTH1, a member of the Nudix (nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily, mitigates this threat by hydrolyzing oxidized purine (B94841) nucleoside triphosphates to their corresponding monophosphates, rendering them unavailable for incorporation by polymerases.[1][3][4][5] This "nucleotide pool sanitation" is a crucial defense mechanism against oxidative stress-induced genomic instability.[6][7]
Quantitative Analysis of MTH1 Substrate Specificity
The substrate promiscuity of MTH1 is a key feature of its function. While it efficiently hydrolyzes 8-oxo-dGTP, its primary substrate in the context of DNA damage prevention, it also recognizes and processes other oxidized purine nucleoside triphosphates, including this compound. The following tables summarize the kinetic parameters for MTH1 with various substrates, providing a quantitative basis for understanding its specificity.
| Substrate | Km (μM) | Reference |
| 8-oxo-dGTP | 11.3 | [8] |
| 8-oxo-dATP | 7.6 | [8] |
| 2-OH-dATP | 14 | [8] |
| 2-OH-rATP | 13.4 | [8] |
| Substrate | kcat/Km (s-1μM-1) | Reference |
| 8-oxo-dGTP | 0.81 | [1] |
| 2-oxo-dATP | 1.68 | [1] |
| 2-oxo-ATP | 1.09 | [1] |
| 8-oxo-dATP | 0.78 | [1] |
Note: "2-OH-dATP" and "2-oxo-dATP" are used interchangeably in the literature to refer to 2-hydroxy-2'-deoxyadenosine triphosphate.
Signaling Pathway and Mechanism of Action
MTH1's role in cellular defense against oxidative damage is a critical pathway for maintaining genome integrity. The diagram below illustrates the central function of MTH1 in sanitizing the nucleotide pool.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized purine triphosphates.
The crystal structure of MTH1 in complex with its product, 8-oxo-dGMP, reveals that the substrate binds in the anti conformation, with no direct hydrogen bonds between the 8-oxo group and the protein.[9][10] This suggests a unique recognition mechanism, possibly involving the stabilization of an enol tautomer of the oxidized guanine base.[9][10]
Experimental Protocols for Assessing MTH1 Activity
Several methods are employed to quantify the enzymatic activity of MTH1. Below are detailed protocols for two common assays.
HPLC-Based 8-oxo-dGTPase Assay
This method directly measures the hydrolysis of 8-oxo-dGTP to 8-oxo-dGMP.
a. Reaction Mixture:
-
40 μM 8-oxo-dGTP (substrate)
-
5 mM MgCl₂ (cofactor)
-
100 mM Tris-HCl, pH 8.5 (buffer)
-
Purified MTH1 enzyme or tissue/cell lysate ultrafiltrate
b. Procedure:
-
Prepare the reaction mixture in a final volume of 60 μL.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C. The incubation time should be optimized to ensure that substrate conversion does not exceed 25%.
-
Terminate the reaction by adding an equal volume of cold methanol (B129727) or by adding EDTA to chelate the Mg²⁺ ions.
-
Analyze the reaction products by reverse-phase HPLC, monitoring the separation of 8-oxo-dGTP and 8-oxo-dGMP by UV absorbance at 254 nm.
-
Quantify the amount of 8-oxo-dGMP produced by comparing the peak area to a standard curve.
ARGO (ATP-Releasing Guanine Oxidation) Probe Assay
This is a sensitive, luminescence-based assay for detecting 8-oxo-dGTPase activity.
a. Reagents:
-
ARGO probe (a chimeric nucleotide containing 8-oxo-dGTP and ATP)
-
Reaction Buffer: 50 mM NaCl, 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM Na₃VO₄, 1 mM DTT
-
ATP detection reagent (e.g., luciferase/luciferin-based)
-
Cell or tissue lysate (stringently ATP-depleted)
b. Procedure:
-
Prepare the reaction by combining the cell/tissue lysate with the reaction buffer containing 40 μM ARGO probe in a final volume of 22 μL.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.
-
Add the ATP detection reagent to the reaction mixture.
-
Measure the luminescence using a luminometer. The amount of ATP released is directly proportional to the 8-oxo-dGTPase activity in the lysate.
The following diagram outlines the general workflow for determining MTH1 substrate specificity.
Caption: Workflow for determining MTH1 substrate specificity.
Conclusion and Future Directions
MTH1 exhibits a broad substrate specificity, with a clear preference for oxidized purine nucleoside triphosphates. Its ability to hydrolyze this compound, in addition to its well-characterized activity on 8-oxo-dGTP, underscores its comprehensive role in safeguarding the integrity of both the genome and the transcriptome. The detailed kinetic data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricate mechanisms of nucleotide pool sanitation and for professionals in drug development targeting MTH1 in cancer therapy. Future research may focus on elucidating the precise structural determinants of MTH1's promiscuity and on developing highly specific inhibitors that can modulate its activity for therapeutic benefit.
References
- 1. Crystallization and preliminary X-ray analysis of human MTH1 complexed with two oxidized nucleotides, 8-oxo-dGMP and 2-oxo-dATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTH1, an oxidized purine nucleoside triphosphatase, prevents the cytotoxicity and neurotoxicity of oxidized purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]
- 5. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of human MTH1 and the 8-oxo-dGMP product complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [논문]Crystal structure of human MTH1 and the 8-oxo-dGMP product complex [scienceon.kisti.re.kr]
Methodological & Application
Application Note: Quantification of 8-oxo-GTP in Tissue Samples using HPLC-ECD
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination | Estudo Geral [eg-fr.uc.pt]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. rr-americas.woah.org [rr-americas.woah.org]
Application Note & Protocol: A Highly Sensitive Competitive ELISA for the Quantification of 8-oxo-GTP in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can also be induced by various environmental factors.[1] An excess of ROS can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3][4] Guanine (B1146940), due to its low redox potential, is the most easily oxidized of the four DNA bases.[5][6][7][8] The oxidation of guanine can result in the formation of several lesions, with 8-oxo-7,8-dihydroguanine (8-oxoGua) and its corresponding nucleoside, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), being among the most studied biomarkers of oxidative DNA damage.[1][2][5][9]
8-oxo-dGTP is a direct precursor for the incorporation of oxidized guanine into DNA, and its levels in biological fluids can serve as a sensitive indicator of oxidative stress. This application note describes a highly sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 8-oxo-GTP in human urine. This assay is a valuable tool for researchers, scientists, and drug development professionals investigating oxidative stress and its role in disease. Because of its small size, this compound is not amenable to a traditional sandwich ELISA format; therefore, a competitive immunoassay is the preferred method for its detection.[10][11][12][13][14]
Principle of the Assay
This competitive ELISA is based on the competition between this compound in the urine sample and a fixed amount of this compound conjugated to a carrier protein (e.g., BSA) and pre-coated onto a microplate, for binding to a limited amount of a specific anti-8-oxo-GTP monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. The subsequent addition of a chromogenic substrate results in a colorimetric reaction that is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound Standard | Sigma-Aldrich | SMB00578 |
| Anti-8-oxo-GTP Monoclonal Antibody | Novus Biologicals | NBP2-62143 |
| This compound-BSA Conjugate | Creative Diagnostics | CUS-P0123 |
| Goat anti-Mouse IgG (HRP) | Abcam | ab6789 |
| 96-well Microplate | Corning | 3590 |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (1M H₂SO₄) | Thermo Fisher | N600 |
| Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6) | --- | --- |
| Wash Buffer (PBS with 0.05% Tween-20) | --- | --- |
| Blocking Buffer (PBS with 1% BSA) | --- | --- |
| Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20) | --- | --- |
Experimental Protocols
Urine Sample Preparation
-
Collect first-morning void urine samples in sterile containers.
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to remove any particulate matter.[15]
-
Transfer the supernatant to clean tubes.
-
To normalize for variations in urine dilution, determine the creatinine (B1669602) concentration in each sample using a commercially available creatinine assay kit.
-
Samples can be stored at -80°C for long-term storage. Before use, thaw the samples at 37°C for 5 minutes.[16][17]
ELISA Protocol
Plate Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Standard and Sample Incubation:
-
Prepare a serial dilution of the this compound standard in Assay Diluent to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Dilute urine samples in Assay Diluent. The optimal dilution factor should be determined empirically but a starting dilution of 1:10 is recommended.
-
Add 50 µL of the standards and diluted urine samples to their respective wells.
-
Dilute the anti-8-oxo-GTP monoclonal antibody in Assay Diluent to the manufacturer's recommended concentration.
-
Add 50 µL of the diluted primary antibody to each well (except for the blank wells).
-
Incubate the plate for 1 hour at 37°C.[18]
-
Wash the plate five times with 200 µL of Wash Buffer per well.
Detection:
-
Dilute the Goat anti-Mouse IgG (HRP) secondary antibody in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
Development and Reading:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
Standard Curve
The concentration of this compound is inversely proportional to the absorbance. A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. The data can be fitted using a four-parameter logistic (4-PL) curve.
Table 1: Example this compound Standard Curve Data
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 | 1.852 | 1.868 | 1.860 | 100.0 |
| 0.1 | 1.623 | 1.637 | 1.630 | 87.6 |
| 0.5 | 1.215 | 1.225 | 1.220 | 65.6 |
| 1 | 0.898 | 0.908 | 0.903 | 48.5 |
| 5 | 0.451 | 0.459 | 0.455 | 24.5 |
| 10 | 0.289 | 0.295 | 0.292 | 15.7 |
| 50 | 0.152 | 0.156 | 0.154 | 8.3 |
| 100 | 0.101 | 0.105 | 0.103 | 5.5 |
B/B₀ is the ratio of the mean absorbance of each standard to the mean absorbance of the zero standard.
Sample Data
The concentration of this compound in the urine samples can be calculated from the standard curve. The final concentration should be multiplied by the dilution factor and normalized to the creatinine concentration.
Table 2: Example this compound Concentrations in Urine Samples
| Sample ID | Mean Absorbance (450 nm) | Calculated this compound (ng/mL) | Dilution Factor | Creatinine (mg/mL) | Normalized this compound (ng/mg Creatinine) |
| Control 1 | 0.985 | 0.85 | 10 | 1.2 | 7.08 |
| Control 2 | 1.050 | 0.72 | 10 | 1.5 | 4.80 |
| Treated 1 | 0.650 | 2.80 | 10 | 1.3 | 21.54 |
| Treated 2 | 0.598 | 3.50 | 10 | 1.4 | 25.00 |
Visualizations
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agrisera.com [agrisera.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Urinary 8-oxo-7,8-dihydroguanosine as a Potential Biomarker of Aging [frontiersin.org]
- 17. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 8-oxo-GTP Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydroguanosine-5'-triphosphate (8-oxo-GTP) is a significant biomarker of oxidative stress and a product of reactive oxygen species (ROS) damaging guanine (B1146940) nucleotides. Its accumulation in the cellular nucleotide pool can lead to mutations and cellular dysfunction. Accurate quantification of this compound is crucial for research in cancer, neurodegenerative diseases, and aging. Stable isotope-labeled this compound serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurements in biological samples. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound.
Synthesis and Purification Workflow
The overall workflow for the synthesis of stable isotope-labeled this compound involves a multi-step process beginning with the synthesis of a stable isotope-labeled guanosine (B1672433) precursor, followed by oxidation to 8-oxoguanosine, and subsequent phosphorylation to the triphosphate form. Purification is achieved through anion-exchange high-performance liquid chromatography (HPLC), and the final product is characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Overall workflow for the synthesis of stable isotope-labeled this compound.
Experimental Protocols
Part 1: Synthesis of [¹⁵N₅]-Guanosine
This protocol is adapted from established methods for the synthesis of ¹⁵N-labeled nucleosides.
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[¹⁵N]-Sodium nitrite (B80452)
-
Diethoxymethyl acetate (B1210297)
-
[¹⁵N]-Ammonium chloride ([¹⁵N]NH₄Cl)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Potassium bicarbonate (KHCO₃)
-
Glacial acetic acid
-
Purine (B94841) nucleoside phosphorylase
-
Potassium phosphate (B84403) buffer (0.02 M, pH 7.4)
-
Dimethylformamide (DMF)
Procedure:
-
Nitrosation/Reduction: The synthesis begins with the introduction of the first ¹⁵N label into 4-amino-6-hydroxy-2-mercaptopyrimidine via nitrosation with [¹⁵N]-sodium nitrite followed by reduction.
-
Ring Closure: The resulting intermediate undergoes ring closure using diethoxymethyl acetate in DMF to form the purine ring structure.
-
Amination: The precursor is then aminated using [¹⁵N]NH₄Cl in DMSO with KHCO₃ in a sealed reaction vessel at 80°C for 3 days.[1]
-
Enzymatic Ribosylation: The resulting ¹⁵N-labeled guanine base is coupled with a ribose donor using purine nucleoside phosphorylase. 7-methylguanosine can be used as the ribose donor in a potassium phosphate buffer at 30°C for approximately 3 days.[1]
-
Purification: The reaction mixture is purified by filtration and preparative HPLC to isolate [¹⁵N₅]-guanosine.
Part 2: Oxidation of [¹⁵N₅]-Guanosine to [¹⁵N₅]-8-oxo-Guanosine
This protocol utilizes a Fenton-like reaction to introduce the 8-oxo modification.
Materials:
-
[¹⁵N₅]-Guanosine
-
Ascorbic acid solution (0.5 M, freshly prepared)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (5%)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Deionized water (Milli-Q or equivalent)
Procedure:
-
Reaction Setup: In a glass vial, dissolve the synthesized [¹⁵N₅]-guanosine in deionized water.
-
Addition of Reagents: While stirring, add the ascorbic acid solution, followed by the CuSO₄ solution and hydrogen peroxide.
-
Reaction: Allow the reaction to proceed in the dark at room temperature for a specified time (typically a few hours), monitoring the progress by HPLC.
-
Quenching: Quench the reaction by adding Na₂SO₃ solution.
-
Neutralization: Neutralize the reaction mixture to pH 7 with NaHCO₃ solution.
-
Purification: The crude product is purified by preparative reverse-phase HPLC to isolate [¹⁵N₅]-8-oxo-guanosine.
Part 3: Phosphorylation of [¹⁵N₅]-8-oxo-Guanosine to [¹⁵N₅]-8-oxo-GTP
This protocol is based on the Yoshikawa method for nucleoside phosphorylation.
Materials:
-
[¹⁵N₅]-8-oxo-Guanosine (dried)
-
Trimethyl phosphate (TMP), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Tributylammonium (B8510715) pyrophosphate in DMF
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Methanol
Procedure:
-
Monophosphorylation: Suspend the dried [¹⁵N₅]-8-oxo-guanosine in anhydrous trimethyl phosphate. Cool the mixture in an ice bath and add freshly distilled POCl₃ dropwise with stirring. Allow the reaction to proceed at 0°C for several hours.
-
Triphosphate Formation: In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF. Add this solution to the monophosphorylation reaction mixture.
-
Hydrolysis: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding TEAB buffer.
-
Purification: The crude [¹⁵N₅]-8-oxo-GTP is purified by anion-exchange HPLC.
Purification and Characterization
Anion-Exchange HPLC Purification of [¹⁵N₅]-8-oxo-GTP
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Anion-exchange column (e.g., DuPont™ AmberChrom™ 1x4 200-400 Cl fine mesh resin)[2]
Mobile Phases:
-
Buffer A: 0.05 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A.
-
Sample Loading: Load the crude [¹⁵N₅]-8-oxo-GTP solution onto the column.
-
Gradient Elution: Elute the bound nucleotides with a linear gradient of Buffer B. The triphosphate, having the highest negative charge, will elute last.[2][3]
-
Fraction Collection: Collect fractions corresponding to the [¹⁵N₅]-8-oxo-GTP peak, identified by UV absorbance at approximately 245 nm and 293 nm.
-
Desalting: Pool the collected fractions and remove the TEAB buffer by repeated lyophilization with water.
Caption: Anion-exchange HPLC purification workflow for this compound.
LC-MS/MS Characterization of [¹⁵N₅]-8-oxo-GTP
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 1% to 50% Mobile Phase B.
-
Flow Rate: 200 µL/min
MS/MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled this compound: m/z 539 -> m/z 168 (corresponding to the protonated 8-oxoguanine base)
-
[¹⁵N₅]-8-oxo-GTP: m/z 544 -> m/z 173 (corresponding to the protonated [¹⁵N₅]-8-oxoguanine base)[4]
-
Procedure:
-
Inject the purified [¹⁵N₅]-8-oxo-GTP standard into the LC-MS/MS system.
-
Monitor for the expected parent and fragment ions to confirm the identity and isotopic labeling of the product.
-
Assess the isotopic purity by comparing the signal intensity of the labeled and unlabeled species.
Quantitative Data Summary
The following table summarizes expected outcomes for the synthesis of stable isotope-labeled this compound. Yields and purity are dependent on the specific reaction conditions and purification efficiency.
| Synthesis Step | Product | Expected Yield (%) | Isotopic Enrichment (%) | Purity (%) | Analytical Method |
| Step 1 | [¹⁵N₅]-Guanosine | 20-30 (overall) | >98 | >95 | HPLC, MS |
| Step 2 | [¹⁵N₅]-8-oxo-Guanosine | 60-80 | >98 | >95 | HPLC, MS |
| Step 3 | [¹⁵N₅]-8-oxo-GTP | 30-50 | >98 | >95 | HPLC, LC-MS/MS |
Note: The expected yields are estimates based on literature values for similar syntheses and may vary.
Signaling Pathway Involving this compound
This compound can be incorporated into RNA by RNA polymerase, leading to transcriptional errors. Cellularly, enzymes like MutT homolog 1 (MTH1) sanitize the nucleotide pool by hydrolyzing 8-oxo-dGTP and this compound to their respective monophosphates, preventing their incorporation into nucleic acids.
Caption: Cellular fate of this compound and the role of MTH1 hydrolase.
Conclusion
This document provides a comprehensive set of protocols for the synthesis, purification, and characterization of stable isotope-labeled this compound standards. The use of these standards will enable researchers to perform accurate and reliable quantification of this important biomarker of oxidative stress, facilitating advancements in various fields of biomedical research.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dupont.com [dupont.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Stress: Application Notes and Protocols for Real-Time Imaging of 8-oxo-GTP in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical factor in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A key biomarker of this stress is the accumulation of oxidized guanine (B1146940) nucleotides, particularly 8-oxo-7,8-dihydroguanosine 5'-triphosphate (8-oxo-GTP), within the cellular nucleotide pool. The ability to monitor this compound levels in real-time and in living cells provides an invaluable tool for understanding disease mechanisms, identifying novel therapeutic targets, and screening for efficacious drug candidates. This document provides detailed application notes and protocols for a genetically encoded fluorescent probe designed for the specific and sensitive detection of this compound in live cells.
The Split-MutT Fluorescent Probe: A Novel Tool for this compound Imaging
A recently developed fluorescent probe leverages the specific binding of the E. coli enzyme MutT to 8-oxo-dGTP. This system utilizes a split-protein approach where the MutT protein is divided into two non-functional fragments, an N-terminal portion (Mu95) and a C-terminal portion (96tT). These fragments are fused to an assembly helper tag (Ash) and the fluorescent protein Azami Green (hAG), respectively.[1]
In the presence of 8-oxo-dGTP, the two fragments of MutT associate, bringing the Ash and hAG tags into close proximity. This induced proximity promotes the self-assembly of the tags, resulting in the formation of bright, distinct fluorescent foci within the cell that can be visualized and quantified using standard fluorescence microscopy.[1] This system offers a direct and dynamic readout of 8-oxo-dGTP accumulation in living cells.
Quantitative Data Summary
The performance of the split-MutT fluorescent probe has been characterized in various cellular contexts. The following table summarizes key quantitative findings from published studies.
| Parameter | Value/Observation | Cellular Context | Reference |
| Basal Level of Foci | Low to negligible fluorescent foci in untreated cells. | U2OS cells | [1] |
| Response to 8-oxo-dG | Significant increase in fluorescent foci upon treatment with 50 µM 8-oxo-dG for 30 minutes. | U2OS cells | [1] |
| Response to 8-oxo-dGTP | ~2-fold increase in fluorescent foci upon direct introduction of 8-oxo-dGTP via osmotic pressure method. | U2OS cells | [1] |
| Effect of MTH1 Knockdown | Strikingly enhanced foci formation in MTH1 knockdown cells treated with 8-oxo-dG, indicating increased intracellular 8-oxo-dGTP. | U2OS cells | [1] |
| Response to Oxidizing Agents | Increased fluorescent foci observed after treatment with oxidizing agents. | U2OS cells | [1] |
| Response to MTH1 Inhibitors | Known MTH1 inhibitors lead to an increase in fluorescent foci. | U2OS cells | [1] |
| Subcellular Localization | Fluorescent foci are predominantly observed in the cytoplasm. | U2OS cells | [1] |
Signaling Pathway Context: The Role of this compound
This compound is a product of reactive oxygen species (ROS) damaging the guanine nucleotide pool. In healthy cells, the enzyme MTH1 (MutT homolog 1) efficiently hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA and subsequent mutations.[1][2] Therefore, the accumulation of this compound, which can be visualized by the split-MutT probe, reflects either an overproduction of ROS or a failure of the MTH1-mediated sanitization pathway.
Caption: this compound metabolism and detection.
Experimental Workflow for Live-Cell Imaging of this compound
The following diagram outlines the general workflow for utilizing the split-MutT probe to visualize this compound in live cells.
Caption: Workflow for this compound imaging.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Plate U2OS cells (or other cell line of interest) in a 35-mm glass-bottom dish suitable for live-cell imaging. Seed the cells at a density that will result in 50-70% confluency at the time of transfection.
-
Cell Culture: Culture the cells overnight in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plasmid Preparation: Prepare equimolar amounts of the Ash-Mu95 and hAG-96tT expression plasmids. The total amount of DNA will depend on the transfection reagent used.
-
Co-transfection: On the day of transfection, replace the culture medium with fresh, antibiotic-free medium. Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine 3000). Add the complex dropwise to the cells.
-
Probe Expression: Incubate the cells for 24-48 hours to allow for the expression of the split-MutT probe components. Successful expression can be confirmed by observing a low level of diffuse green fluorescence from the hAG-96tT construct.
Protocol 2: Induction of this compound and Live-Cell Imaging
-
Medium Exchange: One hour before imaging, replace the culture medium with fresh pre-warmed medium.[1]
-
Induction of this compound (Example):
-
Oxidative Stress: To induce endogenous this compound production, treat the cells with an oxidizing agent (e.g., 100 µM H₂O₂) for a specified time (e.g., 1-4 hours).
-
MTH1 Inhibition: To induce this compound accumulation by inhibiting its degradation, treat the cells with a known MTH1 inhibitor at its effective concentration.
-
Exogenous 8-oxo-dG: Add 8-oxo-dG to the medium to a final concentration of 50 µM and incubate for 30 minutes.[1]
-
-
Live-Cell Imaging:
-
Place the glass-bottom dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using a 40x or 60x objective.
-
Use a standard FITC/GFP filter set for visualizing the Azami Green (hAG) fluorescent foci.
-
Optionally, use a DAPI filter set to visualize nuclei if a nuclear stain like Hoechst 33342 is used.
-
Acquire images at multiple time points to monitor the dynamics of foci formation.
-
Protocol 3: Image Analysis and Foci Quantification
-
Image Pre-processing: If necessary, apply a background subtraction algorithm to reduce noise and enhance the signal of the fluorescent foci.
-
Cell Segmentation: If analyzing on a per-cell basis, segment the images to identify individual cells. This can be done based on a brightfield image or a fluorescent cytoplasmic/nuclear marker.
-
Foci Detection: Use an automated particle analysis function in an image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and count the fluorescent foci. Set appropriate thresholds for size and intensity to distinguish true foci from background noise.
-
Data Extraction: For each cell, quantify the number of foci and, optionally, the total fluorescence intensity of the foci.
-
Statistical Analysis: Perform statistical analysis on the quantified data from multiple cells and experimental conditions to determine the significance of any observed changes in this compound levels.
Mechanism of the Split-MutT Probe
The functionality of the split-MutT probe is based on the principle of ligand-induced protein fragment complementation.
Caption: Split-MutT probe activation mechanism.
Alternative Approaches
While the split-MutT system is currently the most prominent method for real-time imaging of this compound in live cells, other fluorescent probes have been developed to detect 8-oxoguanine in different contexts. For instance, "8-oxoG-clamp" is a synthetic fluorescent probe that shows selective fluorescence quenching upon binding to 8-oxoguanosine.[3][4] Additionally, a peptide-based probe (TAT-S3) derived from human ribosomal protein S3 has been developed to detect 8-oxoG in cellular DNA, particularly in mitochondria.[5] These probes, however, are generally not designed for the real-time detection of the free nucleotide this compound within the dynamic environment of a living cell.
Conclusion
The split-MutT fluorescent probe represents a significant advancement in the study of oxidative stress, enabling researchers to visualize a key biomarker, this compound, in real-time and with subcellular resolution. The protocols and application notes provided herein offer a comprehensive guide for the implementation of this powerful technology. By facilitating a deeper understanding of the dynamics of this compound in cellular health and disease, this tool holds great promise for accelerating research and drug discovery in fields impacted by oxidative stress.
References
- 1. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of this compound by MutT hydrolase is not a major contributor to transcriptional fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a specific fluorescent probe for 8-oxoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Detection of 8-oxoguanine and apurinic/apyrimidinic sites using a fluorophore-labeled probe with cell-penetrating ability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Genetic Reporter Assay Measuring 8-oxo-GTP-Induced Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a genetic reporter assay designed to measure mutations induced by 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP), a major form of mutagenic oxidized guanine (B1146940) nucleotide. This assay is a valuable tool for studying the fidelity of DNA replication, the efficacy of DNA repair mechanisms, and the cellular effects of compounds that modulate oxidative stress, such as MTH1 inhibitors.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by various environmental factors. ROS can oxidize the guanine nucleotide pool, leading to the formation of 8-oxo-dGTP. The cellular enzyme MutT Homolog 1 (MTH1) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thus preventing its incorporation into DNA.[1][2][3] When MTH1 function is compromised, or when ROS levels are elevated, 8-oxo-dGTP can be incorporated into DNA during replication. This incorporation is highly mutagenic as 8-oxo-guanine (8-oxo-G) can mispair with adenine, leading to G:C to T:A transversion mutations.[4][5][6]
This document describes a luciferase-based reporter assay that quantifies the level of 8-oxo-GTP-induced mutations in living cells. The assay relies on the suppression of a nonsense mutation (e.g., an amber stop codon) in a reporter gene, which is restored by the transcriptional mutagenesis caused by 8-oxo-G incorporation into mRNA.[3] This system provides a sensitive and quantitative readout for assessing the impact of this compound on genetic stability and for screening potential therapeutic agents that target DNA repair pathways.
Signaling Pathway of this compound Metabolism and Mutagenesis
The following diagram illustrates the cellular processing of 8-oxo-dGTP and the mechanism by which it leads to mutations.
Caption: Cellular fate of 8-oxo-dGTP and its role in mutagenesis.
Experimental Workflow for the Luciferase Reporter Assay
The workflow for the genetic reporter assay to measure this compound-induced mutations is depicted below.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Deep sequencing analysis of mutations resulting from the incorporation of dNTP analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-invasive Sampling of 8-oxo-GTP from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydroguanosine-5'-triphosphate (8-oxo-GTP) is a significant biomarker for oxidative stress, reflecting the extent of damage to the cellular ribonucleotide pool by reactive oxygen species (ROS). Elevated levels of this compound can lead to errors in RNA synthesis and are implicated in the pathology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Direct measurement of this compound in biological fluids is challenging due to its intracellular nature and inherent instability. Consequently, non-invasive assessment of this compound is typically performed indirectly by quantifying its more stable metabolic byproducts, which are excreted into biological fluids such as urine and saliva. The primary analytes for this indirect measurement are 8-oxo-7,8-dihydroguanosine (8-oxoGuo) and the free base, 8-oxo-7,8-dihydroguanine (8-oxoGua). These molecules are products of cellular repair and sanitization pathways that remove oxidized nucleotides to prevent their incorporation into RNA.
This document provides detailed protocols for the non-invasive collection of urine and saliva, and the subsequent analysis of 8-oxoGuo and related compounds using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which is considered the gold standard for its sensitivity and specificity[1].
Data Presentation: Quantitative Levels of Oxidized Guanine Species in Human Biological Fluids
The following table summarizes the concentrations of 8-oxodG and 8-oxoGuo/8-oxoGua in various non-invasive biological fluids, as determined by HPLC-MS/MS and HPLC-ECD. These values can serve as a reference for baseline levels in healthy individuals.
| Biological Fluid | Analyte | Concentration Range | Analytical Method | Reference(s) |
| Urine | 8-oxo-2'-deoxyguanosine (8-oxodG) | 0.55 - 1.95 pmol/µmol creatinine (B1669602) | UHPLC-MS/MS | [2] |
| 8-oxo-guanosine (8-oxoGuo) | Mean: 27.5 nmol/24h | HPLC-MS/MS | [3] | |
| 8-oxo-guanine (8-oxoGua) | Mean: 135.7 nmol/24h | HPLC-MS/MS | [3] | |
| 8-oxodG | 3.9 ng/mg creatinine (Geometric Mean) | Chromatographic Methods | [4][5] | |
| Saliva | 8-oxo-2'-deoxyguanosine (8-oxodG) | 5.1 ± 2.6 pg/mL | LC-MS/MS | [6] |
| 8-oxo-guanine (8-oxoGua) | 3.80 ng/mL (in non-smokers) | HPLC-ECD | [7] | |
| 8-oxo-guanine (8-oxoGua) | Mean: 31.9 ng/mL | HPLC-ECD | [8] | |
| Plasma | 8-oxo-2'-deoxyguanosine (8-oxodG) | 21.7 ± 9.2 pg/mL | LC-MS/MS | [6] |
Note: The data presented are from different studies and populations and should be used for comparative purposes. Each laboratory should establish its own reference ranges.
Signaling and Metabolic Pathways
Cellular Sanitization of Oxidized Guanine Nucleotides
Reactive oxygen species (ROS) can oxidize guanosine (B1672433) triphosphate (GTP) within the cellular nucleotide pool to form this compound. To prevent the incorporation of this damaged nucleotide into RNA, cells employ sanitizing enzymes, such as MTH1 (NUDT1). MTH1 hydrolyzes this compound to 8-oxo-GMP, which is further dephosphorylated to 8-oxo-guanosine (8-oxoGuo). This nucleoside is then excreted from the cell and can be detected in biological fluids.
Caption: MTH1-mediated hydrolysis of this compound.
Experimental Protocols
Protocol 1: Collection and Preparation of Urine Samples
This protocol is adapted from methodologies described for the analysis of oxidized nucleosides in urine[3][9].
1. Materials:
-
Sterile, polypropylene (B1209903) urine collection cups.
-
Centrifuge tubes (15 mL and 2 mL).
-
Pipettes and sterile tips.
-
-80°C freezer for sample storage.
-
Internal standards (e.g., ¹³C,¹⁵N₂-labeled 8-oxoGuo).
-
Methanol (HPLC grade).
-
Formic acid.
2. Urine Collection:
-
For 24-hour urine collection, provide the subject with a suitable container and instruct them on the proper collection procedure.
-
For spot urine samples, a mid-stream urine sample is preferred.
-
Record the total volume of the 24-hour collection.
-
Immediately after collection, transfer an aliquot of the urine to a centrifuge tube.
3. Sample Preparation:
-
Thaw frozen urine samples at 37°C for 5-10 minutes.[3]
-
Vortex the sample to ensure homogeneity.
-
Transfer 1 mL of urine to a microcentrifuge tube.
-
To account for variations in urine dilution, creatinine levels should be measured in a separate aliquot.
-
For analysis of 8-oxoGuo, dilute the urine sample 1:1 with a buffer containing isotopically labeled internal standards.[3]
-
If a precipitate is present, heat the sample at 37°C for 10 minutes to redissolve the analytes, then vortex.[3]
-
Centrifuge the samples at 12,000 x g for 5 minutes.[10]
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: Collection and Preparation of Saliva Samples
This protocol is based on established methods for collecting saliva for biomarker analysis[6][8].
1. Materials:
-
Saliva collection tubes (e.g., Salivette® or similar).
-
Centrifuge.
-
Microcentrifuge tubes.
-
-80°C freezer.
-
Internal standards.
-
Solid Phase Extraction (SPE) cartridges (if required).
2. Saliva Collection:
-
Instruct participants to avoid eating, drinking, or oral hygiene procedures for at least 1 hour before collection.
-
Have the participant rinse their mouth with water 10 minutes prior to collection.
-
Collect whole, unstimulated saliva by having the participant drool into the collection tube for 5-10 minutes.
-
Immediately place the collected samples on ice and transport them to the laboratory.
3. Sample Preparation:
-
Centrifuge the saliva collection tubes at 1,500 x g for 15 minutes at 4°C to separate the cellular debris.
-
Carefully transfer the clear supernatant to a clean microcentrifuge tube.
-
Spike the sample with the appropriate internal standards.
-
For low concentration analytes in saliva, a solid-phase extraction (SPE) step may be necessary to concentrate the sample and remove interfering substances[6].
-
If using SPE, follow the manufacturer's instructions for cartridge conditioning, sample loading, washing, and elution.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.
Protocol 3: HPLC-MS/MS Analysis of 8-oxoGuo
This is a generalized protocol based on common parameters found in the literature[3][11][12]. Specific conditions should be optimized for the instrument in use.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-oxoGuo: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 300 -> 168).
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
-
Optimize other parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
4. Quantification:
-
Generate a calibration curve using known concentrations of 8-oxoGuo standards.
-
Quantify the amount of 8-oxoGuo in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize urine sample results to creatinine concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the non-invasive measurement of this compound metabolites.
Caption: General experimental workflow.
References
- 1. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]
- 9. Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Based Screening for Genes Involved in 8-oxo-GTP Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a major contributor to DNA damage, with 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP) being a primary lesion. The accumulation of this compound in the nucleotide pool can lead to its incorporation into DNA, resulting in mutations and genomic instability, which are hallmarks of cancer and other diseases. Cells have evolved sophisticated mechanisms to prevent the accumulation of this compound and to repair the resulting DNA damage. Key players in this process include the enzyme MTH1 (NUDT1), which sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, and the Base Excision Repair (BER) pathway, involving enzymes like OGG1 and MUTYH, which removes 8-oxoguanine from DNA.[1][2][3]
CRISPR-based screening has emerged as a powerful tool for systematically identifying genes involved in specific biological processes.[4][5] This technology can be leveraged to uncover novel regulators of this compound metabolism and to identify synthetic lethal interactions that can be exploited for therapeutic purposes. For instance, a genome-wide CRISPR screen can identify genes whose knockout sensitizes cancer cells to MTH1 inhibitors, revealing new drug targets.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-based screens to identify genes involved in this compound metabolism.
Data Presentation: Summary of a Representative CRISPR Screen
The following table summarizes hypothetical quantitative data from a genome-wide CRISPR-Cas9 knockout screen designed to identify genes synthetic lethal with a selective MTH1 inhibitor. In this scenario, a cancer cell line was treated with a sub-lethal dose of an MTH1 inhibitor, and the sgRNA representation was analyzed to identify genes whose loss of function led to cell death in the presence of the inhibitor. The data is presented with Log2 Fold Change (LFC) of sgRNA abundance and a corresponding p-value.
| Gene | Description | Average Log2 Fold Change (MTH1i vs. DMSO) | p-value |
| OGG1 | 8-oxoguanine DNA glycosylase | -2.8 | 1.2e-8 |
| MUTYH | MutY DNA glycosylase | -2.5 | 3.5e-7 |
| APEX1 | AP-endonuclease 1 | -2.1 | 9.8e-6 |
| LIG3 | DNA ligase 3 | -1.9 | 4.2e-5 |
| XRCC1 | X-ray repair cross complementing 1 | -1.8 | 7.1e-5 |
| POLB | DNA polymerase beta | -1.7 | 1.5e-4 |
| PNKP | Polynucleotide kinase 3'-phosphatase | -1.5 | 3.3e-4 |
| UNG | Uracil-DNA glycosylase | 0.1 | 0.85 |
| MTH1 (NUDT1) | Nudix hydrolase 1 | -0.2 | 0.72 |
| Non-targeting Control | - | 0.0 | 1.0 |
Table 1: Top depleted genes in a synthetic lethal CRISPR screen with an MTH1 inhibitor. Genes with a significant negative Log2 Fold Change are considered synthetic lethal with MTH1 inhibition.
Signaling Pathways and Experimental Workflows
This compound Detoxification and DNA Repair Pathway
This diagram illustrates the key pathways involved in managing this compound. MTH1 prevents the incorporation of oxidized nucleotides into DNA, while the BER pathway, initiated by OGG1 and MUTYH, repairs 8-oxoguanine lesions within the DNA.
CRISPR-Cas9 Screening Workflow
The following diagram outlines the major steps in a pooled CRISPR-Cas9 knockout screen to identify genes involved in this compound metabolism.
Experimental Protocols
Protocol 1: sgRNA Library Amplification and Lentiviral Packaging
This protocol describes the amplification of a pooled sgRNA library and the subsequent packaging into lentiviral particles.
Materials:
-
Pooled sgRNA library plasmid DNA
-
Electrocompetent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
LB medium with appropriate antibiotic
-
Plasmid Maxi-prep kit
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
0.45 µm syringe filters
Procedure:
-
Library Amplification:
-
Electroporate the pooled sgRNA library plasmid DNA into electrocompetent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a large-scale liquid culture with colonies from the plates and grow overnight.
-
Isolate the plasmid DNA using a Maxi-prep kit.
-
-
Lentiviral Packaging:
-
Seed HEK293T cells in 15-cm dishes and grow to 70-80% confluency.
-
Co-transfect the cells with the sgRNA library plasmid and the lentiviral packaging plasmids using a suitable transfection reagent.
-
Replace the medium 12-16 hours post-transfection.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm syringe filter and store at -80°C.
-
Protocol 2: Cell Transduction and Selection for CRISPR Screen
This protocol details the transduction of the target cell line with the lentiviral sgRNA library and subsequent antibiotic selection.
Materials:
-
Target cell line (e.g., a cancer cell line)
-
Complete growth medium
-
Lentiviral sgRNA library stock
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Titration:
-
Determine the optimal multiplicity of infection (MOI) by transducing the target cells with a serial dilution of the lentivirus in the presence of polybrene (8 µg/mL).
-
Select the transduced cells with the appropriate antibiotic (e.g., puromycin) and determine the percentage of surviving cells to calculate the viral titer.
-
-
Large-Scale Transduction:
-
Seed the target cells at a density that will ensure a low MOI (0.3-0.5) to minimize multiple sgRNA integrations per cell.
-
Transduce the cells with the lentiviral library at the predetermined MOI in the presence of polybrene.
-
After 24 hours, replace the medium with fresh medium containing the selection antibiotic.
-
Maintain the cells under selection for a sufficient period to eliminate non-transduced cells.
-
Protocol 3: CRISPR Screen Execution and Sample Collection
This protocol outlines the execution of the screen, for example, a synthetic lethality screen with an MTH1 inhibitor.
Materials:
-
Transduced and selected cell population
-
MTH1 inhibitor (or other selective pressure)
-
DMSO (vehicle control)
-
Complete growth medium
Procedure:
-
Screening:
-
Split the transduced cell population into two groups: a control group (treated with DMSO) and an experimental group (treated with the MTH1 inhibitor).
-
Culture the cells for a predetermined number of population doublings (typically 10-14).
-
Maintain a sufficient number of cells at each passage to ensure the representation of the sgRNA library.
-
-
Sample Collection:
-
Harvest a sample of the cell population at the beginning of the screen (T0) and at the end of the screen for both the control and experimental groups.
-
Pellet the cells and store at -80°C for genomic DNA extraction.
-
Protocol 4: Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
This protocol describes the final steps of the CRISPR screen, including the analysis of sgRNA representation.
Materials:
-
Cell pellets
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers for amplifying the sgRNA cassettes
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis (e.g., MAGeCK)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial kit, following the manufacturer's instructions.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that flank the sgRNA cassette and contain adapters for NGS.
-
Purify the PCR products and submit them for NGS.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use software like MAGeCK to normalize the read counts and calculate the log-fold change in sgRNA abundance between the experimental and control conditions.[9]
-
Identify genes with statistically significant enrichment or depletion of their corresponding sgRNAs.
-
Protocol 5: Validation of Screening Hits
This protocol outlines the validation of candidate genes identified from the primary screen.
Materials:
-
Individual sgRNA constructs targeting the hit genes
-
Cas9-expressing target cells
-
Reagents for phenotypic assays (e.g., cell viability assays, apoptosis assays)
Procedure:
-
Individual Gene Knockout:
-
Transduce Cas9-expressing cells with individual sgRNA constructs targeting the candidate genes identified in the screen.
-
Confirm the knockout of the target genes by Western blot or DNA sequencing.
-
-
Phenotypic Validation:
-
Perform functional assays to confirm that the knockout of the candidate gene recapitulates the phenotype observed in the screen. For a synthetic lethality screen, this would involve assessing cell viability in the presence and absence of the MTH1 inhibitor.
-
Compare the phenotype of the knockout cells to cells transduced with a non-targeting control sgRNA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent artifactual oxidation of GTP during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artifactual oxidation of Guanosine Triphosphate (GTP) during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is artifactual GTP oxidation and why is it a problem?
A1: Artifactual GTP oxidation is the non-biological conversion of GTP to oxidized forms, most notably 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), during sample collection, processing, and storage. Guanine (B1146940), the base in GTP, has the lowest oxidation potential of all nucleobases, making it highly susceptible to oxidation by reactive oxygen species (ROS). This oxidation can occur due to exposure to atmospheric oxygen, contamination with redox-active metal ions, or harsh chemical treatments. The presence of this compound can lead to erroneous experimental results by interfering with GTP-dependent enzymatic assays, altering binding affinities, and potentially being misincorporated by polymerases.
Q2: What are the main causes of GTP oxidation during sample preparation?
A2: The primary drivers of GTP oxidation during sample preparation are:
-
Reactive Oxygen Species (ROS): Species like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻) readily oxidize the guanine base. ROS can be generated by various components in a buffer, especially in the presence of transition metals.
-
Transition Metal Contamination: Divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of ROS through Fenton-like reactions, significantly accelerating GTP oxidation. These contaminants can be introduced through reagents, water, or labware.
-
Suboptimal Buffer Conditions: The pH and composition of your buffer can influence the rate of GTP oxidation. For instance, alkaline conditions can promote the non-enzymatic oxidation of molecules.
-
Extended Incubation and Exposure to Air: Prolonged sample handling and exposure to atmospheric oxygen increase the likelihood of oxidative damage.
Q3: How can I detect this compound in my samples?
A3: The most common and reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) or tandem mass spectrometry (MS/MS).[1][2] HPLC-ED is highly sensitive for oxidized species, while LC-MS/MS provides high specificity. You will need a purified this compound standard to create a standard curve for quantification.
Troubleshooting Guides
Issue 1: Inconsistent results in GTP-dependent enzyme assays.
Your GTPase, kinase, or other GTP-dependent enzyme shows variable activity across experiments, even with seemingly identical setups.
-
Potential Cause: The concentration of active GTP is fluctuating due to variable levels of oxidation.
-
Troubleshooting Steps:
-
Assess GTP Stock Purity: Analyze your GTP stock solution for the presence of this compound using HPLC-ED or LC-MS/MS.
-
Incorporate Antioxidants: Add a fresh solution of an antioxidant, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to your reaction buffer immediately before use.
-
Use Metal Chelators: Include a metal chelator like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) in your buffers to sequester trace metal contaminants.
-
Prepare Fresh GTP Solutions: Prepare GTP solutions fresh for each experiment from a high-quality solid stock. Avoid repeated freeze-thaw cycles of GTP solutions.
-
Degas Buffers: Before adding sensitive reagents, degas your buffers to remove dissolved oxygen.
-
Issue 2: High background signal in assays measuring GTP hydrolysis or binding.
You observe a high signal in your negative controls (e.g., no enzyme), suggesting non-enzymatic GTP turnover or non-specific binding.
-
Potential Cause: Oxidized GTP (this compound) may be present and either hydrolyzing more readily or binding non-specifically to your protein or detection reagents.
-
Troubleshooting Steps:
-
Purify GTP Stock: If you suspect significant oxidation in your commercial GTP stock, consider purifying it using anion-exchange chromatography.
-
Optimize Buffer pH: Ensure your buffer pH is optimal for both enzyme activity and GTP stability. A pH range of 6.5-7.5 is generally recommended.
-
Control for Metal Contamination: Use high-purity water and reagents. Treat buffers with a chelating resin (e.g., Chelex) to remove divalent cations.
-
Run a "No GTP" Control: To confirm the signal is GTP-dependent, run a control without any GTP.
-
Strategies for Preventing GTP Oxidation
A multi-pronged approach is the most effective way to preserve the integrity of your GTP during sample preparation.
Use of Antioxidants
Antioxidants scavenge ROS, thereby preventing them from reacting with GTP.
| Antioxidant | Recommended Concentration | Notes |
| Dithiothreitol (DTT) | 1 - 10 mM | A common reducing agent. Prepare fresh as it oxidizes in solution. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 1 mM | More stable in solution than DTT and effective over a wider pH range. |
| Glutathione (GSH) | 1 - 5 mM | A natural antioxidant that can protect against oxidative damage. |
| N-acetylcysteine (NAC) | 1 - 10 mM | A thiol-containing antioxidant that can reduce oxidative stress. |
Use of Metal Chelators
Metal chelators bind to transition metal ions, preventing them from participating in redox cycling and ROS generation.
| Chelator | Recommended Concentration | Notes |
| Ethylenediaminetetraacetic acid (EDTA) | 0.1 - 1 mM | A widely used, effective chelator for many divalent cations. |
| Diethylenetriaminepentaacetic acid (DTPA) | 0.1 - 1 mM | Has a higher affinity for iron than EDTA. |
| Deferoxamine (DFO) | 0.1 - 1 mM | A high-affinity iron chelator. |
Buffer and pH Considerations
The choice of buffer and pH can impact GTP stability.
| Buffer | Recommended pH Range | Notes |
| HEPES | 7.0 - 7.5 | A common biological buffer, less prone to producing radicals upon illumination compared to some other buffers. |
| PIPES | 6.5 - 7.0 | Another "Good's" buffer that is generally non-reactive. |
| Phosphate (B84403) Buffer | 6.8 - 7.4 | While widely used, be aware that phosphate can precipitate with some divalent cations. |
Note: It is crucial to maintain the pH of your solutions, as significant deviations, particularly to the alkaline side, can accelerate the degradation of nucleotides.
Experimental Protocols
Protocol 1: Preparation of Antioxidant and Chelator Stock Solutions
-
DTT (1 M Stock):
-
Dissolve 1.54 g of DTT in 10 mL of high-purity water.
-
Aliquot into small volumes and store at -20°C. Thaw a fresh aliquot for each experiment.
-
-
TCEP (0.5 M Stock):
-
Dissolve 1.43 g of TCEP hydrochloride in ~8 mL of high-purity water.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Bring the final volume to 10 mL with high-purity water.
-
Store in aliquots at -20°C.
-
-
EDTA (0.5 M Stock, pH 8.0):
-
Dissolve 18.61 g of EDTA (disodium salt, dihydrate) in 80 mL of high-purity water.
-
Adjust the pH to 8.0 with NaOH. The EDTA will not fully dissolve until the pH is near 8.0.
-
Bring the final volume to 100 mL.
-
Sterilize by autoclaving and store at room temperature.
-
Protocol 2: HPLC-ED Method for GTP and this compound Analysis
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
-
Instrumentation: HPLC system with an electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
50 mM potassium phosphate buffer, pH 6.0.
-
5% methanol.
-
Filter and degas the mobile phase before use.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Set the electrochemical detector potential to +0.6 V for optimal detection of this compound.
-
A second electrode or a separate run at +0.9 V can be used for dGTP detection if needed.[2]
-
-
Sample Preparation:
-
Dilute the GTP sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Standard Curve:
-
Prepare a series of dilutions of purified this compound in the mobile phase to generate a standard curve for quantification.
-
Similarly, prepare a standard curve for GTP.
-
-
Analysis:
-
Inject the sample and standards.
-
Identify and quantify the peaks based on the retention times and standard curves. This compound will have a different retention time than GTP.[2]
-
Visualizations
Caption: Mechanism of metal-catalyzed GTP oxidation.
Caption: Recommended workflow to prevent GTP oxidation.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing HPLC-ECD for 8-oxo-GTP Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the baseline separation of 8-oxo-GTP.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC-ECD parameters for this compound analysis?
A1: A common starting point for the analysis of oxidized guanine (B1146940) species involves a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate) at a slightly acidic pH (around 3.75 to 5.3) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The electrochemical detector potential is a critical parameter, with an applied potential of around +250 mV to +900 mV being reported for similar compounds like 8-oxo-dGTP.[1][2] It is crucial to optimize these parameters for your specific instrumentation and sample matrix.
Q2: How can I prevent the artificial formation of this compound during sample preparation?
A2: Artifactual oxidation of guanine species during sample preparation is a significant concern that can lead to an overestimation of this compound levels.[3][4] To minimize this, it is recommended to:
-
Incorporate antioxidants and metal chelators, such as desferal or TEMPO, into your buffers.[5][6]
-
Work at low temperatures (e.g., on ice) to reduce oxidative reactions.
-
Use non-phenol-based DNA/RNA extraction methods where applicable, as phenol (B47542) has been shown to contribute to artificial oxidation.[4][7]
-
Minimize sample exposure to air and light.
Q3: What is a suitable electrochemical potential for the detection of this compound?
A3: For the related compound 8-oxo-dGTP, an applied potential of 900 mV has been used for electrochemical detection.[1] However, for 8-oxo-dG, an optimal potential of approximately +250 mV has been suggested to reduce interference from other DNA components that oxidize at similar retention times, which can cause overestimation.[2][8] It is advisable to perform a hydrodynamic voltammogram to determine the optimal potential that provides the best signal-to-noise ratio for this compound in your specific mobile phase.
Q4: Can this compound be analyzed simultaneously with other oxidized guanine species?
A4: Yes, HPLC-ECD methods can be developed for the simultaneous detection of this compound and other related compounds like 8-oxo-dGTP, 8-oxo-Gua, and 8-oxodG.[9][10] This often requires gradient elution to achieve adequate separation of all analytes due to their different polarities.
Troubleshooting Guides
Issue 1: Noisy Baseline
A noisy baseline can significantly impact the sensitivity and accuracy of your measurements by reducing the signal-to-noise ratio.[11]
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Ensure the use of high-purity solvents and reagents.[11] - Thoroughly degas the mobile phase using methods like helium sparging, vacuum degassing, or an inline degasser to prevent air bubbles in the system.[11][12] - Check for any signs of mobile phase contamination or degradation.[13] |
| Pump and System Leaks | - Inspect the system for any loose fittings or leaks, which can introduce air and cause pressure fluctuations.[14] - Perform regular maintenance on pump seals, pistons, and check valves to ensure a consistent flow rate.[11] |
| Detector Instability | - Allow the electrochemical detector to warm up and stabilize before starting your analysis. - Ensure the detector cell is clean and free of contaminants or air bubbles. Flushing with a strong solvent like methanol may be necessary.[12] - Verify proper grounding of the instrument to minimize electrical interference.[15] |
| Environmental Factors | - Maintain a stable temperature in the laboratory, as temperature fluctuations can affect the baseline.[11] - Isolate the HPLC system from sources of vibration.[11] |
Issue 2: Poor Peak Resolution or Co-elution
Achieving baseline separation is critical for accurate quantification.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Adjust the pH of the mobile phase; for guanine species, a slightly acidic pH is often beneficial.[9] - Modify the concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. A gradient elution may be necessary to separate compounds with different polarities.[9] - Consider using ion-pairing reagents if dealing with highly polar analytes, but be aware that this may require longer equilibration times. |
| Inappropriate Column | - Ensure you are using a suitable column, typically a C18 reversed-phase column for this type of analysis. - If resolution is still poor, consider a column with a different particle size, pore size, or stationary phase chemistry. - Column aging can lead to a loss of resolution; try replacing the column.[16] |
| Flow Rate and Temperature | - Optimize the flow rate. A lower flow rate can sometimes improve resolution. - Adjust the column temperature. Higher temperatures can improve efficiency but may affect analyte stability. |
Issue 3: Peak Tailing or Fronting
Asymmetrical peaks can indicate various problems within the chromatographic system.
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | - Use a guard column to protect the analytical column from contaminants in the sample matrix.[11] - Flush the column with a strong solvent to remove strongly retained compounds. |
| Incompatible Sample Solvent | - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
| Secondary Interactions | - Adjust the mobile phase pH to suppress the ionization of the analyte. - Add a competing base or acid to the mobile phase to block active sites on the stationary phase. |
Experimental Protocols
Sample Preparation for this compound Analysis from Biological Samples
This protocol provides a general framework. Specific steps may need to be optimized based on the sample type.
-
Homogenization: Homogenize the tissue or cell pellet in a cold buffer containing antioxidants and metal chelators (e.g., 0.1 mM desferal).[16]
-
Nucleotide Extraction: Perform nucleotide extraction using a suitable method that minimizes oxidation, such as a non-phenol-based technique.
-
Purification: Further purify the nucleotide fraction using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[16]
-
Reconstitution: Evaporate the purified fraction to dryness under a stream of nitrogen and reconstitute the sample in the HPLC mobile phase.
HPLC-ECD Method for this compound
The following table summarizes typical parameters that can be used as a starting point for method development.
| Parameter | Typical Value/Condition |
| HPLC System | Any standard HPLC system with a pump capable of gradient elution. |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase A | 10-50 mM Ammonium Formate or Sodium Acetate, pH 3.75-6.7.[9][17] |
| Mobile Phase B | Acetonitrile or Methanol.[9][17] |
| Gradient Program | Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-10 min, 100% A; 10-15 min, linear gradient to 20% B; 15-43 min, linear gradient to 31.2% B.[9] |
| Flow Rate | 0.2 - 1.0 mL/min.[9][17] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30-38°C).[10] |
| Injection Volume | 10 - 50 µL. |
| Electrochemical Detector | Amperometric or coulometric detector. |
| Working Electrode | Glassy carbon electrode.[10] |
| Applied Potential | +250 mV to +900 mV (optimization is critical).[1][2] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for a noisy HPLC-ECD baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the workup procedure for the analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. phenomenex.com [phenomenex.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Too much noise on my baseline - Antec Scientific [antecscientific.com]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
Reducing non-specific binding in 8-oxo-GTP ELISA assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding and address other common issues encountered in 8-oxo-GTP ELISA assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ELISA experiments. The guides are in a question-and-answer format to directly address specific issues.
High Background Signal
Question: I am observing a high background signal across my entire plate, even in the negative control wells. What are the potential causes and how can I resolve this?
Answer: A high background signal is a common issue in ELISA and can be caused by several factors. In a competitive ELISA for a small molecule like this compound, this can significantly reduce the dynamic range of the assay. Here are the primary causes and troubleshooting steps:
-
Ineffective Blocking: The blocking buffer may not be adequately preventing the non-specific adsorption of antibodies to the plate surface.[1][2][3]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to a high background.[1][6]
-
Solution: Increase the number of wash cycles and/or the volume of wash buffer. Ensure complete aspiration of the wash buffer from the wells after each wash. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help.[7]
-
-
Antibody Concentration Too High: An excessively high concentration of the detection antibody can lead to non-specific binding.
-
Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample or with components of the blocking buffer.
-
Solution: If using a polyclonal antibody, consider using an affinity-purified or cross-adsorbed antibody to reduce non-specific binding.[9] Ensure your blocking buffer does not contain components that could cross-react with your antibodies.
-
-
Contamination: Reagents or samples may be contaminated.[1]
-
Solution: Use fresh, sterile reagents and pipette tips. Avoid cross-contamination between wells.[6]
-
Low or No Signal
Question: I am getting very low or no signal, even in my positive control wells. What could be the cause?
Answer: A weak or absent signal can be due to several factors, from reagent issues to procedural errors.
-
Reagent Problems: One or more of the reagents may be expired, improperly stored, or prepared incorrectly.[6][10]
-
Solution: Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperatures. Prepare fresh dilutions of antibodies and standards.
-
-
Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost its activity.
-
Solution: Use a fresh vial of the enzyme conjugate.
-
-
Substrate Issues: The substrate may be inactive or added incorrectly.
-
Solution: Use a fresh, properly stored substrate. Ensure the correct substrate for the enzyme is being used.
-
-
Procedural Errors: Incorrect incubation times or temperatures can lead to a reduced signal.
-
Solution: Review the assay protocol and ensure all incubation steps are performed for the correct duration and at the specified temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for an this compound competitive ELISA?
A1: The ideal blocking buffer aims to reduce background interference while not affecting the specific binding of the antibody to the antigen.[2] Commonly used blocking buffers include Bovine Serum Albumin (BSA) at 1-5% and non-fat dry milk at 1-3%.[3] For competitive ELISAs of small molecules, synthetic or protein-free blocking buffers can also be effective in minimizing non-specific binding and cross-reactivity.[11][12] It is recommended to test a few different blocking agents to determine the best one for your specific assay.
Q2: How can I optimize the washing steps in my this compound ELISA?
A2: Proper washing is crucial for removing unbound reagents and reducing background noise.[7] Key parameters to optimize include the number of wash cycles, the volume of wash buffer per well, and the composition of the wash buffer. A typical starting point is 3-5 washes with 200-300 µL of wash buffer per well. The wash buffer commonly consists of a buffered saline solution (PBS or TBS) with a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%).[13]
Q3: What are "matrix effects" and how can they affect my this compound ELISA results?
A3: Matrix effects occur when components in the sample (e.g., serum, plasma, urine) interfere with the antibody-antigen binding, leading to inaccurate quantification of the target analyte.[14] These effects can either enhance or suppress the signal. For this compound, which is often measured in biological fluids, matrix effects can be a significant issue. To mitigate this, it is important to dilute the samples appropriately and to use a standard diluent that closely matches the sample matrix.[9][15][16]
Q4: How do I choose the right concentration for my anti-8-oxo-GTP antibody in a competitive ELISA?
A4: In a competitive ELISA, the concentration of the detection antibody is critical. It should be limiting enough to ensure competition between the this compound in the sample and the labeled this compound. The optimal concentration is typically determined through a checkerboard titration, where different concentrations of the antibody are tested against a range of standard concentrations.[8][17] The goal is to find a concentration that gives a high signal in the absence of the analyte (maximum binding) and a low signal at the highest concentration of the standard.
Quantitative Data Summary
The following table provides a hypothetical example of data from an experiment to optimize the blocking buffer in an this compound ELISA. The goal is to find the blocking buffer that provides the lowest background signal and the highest signal-to-noise ratio.
| Blocking Buffer | Average OD of Blank Wells (Background) | Average OD of Max Signal Wells | Signal-to-Noise Ratio (Max Signal OD / Background OD) |
| 1% BSA in PBS | 0.150 | 1.850 | 12.3 |
| 3% BSA in PBS | 0.120 | 1.800 | 15.0 |
| 1% Non-Fat Milk in PBS | 0.180 | 1.900 | 10.6 |
| Synthetic Blocker A | 0.080 | 1.750 | 21.9 |
| Protein-Free Blocker | 0.095 | 1.780 | 18.7 |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
-
Plate Coating: Coat the wells of a 96-well microplate with the this compound conjugate according to your standard protocol.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking:
-
Prepare several different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% non-fat milk, a commercial synthetic blocker).
-
Add 200 µL of each blocking buffer to a set of wells (e.g., one row per buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Antibody Incubation: Add the anti-8-oxo-GTP antibody at its working concentration to all wells.
-
Subsequent Steps: Proceed with the remaining steps of your ELISA protocol (e.g., secondary antibody incubation, substrate addition, and reading the plate).
-
Analysis: Compare the background signal (wells with no analyte) and the maximum signal for each blocking buffer to determine the optimal one.
Protocol 2: Checkerboard Titration for Antibody Concentration
-
Plate Coating and Blocking: Coat and block a 96-well plate using your optimized protocol.
-
Prepare Antibody Dilutions: Prepare a serial dilution of your anti-8-oxo-GTP antibody in your chosen antibody diluent.
-
Prepare Standard Dilutions: Prepare a serial dilution of your this compound standard.
-
Assay Setup:
-
Add the different dilutions of the standard down the columns of the plate.
-
Add the different dilutions of the antibody across the rows of the plate.
-
Include a "zero standard" control for each antibody concentration.
-
-
Incubation and Detection: Proceed with the rest of your ELISA protocol.
-
Analysis: Analyze the resulting data to find the combination of antibody and standard concentrations that gives the best dynamic range and sensitivity for your assay.
Visualizations
Caption: Troubleshooting flowchart for high background signal in this compound ELISA.
Caption: General workflow for a competitive this compound ELISA.
References
- 1. mybiosource.com [mybiosource.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 4. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. biomatik.com [biomatik.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 12. ELISA Buffers and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biomat.it [biomat.it]
- 14. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. multicoop.eu [multicoop.eu]
- 17. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Troubleshooting low signal-to-noise ratio in 8-oxo-GTP mass spec analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in 8-oxo-GTP mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) in this compound analysis?
A1: Low signal-to-noise in this compound mass spec analysis can stem from several factors. The most common include:
-
Low Abundance of the Analyte: this compound is often present at very low intracellular concentrations, making detection challenging.[1]
-
Sample Degradation: this compound is susceptible to enzymatic degradation and oxidation during sample preparation and storage.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[2][3][4]
-
Suboptimal Ionization: Inefficient ionization of the target molecule will lead to a weak signal.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or loss of the analyte on the column can all reduce the signal-to-noise ratio.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to high background noise.
Q2: What is the optimal ionization mode for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is typically preferred for the analysis of this compound and other guanosine-based nucleotides due to higher ionization efficiency.[1][5] While negative ion mode can be attempted, it generally results in lower sensitivity.[5]
Q3: How can I prevent artificial oxidation of guanine (B1146940) during sample preparation?
A3: Preventing artificial oxidation is crucial for accurate quantification of this compound. Key strategies include:
-
Use of Antioxidants: Adding antioxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to your samples during preparation can prevent artifactual formation of 8-oxo-dG.[6]
-
Metal Chelators: The presence of metal chelators can also help to minimize oxidation.[6]
-
Careful Sample Handling: Minimize exposure of samples to air and light. It is also important to avoid sample storage methods like freeze-drying, which can contribute to artificial oxidation.[7]
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to signal suppression or enhancement, affecting the accuracy and reproducibility of your results.[2] To minimize matrix effects:
-
Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[8]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from matrix components can significantly reduce interference.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[2][8]
Troubleshooting Guides
Issue 1: No or Very Low this compound Signal
This guide provides a step-by-step approach to troubleshooting a complete or near-complete loss of the this compound signal.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for no or low this compound signal.
Issue 2: High Background Noise
High background noise can obscure the this compound peak, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily.[3] |
| Dirty Ion Source | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions. |
| Contaminated LC System | Flush the LC system with a strong solvent to remove contaminants. Check for and replace any contaminated tubing. |
| Column Bleed | Condition the column properly before use. If bleed persists, consider replacing the column. |
| Gas Impurities | Ensure high-purity nitrogen or argon is used as the nebulizing and collision gas. Use gas purifiers if necessary.[9] |
Issue 3: Poor Peak Shape
Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) can decrease sensitivity and make integration difficult.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Overloading | Reduce the injection volume or sample concentration. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Column Degradation | Replace the column if it has reached the end of its lifetime. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
| Dead Volume in LC System | Check all fittings and connections for dead volume and correct as needed. |
Experimental Protocols
Sample Preparation from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Thaw frozen urine samples and bring to 37°C for 10 minutes to redissolve any precipitates.[5]
-
Vortex the samples and then centrifuge at 5000 x g for 10 minutes.[5]
-
Dilute the supernatant 1:1 with a buffer containing stable isotope-labeled internal standards.[5]
-
If further cleanup is needed, proceed with solid-phase extraction (SPE).
SPE Protocol for Urine Samples
Caption: Solid-phase extraction workflow for this compound from urine.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for 8-oxo-Guanine Species Analysis
| Parameter | Typical Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI) | [1][5] |
| Capillary Temperature | 450°C | [5] |
| Collision Gas | Nitrogen | [5] |
| MRM Transition (8-oxoGua) | m/z 168 -> 112 | [5] |
| MRM Transition (8-oxodG) | m/z 284 -> 168 | [10] |
| MRM Transition (8-oxoGuo) | [M+H]+ -> [BH2]+ | [5] |
Table 2: Reported Detection Limits for 8-oxo-Guanine Species
| Analyte | Detection Limit | Matrix | Reference |
| 8-oxoGua | ~2 nM (50 fmol injected) | Urine | [5] |
| 8-oxodG | ~0.5 nM (12.5 fmol injected) | Urine | [5] |
| 8-oxoGuo | ~0.5 nM (12.5 fmol injected) | Urine | [5] |
| 8-oxo-dGTP | 0.006 - 0.010 pmol/million cells | U2OS cells | [1] |
Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions should be optimized for your specific instrumentation and application.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Strategies to improve the yield of synthetic 8-oxo-GTP analogues.
Welcome to the technical support center for the synthesis of 8-oxo-GTP analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of these critical molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and its deoxy analogues?
A1: There are two primary approaches for the synthesis of this compound and its analogues: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the oxidation of a guanosine (B1672433) precursor or the phosphorylation of a pre-synthesized 8-oxoguanosine derivative. A common method is the oxidation of GTP using reagents like hydrogen peroxide (H₂O₂) and ascorbic acid.[1][2] Another approach involves starting from a modified guanosine, such as 8-bromo-guanosine, which is then converted to the 8-oxo derivative and subsequently phosphorylated.[3]
-
Enzymatic Synthesis: This method leverages the activity of enzymes to phosphorylate 8-oxo-GDP to this compound. Nucleoside-diphosphate kinase (NDK) is an enzyme known to catalyze this reaction.[2] This method can be highly specific and avoid the harsh conditions of chemical synthesis.
Q2: What is a typical yield for the chemical synthesis of 8-oxo-dGTP?
A2: The yield of chemical synthesis can vary significantly depending on the chosen method and optimization of reaction conditions. For instance, a gram-scale synthesis of 8-oxo-dGTP starting from 8-bromo-dG has been reported with an overall yield of 36%.[3] Synthesis of 8-oxo-dGMP, a precursor for the triphosphate, has been reported with a 33% yield.[3] Direct oxidation methods have been described as having low or unstated yields.[3]
Q3: How can I purify synthetic this compound analogues?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying this compound analogues.[1][4][5][6] Anion-exchange or reverse-phase HPLC can be used to separate the desired triphosphate from starting materials, mono- and diphosphate (B83284) byproducts, and other impurities.[1][3]
Q4: How should I store my purified this compound analogues?
A4: For long-term storage, it is recommended to store this compound solutions at -20°C.[7][8] Some suppliers indicate that short-term exposure to ambient temperature (up to one week) is possible without significant degradation.[7][8] The stability of the analogue may also depend on the pH of the solution; a pH of 7.5 is often used for storage.[7][8]
Troubleshooting Guides
Chemical Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation of the guanosine precursor. 2. Formation of side products. 3. Degradation of the product during reaction or workup. | 1. Optimize the concentration of oxidizing agents (e.g., H₂O₂), reaction time, and temperature.[1] 2. Use alternative solvents to minimize side product formation. For example, using DMF instead of DMSO can avoid the formation of 8-dimsyl-dG byproduct.[3] 3. Ensure the pH is controlled during the reaction and purification steps. Hydrolysis of the triphosphate can occur at acidic or highly basic pH. |
| Presence of Multiple Phosphate (B84403) Species (mono-, di-, tri-phosphate) | Incomplete phosphorylation or hydrolysis of the triphosphate. | Optimize the phosphorylation reaction conditions (e.g., amount of phosphorylating agent, reaction time). For purification, use a high-resolution anion-exchange HPLC column to effectively separate the different phosphate species.[3] |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the desired product during HPLC. | Modify the HPLC gradient, change the column type (e.g., from reverse-phase to anion-exchange), or adjust the pH of the mobile phase to improve separation.[5][9] |
Enzymatic Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound from 8-oxo-GDP | 1. Low activity of the nucleoside-diphosphate kinase (NDK). 2. Substrate inhibition. 3. Inappropriate buffer conditions (pH, ionic strength). | 1. Ensure the enzyme is active and used at an optimal concentration. Perform a positive control with the natural substrate (GDP). 2. Optimize the concentration of 8-oxo-GDP. High concentrations of the substrate can sometimes inhibit enzyme activity. 3. Perform the reaction in the optimal buffer for the specific NDK being used. Check the literature for the recommended pH and salt concentrations. |
| Inability to produce 8-oxo-GDP from 8-oxo-GMP | Guanylate kinase (GMK) is inefficient at phosphorylating 8-oxo-GMP.[2] | This is a known limitation of the enzymatic pathway. Chemical synthesis of 8-oxo-GDP may be a more viable option if 8-oxo-GMP is the starting material. |
Quantitative Data Summary
The following table summarizes quantitative data from various synthetic strategies for this compound analogues.
| Starting Material | Product | Method | Key Reagents/Enzymes | Reaction Conditions | Yield | Reference |
| 8-bromo-dG | 8-oxo-dGTP | Chemical Synthesis | Sodium/benzyl alcohol, POCl₃, bis(tributylammonium) pyrophosphate | - | 36% (overall) | [3] |
| 8-oxo-dG | 8-oxo-dGMP | Chemical Synthesis | POCl₃ in PO(OMe)₃ | - | 33% | [3] |
| GTP | This compound | Chemical Synthesis (Oxidation) | Ascorbic acid, H₂O₂ | 100 mM sodium phosphate (pH 6.8), 6 mM GTP, 30 mM ascorbic acid, 100 mM H₂O₂, 37°C, 5 h | Not specified | [2] |
| dGTP | 8-oxo-dGTP | Chemical Synthesis (Oxidation) | Ascorbic acid, H₂O₂ | 20 mM phosphate buffer (pH 7.0), 2 mM dGTP, 14.2 mM ascorbic acid, 133 mM H₂O₂, Room temp, 3 h | Not specified | [1] |
| 8-oxo-GDP | This compound | Enzymatic Synthesis | Nucleoside-diphosphate kinase (NDK) | Varies with enzyme source | Not specified | [2] |
| 2'-deoxyguanosine (dGuo) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) | Chemical Synthesis (Oxidation) | Cu(II), H₂O₂, ascorbate | 3.7 mM dGuo, 140 mM ascorbic acid, 1.3 mM CuSO₄, 5% H₂O₂, 37°C, 1 h | 72.0% | [10] |
Experimental Protocols
Chemical Synthesis of this compound via Oxidation of GTP
This protocol is adapted from a published method.[2]
-
Reaction Setup: Prepare a reaction mixture containing:
-
100 mM Sodium Phosphate buffer, pH 6.8
-
6 mM GTP
-
30 mM Ascorbic Acid
-
100 mM Hydrogen Peroxide (H₂O₂)
-
-
Incubation: Incubate the reaction mixture in the dark at 37°C for 5 hours.
-
Purification:
-
Apply the reaction mixture to an anion-exchange HPLC column (e.g., Mono Q).
-
Elute the nucleotides using a linear gradient of a suitable buffer, such as triethylammonium (B8662869) bicarbonate (TEAB), pH 7.0.
-
Collect the fractions containing this compound.
-
For higher purity, the collected fractions can be pooled and re-chromatographed on the same column.
-
Enzymatic Synthesis of this compound from 8-oxo-GDP
This protocol provides a general guideline for enzymatic synthesis. Specific conditions may need to be optimized based on the source and activity of the enzyme.
-
Reaction Setup: Prepare a reaction mixture containing:
-
Optimal buffer for the chosen Nucleoside-diphosphate kinase (NDK) (e.g., Tris-HCl with MgCl₂).
-
8-oxo-GDP (substrate).
-
A phosphate donor (e.g., ATP).
-
Purified NDK enzyme.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation of the enzyme.
-
Purification: Purify the this compound from the reaction mixture using anion-exchange HPLC as described in the chemical synthesis protocol.
Visualizations
Caption: Chemical synthesis pathway of this compound from 8-bromo-Guanosine.
Caption: Enzymatic conversion of 8-oxo-GDP to this compound by NDK.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel HPLC procedure for the analysis of 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Oxo-dGTP, Nucleotides for Random Mutagenesis - Jena Bioscience [jenabioscience.com]
- 8. This compound, 8-Oxo Guanosines - Jena Bioscience [jenabioscience.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Quantifying 8-oxo-GTP in Mitochondrial Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when quantifying 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP) in mitochondrial extracts.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound in mitochondria so challenging?
A1: Quantifying this compound in mitochondrial extracts presents several key challenges:
-
Low Abundance: this compound is present at very low concentrations, often estimated to be less than 1% of the dGTP pool in mitochondria.[1][2] This requires highly sensitive analytical methods for detection.
-
Instability: this compound is susceptible to degradation by phosphatases, such as MTH1 (MutT Homolog 1), which hydrolyzes it to 8-oxo-dGMP.[3][4] This necessitates rapid sample processing and the use of inhibitors.
-
Artifactual Oxidation: A significant challenge is the artificial oxidation of guanine (B1146940) nucleotides (GTP and dGTP) to their 8-oxo forms during sample preparation and analysis.[5][6][7][8] This can lead to a gross overestimation of the actual in vivo levels. Procedures like drying under vacuum or using C18 cartridges for purification have been shown to significantly increase measured 8-oxodG levels.[5][7]
-
Complex Matrix: Mitochondrial extracts are complex biological mixtures containing numerous molecules that can interfere with the analysis, requiring robust separation techniques.
Q2: Which analytical method is better for this compound quantification: HPLC-ECD or LC-MS/MS?
A2: Both High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound, each with its own advantages.
-
HPLC-ECD is highly sensitive and selective for electroactive compounds like this compound.[9] It has been a widely used method for detecting oxidized guanine species.[9][10][11]
-
LC-MS/MS offers exceptional specificity and sensitivity, allowing for the definitive identification and quantification of this compound based on its mass-to-charge ratio.[1][5][7] The use of isotopic internal standards with LC-MS/MS is a key advantage for accurate quantification.[5][7]
The choice often depends on the specific requirements of the study and the availability of instrumentation. For unambiguous identification and the ability to use stable isotope-labeled internal standards, LC-MS/MS is generally preferred.
Q3: How can I prevent artifactual oxidation of GTP during my sample preparation?
A3: Preventing artifactual oxidation is critical for accurate measurement. Key strategies include:
-
Use of Chelating Agents: The addition of metal chelators like desferrioxamine (DFO) to all buffers used during extraction and hydrolysis can reduce transition metal-catalyzed oxidation.[5][6][7]
-
Avoid Phenol Extraction: Phenol-based DNA/nucleotide extraction methods have been shown to contribute to an increase in the measured levels of oxidized guanine species.[6][8][12]
-
NaI Chaotropic Method: Using a chaotropic agent like sodium iodide (NaI) for DNA and nucleotide isolation can result in lower and less variable measurements of oxidized guanine adducts.[7][8][12]
-
Minimize Drying Steps: Evaporation or drying steps, especially under vacuum, can significantly increase artifactual oxidation.[5][7] Direct measurement methods that involve online solid-phase extraction (SPE) are recommended to avoid these steps.[5][7]
-
Work Quickly and on Ice: Keeping samples cold and minimizing the time between mitochondrial isolation and nucleotide extraction can reduce enzymatic and chemical degradation.[12][13][14]
Troubleshooting Guide
Problem 1: My measured this compound levels are highly variable between replicates.
-
Potential Cause: Inconsistent sample handling leading to variable levels of artifactual oxidation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that every step of the protocol, from cell harvesting to nucleotide extraction, is performed identically for all samples.
-
Use Antioxidants: Consistently add antioxidants and metal chelators like DFO to all your solutions.[6][7]
-
Improve Homogenization: Ensure complete and consistent cell lysis to release mitochondria. Insufficient homogenization can lead to variable yields.[14][15]
-
Check for Contamination: Ensure that all reagents and materials are free from contaminants that could promote oxidation.
-
Problem 2: I have very low or undetectable levels of this compound.
-
Potential Cause: Degradation of this compound during sample preparation or insufficient sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Inhibit Phosphatases: Incorporate phosphatase inhibitors in your lysis and extraction buffers to prevent the degradation of this compound.
-
Optimize Extraction: Ensure your nucleotide extraction protocol is efficient. A common method involves extraction with cold 60-70% methanol.[1][16]
-
Increase Sample Amount: A larger number of cells may be required to obtain a detectable amount of this compound.[1]
-
Check Instrument Sensitivity: Verify the limit of detection (LOD) of your analytical instrument. For LC-MS/MS, the detection limit for 8-oxodG has been reported to be as low as 1.8 fmol.[5][7] For HPLC-ECD, detection of as little as 0.3 pmol of 8-oxo-dGTP has been reported.[17]
-
Problem 3: I am observing interfering peaks in my chromatogram.
-
Potential Cause: Co-elution of other molecules from the complex mitochondrial matrix with this compound.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, and column temperature to improve the resolution of your peaks.[10]
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step to clean up the sample before analysis. Online SPE is particularly effective at removing interferences.[5][7]
-
For LC-MS/MS: Use Multiple Reaction Monitoring (MRM) with specific precursor and product ion transitions for this compound to enhance selectivity.[1]
-
Experimental Protocols & Data
Protocol: Mitochondrial Isolation and Nucleotide Extraction
This protocol is a generalized procedure. Optimization for specific cell types or tissues is recommended.
-
Cell Harvesting:
-
Collect cells (e.g., 5 x 10^6) by centrifugation at 600 x g for 5 minutes at 4°C.[13]
-
Wash the cell pellet with ice-cold PBS.
-
-
Homogenization:
-
Resuspend cells in an ice-cold mitochondrial isolation buffer (e.g., containing 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with freshly added protease and phosphatase inhibitors.
-
Homogenize the cells using a Dounce homogenizer on ice with 50-100 passes.[13] The goal is to lyse the plasma membrane while leaving the mitochondria intact.[15]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[18]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[13]
-
Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
-
Nucleotide Extraction:
-
Resuspend the final mitochondrial pellet in a small volume of cold 60% aqueous methanol.[16]
-
Incubate on ice for 10 minutes to lyse the mitochondria and precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant containing the nucleotides for analysis.
-
Quantitative Data
Table 1: Comparison of Analytical Methods for Oxidized Guanine Species
| Feature | HPLC-ECD | LC-MS/MS |
| Principle | Separation by HPLC, detection by electrochemical oxidation | Separation by LC, detection by mass-to-charge ratio |
| Sensitivity | High, in the femtomolar range[9] | Very high, with detection limits around 1.8 fmol for 8-oxodG[5] |
| Specificity | Good, but susceptible to co-eluting electroactive species | Excellent, based on specific mass transitions |
| Internal Standard | Typically external or a similar electroactive compound[11] | Stable isotope-labeled internal standards for high accuracy[5][7] |
| Artifact Check | Less direct | Can distinguish true analyte from artifacts with labeled standards |
Table 2: Estimated Intramitochondrial Concentrations of 8-oxo-dGTP
| Tissue/Cell Type | Estimated Concentration | Method |
| Rat Liver Mitochondria | 1-2 µM | HPLC-ECD |
| Rat Heart Mitochondria | 1-2 µM | HPLC-ECD |
| Rat Kidney Mitochondria | 1-2 µM | HPLC-ECD |
| U2OS Cells | ~2 nM (0.008 pmol/million cells) | LC-MS/MS[1] |
Note: Data is compiled from different studies and experimental conditions may vary.[16][19]
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Insights into the Specificity of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Family X DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine accumulation in mitochondrial DNA causes mitochondrial dysfunction and impairs neuritogenesis in cultured adult mouse cortical neurons under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to Isolate Mitochondrial DNA: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Specificity in 8-oxo-GTP Detection
Welcome to the technical support center for the immunodetection of 8-oxo-7,8-dihydroguanosine-5'-triphosphate (8-oxo-GTP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of their this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving specific detection of this compound with antibodies?
The primary challenges in the specific detection of this compound include:
-
Cross-reactivity: Antibodies may cross-react with structurally similar molecules, such as guanosine (B1672433) triphosphate (GTP), 8-oxo-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP), and other oxidized purines. This can lead to an overestimation of this compound levels.
-
Sample Purity: The presence of endogenous enzymes like phosphatases in the sample can degrade this compound, leading to inaccurate quantification.
-
Low Abundance: this compound is often present at very low concentrations in biological samples, requiring highly sensitive detection methods.
-
Antibody Affinity and Specificity: The affinity and specificity of the primary antibody are critical. Not all commercially available antibodies may have been rigorously tested for cross-reactivity against a wide range of related molecules. For instance, some antibodies may recognize the 8-oxoguanine base regardless of the attached sugar or phosphate (B84403) group.
Q2: How do I select the best antibody for my this compound detection assay?
When selecting an antibody, carefully review the manufacturer's datasheet for the following information:
-
Immunogen: Was the antibody raised against this compound, 8-oxoguanosine, or a related molecule? An antibody generated against this compound is more likely to be specific.
-
Specificity Data: Look for quantitative data on cross-reactivity with GTP, ATP, 8-oxo-dGTP, and other relevant nucleotides.[1] A highly specific antibody will show minimal cross-reactivity with these molecules.
-
Application Validation: Ensure the antibody has been validated for the specific application you intend to use (e.g., competitive ELISA, immunofluorescence).
-
Published Literature: Check if the antibody has been cited in peer-reviewed publications for the detection of this compound.
Q3: Can I use an antibody for 8-oxo-dG to detect this compound?
While the core epitope (8-oxoguanine) is the same, an antibody raised against 8-oxo-dG may not have the same binding affinity or specificity for this compound due to the presence of the ribose sugar and the triphosphate group. It is crucial to validate the cross-reactivity of an 8-oxo-dG antibody with this compound before use. For critical applications, it is always recommended to use an antibody specifically raised and validated for this compound.
Q4: What are the critical steps in sample preparation for this compound measurement?
Proper sample preparation is vital for accurate results. Key considerations include:
-
Rapid Extraction: Immediately process samples after collection to minimize the degradation of this compound by cellular enzymes.
-
Enzyme Inhibition: Use buffers containing phosphatase and phosphodiesterase inhibitors to preserve the triphosphate form of the nucleotide.
-
Avoidance of Oxidative Damage: Take precautions to prevent the artificial oxidation of GTP during the extraction process. This includes using deoxygenated buffers and adding antioxidants. Phenol extraction has been noted to potentially increase oxidation artifacts.
-
Purification: Depending on the sample matrix and the detection method, a partial purification of nucleotides may be necessary to remove interfering substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during the immunodetection of this compound, particularly in a competitive ELISA format.
| Problem | Possible Cause | Solution |
| High Background | 1. Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| 2. Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). | |
| 3. Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| 4. Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. | |
| No or Weak Signal | 1. Inactive antibody or conjugate. | Use fresh or properly stored antibodies and conjugates. Test their activity with a positive control. |
| 2. Insufficient antigen coating. | Ensure the this compound conjugate is coated on the plate at the optimal concentration and for a sufficient duration. | |
| 3. Degradation of this compound in standards or samples. | Prepare fresh standards for each assay. Ensure samples were properly prepared and stored with phosphatase inhibitors. | |
| 4. Incorrect filter settings on the plate reader. | Verify the wavelength settings on the microplate reader are appropriate for the substrate used. | |
| High Variability between Replicates | 1. Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| 2. Inconsistent washing. | Use an automated plate washer if available for more consistent washing. | |
| 3. Edge effects. | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. | |
| 4. Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the wells. |
Data Presentation
The following tables provide examples of the types of quantitative data that are essential for evaluating the specificity of an anti-8-oxo-GTP antibody. Researchers should look for similar data on the antibody's datasheet.
Table 1: Cross-Reactivity of a Hypothetical Anti-8-oxo-GTP Monoclonal Antibody
| Competitor | Cross-Reactivity (%) |
| This compound | 100 |
| 8-oxo-dGTP | < 5 |
| GTP | < 1 |
| ATP | < 0.1 |
| 8-oxoguanosine | 20 |
| 8-oxo-dG | < 2 |
Note: This is example data. Always refer to the specific datasheet for the antibody you are using.
Table 2: Inhibition Data for an Anti-8-oxo-Guanosine (Anti-8-oxoGuo) Antibody[2]
| Inhibitor | IC50 (µmol/L) |
| 8-oxoGuo | 0.1 |
| 8-Methoxyguanosine | ~50 |
| Guanosine | No inhibition up to 100 µmol/L |
| Inosine | No inhibition up to 100 µmol/L |
This data is for an antibody against 8-oxoguanosine and illustrates the type of inhibition data to look for.
Experimental Protocols
Competitive ELISA for this compound Quantification
This protocol provides a general framework for a competitive ELISA to measure this compound in biological samples. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific antibody and experimental setup.
Materials:
-
Microplate pre-coated with an this compound conjugate (e.g., this compound-BSA)
-
Anti-8-oxo-GTP primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Sample/Standard diluent
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of the this compound standard in the sample/standard diluent.
-
Sample Preparation: Dilute your samples in the sample/standard diluent. The optimal dilution factor should be determined empirically.
-
Blocking: If the plate is not pre-blocked, add blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate 3 times with wash buffer.
-
Competitive Reaction:
-
Add standards and samples to the appropriate wells.
-
Add the anti-8-oxo-GTP primary antibody to all wells (except blanks).
-
Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the standards and samples will compete with the this compound conjugate on the plate for binding to the primary antibody.
-
-
Washing: Wash the plate 4-5 times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4-5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples can then be determined from the standard curve. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Mandatory Visualizations
Signaling Pathway
References
Best practices for storage and handling of 8-oxo-GTP standards
This guide provides best practices for the storage, handling, and use of 8-oxo-GTP standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard upon arrival?
Upon receipt, your this compound standard, which is typically shipped on gel packs, should be stored at -20°C.[1][2] It is supplied as an aqueous solution. For long-term storage, it is recommended to aliquot the standard into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the shelf life of the this compound standard?
When stored correctly at -20°C, the this compound standard is typically stable for 12 months from the date of delivery.[1][2] It is not recommended for long-term storage once diluted into a working solution.[3]
Q3: Can the this compound standard tolerate short-term exposure to room temperature?
Yes, short-term cumulative exposure to ambient temperature for up to one week is generally acceptable and should not significantly affect the product's quality.[2] However, for optimal stability, it is crucial to minimize the time the standard is kept outside of the recommended -20°C storage temperature.
Q4: My this compound solution appears colorless to slightly yellow. Is this normal?
Yes, it is normal for the this compound solution to be colorless to slightly yellow.[1][2]
Q5: Why is it important to centrifuge the vial before opening?
Small volumes of the nucleotide solution can become entrapped in the cap during shipping and handling.[4] A brief centrifugation will ensure that the entire contents of the vial are collected at the bottom, preventing loss of product and ensuring the concentration is accurate.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the this compound standard due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the working solution due to pipetting errors or failure to centrifuge the vial before use. | 1. Use a fresh aliquot of the this compound standard. Ensure that aliquots are single-use to avoid freeze-thaw cycles. 2. Always centrifuge the vial before opening. Use calibrated pipettes and proper pipetting techniques to prepare dilutions. |
| Lower than expected signal in my assay. | 1. The this compound standard may have degraded. 2. The concentration of the standard may be lower than stated. | 1. Verify the expiration date of the standard. If within the shelf life, consider performing a quality control check using HPLC. 2. Prepare a fresh dilution from a new aliquot. |
| Unexpected peaks in HPLC analysis. | 1. Contamination of the standard. 2. Degradation of this compound into other products. | 1. Use sterile, nuclease-free water and tips when preparing dilutions. 2. Minimize exposure to light and oxidizing agents. Prepare fresh working solutions for each experiment. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Form | Aqueous Solution | [1][2] |
| pH of Solution | 7.5 ±0.5 | [1][2] |
| Concentration | 10 mM - 11 mM | [1][2] |
| Shelf Life | 12 months at -20°C | [1][2] |
| Handling | Centrifuge vial briefly before opening. Aliquot for single-use to avoid freeze-thaw cycles. | [1][2][4] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions and Standard Curve
This protocol describes the preparation of working solutions and a standard curve for use in various assays, such as those involving DNA polymerases or HPLC analysis.
Materials:
-
This compound standard (10 mM stock solution)
-
Nuclease-free water
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Microcentrifuge tubes
Procedure:
-
Thawing the Standard:
-
Remove the 10 mM this compound stock solution from -20°C storage.
-
Thaw on ice.
-
Once thawed, briefly centrifuge the vial to collect the entire solution at the bottom.
-
-
Preparation of a 1 mM Intermediate Stock:
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution to 90 µL of nuclease-free water.
-
Vortex briefly to mix. This creates a 1 mM intermediate stock solution.
-
-
Preparation of Working Solutions (Example for a Standard Curve):
-
Label a series of microcentrifuge tubes for each point of your standard curve (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Perform serial dilutions from the 1 mM intermediate stock using nuclease-free water as the diluent. For example:
-
100 µM: 10 µL of 1 mM stock + 90 µL of nuclease-free water.
-
50 µM: 50 µL of 100 µM solution + 50 µL of nuclease-free water.
-
25 µM: 50 µL of 50 µM solution + 50 µL of nuclease-free water.
-
And so on.
-
-
The 0 µM standard will be nuclease-free water only.
-
-
Use in Assay:
-
Use the freshly prepared working solutions immediately in your experiment to prevent degradation.
-
Do not store diluted working solutions for long periods.
-
Visual Guides
Workflow for Handling this compound Standards
Caption: Recommended workflow for the proper handling of this compound standards.
Cellular Fate and Repair of this compound
Caption: Cellular pathways involving 8-oxo-dGTP formation and repair.
References
Validation & Comparative
Oxidized Guanine Nucleotides: A Comparative Analysis of the Mutagenic Potential of 8-oxo-GTP and 8-oxo-dGTP
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Mutagenic Threats of Oxidized Guanine (B1146940) Nucleotides.
Oxidative stress is an ever-present challenge to cellular integrity, generating reactive oxygen species (ROS) that can damage a wide array of biomolecules, including the building blocks of our genetic material. Guanine, being the most easily oxidized of the four DNA and RNA bases, frequently falls victim to this onslaught, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxo-G). When this damage occurs in the nucleotide pool, it gives rise to 8-oxo-7,8-dihydroguanosine 5'-triphosphate (8-oxo-GTP) and 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP). While structurally similar, their fates and mutagenic consequences within the cell differ significantly, impacting transcriptional and replicative fidelity, respectively. This guide provides a detailed comparison of the mutagenic potential of these two oxidized nucleotides, supported by experimental data and methodologies.
At a Glance: this compound vs. 8-oxo-dGTP
| Feature | 8-oxo-dGTP (Deoxyribonucleotide) | This compound (Ribonucleotide) |
| Primary Impact | DNA Replication | RNA Transcription |
| Primary Mutagenic Outcome | G:C to T:A transversions in DNA[1][2] | Transcriptional errors, leading to altered proteins[3] |
| Cellular Defense | MTH1 (NUDT1) hydrolysis, Base Excision Repair (OGG1, MUTYH)[4][5] | MTH1 (NUDT1) hydrolysis[6][7] |
| Incorporating Polymerase | DNA Polymerases (e.g., Pol β, Pol δ, Pol η)[8][9][10] | RNA Polymerase II[11][12] |
| Mutagenic Potency | High; a potent mutagen[10][13] | Lower than 8-oxo-dGTP; contributes to transcriptional noise[14] |
The Mutagenic Threat of 8-oxo-dGTP in DNA Replication
8-oxo-dGTP poses a significant threat to genomic stability. During DNA replication, its ambiguous base-pairing properties allow it to be incorporated opposite both cytosine and, more readily, adenine (B156593) in the template strand. This misincorporation, if not corrected, leads to a G:C to T:A transversion mutation in subsequent rounds of replication, a hallmark of oxidative DNA damage.[1][2]
The cell employs a multi-layered defense against this mutagen. The primary guardian of the nucleotide pool is the enzyme MutT homolog 1 (MTH1), also known as NUDT1, which sanitizes the pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA.[4] Should 8-oxo-dGTP be incorporated, the Base Excision Repair (BER) pathway is activated. The DNA glycosylase OGG1 recognizes and removes 8-oxoguanine when paired with cytosine, while MUTYH excises adenine mispaired with 8-oxoguanine.[5]
Experimental Protocol: Quantifying 8-oxoguanine in DNA
A widely used and highly sensitive method for quantifying 8-oxoguanine (8-oxo-dG) in DNA is High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) or Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18][19]
Objective: To determine the level of 8-oxo-dG in a given DNA sample.
Materials:
-
DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector or a mass spectrometer
-
8-oxo-dG standard
-
Internal standard (e.g., a stable isotope-labeled 8-oxo-dG)
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a method that minimizes artificial oxidation.
-
Enzymatic Digestion: Digest the DNA to its constituent deoxynucleosides using nuclease P1 followed by alkaline phosphatase.
-
Sample Preparation: Add an internal standard to the digested sample to correct for variations in sample processing and instrument response.
-
HPLC Separation: Inject the sample onto a reverse-phase HPLC column to separate the deoxynucleosides.
-
Detection and Quantification: Detect 8-oxo-dG using either an electrochemical detector, which measures the current generated by its oxidation, or a mass spectrometer, which identifies it by its mass-to-charge ratio.
-
Data Analysis: Quantify the amount of 8-oxo-dG by comparing its peak area to that of the known standard and normalize it to the amount of deoxyguanosine in the sample.
The Impact of this compound on Transcription and Cellular Function
While the mutagenic potential of 8-oxo-dGTP is well-established, the consequences of its ribonucleotide counterpart, this compound, are more nuanced. This compound can be incorporated into RNA by RNA polymerase II during transcription.[11][12] This incorporation does not lead to a heritable mutation in the genome but results in "transcriptional mutagenesis," where the resulting mRNA molecule carries an error. This can lead to the synthesis of a functionally altered or non-functional protein.[3]
Similar to its deoxy-counterpart, the cellular pool of this compound is also sanitized by the MTH1 enzyme, which hydrolyzes it to 8-oxo-GMP.[6][7] This suggests a crucial role for MTH1 in maintaining not only genomic integrity but also the fidelity of gene expression.
Studies have shown that the incorporation of this compound by RNA polymerase is less efficient than the incorporation of canonical GTP. Furthermore, the relative mutagenic impact of this compound in transcription is considered to be significantly lower than that of 8-oxo-dGTP in replication.[14] This is attributed to both the lower incorporation efficiency and the transient nature of RNA molecules. However, the accumulation of aberrant proteins due to transcriptional errors can contribute to cellular dysfunction and has been implicated in neurodegenerative diseases.
Experimental Protocol: Assessing Transcriptional Mutagenesis using a Luciferase Reporter Assay
This assay allows for the functional measurement of transcriptional errors caused by the incorporation of this compound.[3]
Objective: To determine if the presence of this compound in the nucleotide pool leads to the production of functional protein from a mutated reporter gene.
Materials:
-
Mammalian cell line
-
Plasmid vector containing a luciferase reporter gene with a premature stop codon (e.g., TAG).
-
This compound
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line and transfect it with the luciferase reporter plasmid.
-
Introduction of this compound: Introduce this compound into the cells. This can be achieved through methods like microinjection or by using specialized delivery reagents.
-
Incubation: Incubate the cells for a sufficient period to allow for transcription and translation of the reporter gene.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in cells treated with this compound compared to untreated cells indicates that RNA polymerase has incorporated 8-oxo-G at the stop codon, leading to read-through and the production of a functional luciferase enzyme.
Signaling Pathways and Cellular Responses
The presence of oxidized guanine nucleotides and the subsequent damage to DNA and RNA trigger complex cellular responses.
Figure 1. Cellular pathways for the processing and mutagenic consequences of this compound and 8-oxo-dGTP.
Experimental Workflow for Comparative Analysis
A comprehensive comparison of the mutagenic potential of this compound and 8-oxo-dGTP would involve a multi-pronged approach.
Figure 2. A logical workflow for the comprehensive comparison of the mutagenic potential of this compound and 8-oxo-dGTP.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray analysis of human MTH1 complexed with two oxidized nucleotides, 8-oxo-dGMP and 2-oxo-dATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA polymerase II bypasses 8-oxoguanine in the presence of transcription elongation factor TFIIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Removal of this compound by MutT hydrolase is not a major contributor to transcriptional fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New 8-oxo-GTP ELISA Kit Against HPLC-ECD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical new 8-oxo-Guanosine Triphosphate (8-oxo-GTP) ELISA kit against the gold-standard High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The objective is to offer a framework for validating the performance of the new ELISA kit, presenting experimental data, and detailing the necessary protocols for such a comparison.
Introduction to this compound as a Biomarker
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can also be induced by environmental factors.[1][2] An excess of ROS can lead to oxidative stress, a state implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Guanine is the most easily oxidized of the four DNA bases, and its oxidation product, 8-oxoguanine (8-oxoG), is a well-established biomarker of oxidative DNA damage.[1][3][5] When guanosine (B1672433) triphosphate (GTP) in the cellular nucleotide pool is oxidized, it forms this compound. This oxidized nucleotide can be erroneously incorporated into DNA and RNA, leading to mutations and cellular dysfunction.[4][6] Therefore, the accurate quantification of this compound is crucial for assessing oxidative stress and its pathological consequences.
While HPLC-ECD is a highly sensitive and specific method for detecting this compound and its derivatives, it is also labor-intensive and requires specialized equipment and expertise.[1][2][5] Commercially available ELISA kits offer a more accessible, high-throughput alternative for researchers.[2] This guide outlines the essential steps and considerations for validating a new this compound ELISA kit against the benchmark HPLC-ECD method.
Signaling Pathway of Oxidative Damage
Caption: Oxidative damage pathway leading to the formation of this compound and subsequent cellular dysfunction.
Comparative Experimental Workflow
A rigorous validation process is essential to ensure the accuracy, precision, and reliability of a new this compound ELISA kit. The following workflow outlines a head-to-head comparison with HPLC-ECD.
Caption: Experimental workflow for the validation of the this compound ELISA kit against HPLC-ECD.
Experimental Protocols
Sample Preparation
Accurate sample preparation is critical to prevent artificial oxidation of guanine, which can lead to an overestimation of this compound levels.[7][8]
-
Sample Collection: Collect biological samples (e.g., cell culture, tissue) and immediately process or flash-freeze them in liquid nitrogen to halt metabolic activity and oxidative processes.
-
Homogenization: Homogenize tissues or lyse cells in a buffer containing antioxidants and metal chelators (e.g., deferoxamine) to minimize ex vivo oxidation.[7]
-
Nucleotide Extraction: Extract nucleotides using a validated method, such as a perchloric acid or methanol (B129727) precipitation, followed by neutralization.
-
Sample Storage: Store extracted nucleotide samples at -80°C until analysis.
New this compound ELISA Protocol (Hypothetical Competitive ELISA)
This protocol is based on the principles of a standard competitive ELISA.
-
Standard and Sample Preparation: Prepare a standard curve using the provided this compound standards. Dilute the extracted nucleotide samples to fall within the assay's detection range.
-
Coating: The microplate wells are pre-coated with this compound.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a specific anti-8-oxo-GTP monoclonal antibody. The this compound in the sample competes with the coated this compound for binding to the antibody.
-
Incubation: Incubate the plate to allow for binding.
-
Washing: Wash the plate to remove unbound antibody and sample components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a TMB substrate, which will be converted by HRP to produce a colorimetric signal.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
HPLC-ECD Protocol
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying 8-oxoguanine and its derivatives.[1][5][9]
-
Chromatographic System: Utilize an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with a small percentage of an organic solvent like methanol or acetonitrile. The pH should be optimized for the separation of this compound.
-
Electrochemical Detection: Set the electrochemical detector to an optimal potential for the oxidation of this compound (e.g., +0.25 V to +0.40 V) to ensure high sensitivity and minimize interference from other DNA components.[5]
-
Standard Curve: Prepare a standard curve by injecting known concentrations of purified this compound.
-
Sample Injection: Inject the extracted nucleotide samples onto the HPLC column.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and the response of the electrochemical detector, comparing it to the standard curve.
Data Presentation and Comparison
The quantitative data obtained from both methods should be systematically compared to assess the performance of the new this compound ELISA kit.
Table 1: Comparison of this compound Quantification (Hypothetical Data)
| Sample ID | This compound (ng/mL) - ELISA | This compound (ng/mL) - HPLC-ECD | % Difference |
| Control 1 | 2.5 | 2.3 | 8.7% |
| Control 2 | 2.8 | 2.6 | 7.7% |
| Treated 1 | 15.2 | 14.5 | 4.8% |
| Treated 2 | 18.9 | 17.8 | 6.2% |
| Spiked 1 | 50.5 | 48.9 | 3.3% |
| Spiked 2 | 52.1 | 50.2 | 3.8% |
Table 2: Performance Characteristics
| Parameter | New this compound ELISA Kit | HPLC-ECD |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Assay Range | 1.5 - 100 ng/mL | 0.3 - 200 ng/mL |
| Intra-assay CV (%) | < 10% | < 5% |
| Inter-assay CV (%) | < 15% | < 10% |
| Analysis Time per Sample | ~15 minutes (in a batch) | ~30-45 minutes |
| Equipment Cost | Low | High |
| Required Expertise | Minimal | High |
Principles of Detection: ELISA vs. HPLC-ECD
Caption: Comparison of the fundamental principles of ELISA and HPLC-ECD for this compound detection.
Conclusion
The validation of a new this compound ELISA kit against the gold-standard HPLC-ECD method is a critical step in ensuring its reliability for research and drug development applications. While HPLC-ECD offers superior sensitivity and specificity, the ELISA provides a high-throughput, user-friendly, and cost-effective alternative. A thorough comparison, as outlined in this guide, will enable researchers to make an informed decision based on the specific requirements of their studies. The hypothetical data presented suggests that a well-optimized ELISA kit can show good correlation with HPLC-ECD, making it a valuable tool for the routine assessment of oxidative stress.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-oxo-dGTPase, which prevents oxidative stress-induced DNA damage, increases in the mitochondria from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Platform Comparison of 8-oxo-GTP Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), a key biomarker of oxidative stress, is paramount for research in oncology, neurodegenerative diseases, and drug development. The presence of this oxidized purine (B94841) nucleotide in the cellular pool can lead to mutations and cellular dysfunction. Consequently, a variety of analytical platforms have been developed for its detection and quantification. This guide provides an objective comparison of the leading methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and its Significance
Reactive oxygen species (ROS) can oxidize guanosine (B1672433) triphosphate (GTP) to form this compound. If not eliminated, this compound can be erroneously incorporated into DNA by polymerases, leading to G:C to T:A transversion mutations. To counteract this, cells have evolved a sanitizing enzyme, MutT homolog 1 (MTH1), also known as NUDT1, which hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into the genome.[1][2] The balance of this compound levels is therefore a critical indicator of cellular health and genomic stability.
Core Quantification Methodologies
The primary methods for quantifying this compound and its related nucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG), include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA). Fluorescent probes represent an emerging technology for the detection of oxidized guanine (B1146940) species.
Comparative Analysis of Quantification Platforms
The selection of an appropriate quantification method depends on several factors, including the required sensitivity and specificity, sample type and volume, throughput needs, and available instrumentation. The following tables provide a summary of the performance characteristics of the major platforms based on published experimental data.
Table 1: Performance Comparison of this compound/dG Quantification Methods
| Feature | LC-MS/MS | HPLC-ECD | ELISA | Fluorescent Probes |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by electrochemical oxidation | Immunoassay based on antibody-antigen recognition | Specific binding to 8-oxoguanine leading to a fluorescent signal |
| Specificity | Very High | High | Moderate to High | High |
| Sensitivity | Very High (fmol to amol range) | High (fmol to pmol range) | Moderate (ng/mL range) | High (in vitro) |
| Lower Limit of Quantification (LLOQ) | As low as 0.004 pmol/million cells for 8-oxo-dGTP[3] | ~0.5 nM (12.5 fmol injected) for 8-oxodG in urine[4] | ~0.59 - 1.9 ng/mL for 8-oxodG[5] | Dependent on probe design and application |
| Linear Range | Typically 3-4 orders of magnitude[3] | Wide, dependent on detector | 0.94 - 60 ng/mL (typical kit) | Variable |
| Sample Throughput | Moderate | Moderate | High | Potentially High |
| Instrumentation Cost | High | Moderate | Low | Low to Moderate |
| Expertise Required | High | Moderate | Low | Low to Moderate |
Table 2: Advantages and Disadvantages of this compound/dG Quantification Methods
| Method | Advantages | Disadvantages |
| LC-MS/MS | - Highest specificity and sensitivity- Ability to multiplex and quantify multiple analytes simultaneously- Gold standard for quantitative analysis | - High initial instrument cost- Requires significant technical expertise- Susceptible to matrix effects |
| HPLC-ECD | - High sensitivity and specificity- Well-established and reliable method- Lower cost than LC-MS/MS | - Prone to interference from electroactive compounds- Can be susceptible to artificial oxidation during sample preparation[6] |
| ELISA | - High throughput and cost-effective- Simple and rapid procedure- Requires minimal sample preparation | - Potential for cross-reactivity and overestimation of 8-oxodG levels[7]- Generally lower sensitivity and specificity compared to chromatographic methods |
| Fluorescent Probes | - Potential for in situ and real-time imaging- High specificity can be achieved- Relatively low cost | - Quantification can be challenging- Limited availability of validated probes for intracellular this compound |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the practical application of these methods, the following diagrams illustrate a key signaling pathway involving this compound and a typical experimental workflow for its quantification.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are summaries of key experimental procedures cited in the literature.
LC-MS/MS Protocol for Intracellular 8-oxo-dGTP
This method, adapted from Wang et al. (2020), allows for the sensitive and selective measurement of intracellular 8-oxo-guanosine nucleotides.[3]
-
Cell Lysis and Nucleotide Extraction: Cells are harvested and lysed, followed by extraction of nucleotides using a cold solvent mixture.
-
Sample Preparation: The extracted nucleotides are processed to remove proteins and other interfering substances.
-
LC Separation: An ion-pairing reversed-phase liquid chromatography method is employed to separate the highly polar nucleotides.
-
MS/MS Detection: A triple quadrupole mass spectrometer is used for the detection and quantification of 8-oxo-dGTP and its unmodified counterpart, dGTP. Product ion scans are generated in positive ionization mode, and unique product ions are monitored for each analyte.[3]
-
Quantification: A standard curve is generated using authentic standards to quantify the amount of 8-oxo-dGTP in the samples, typically normalized to the cell number.
HPLC-ECD Protocol for 8-oxodG in Urine
This protocol is based on the methodology described by Weimann et al. (2002) for the analysis of urinary 8-oxodG.[4]
-
Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase with a specific pH and organic solvent composition is used to achieve optimal separation of 8-oxodG from other urine components.
-
Electrochemical Detection: An electrochemical detector is used to measure the current generated by the oxidation of 8-oxodG at a specific potential.
-
Quantification: The concentration of 8-oxodG is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of 8-oxodG. Results are often normalized to creatinine (B1669602) levels to account for variations in urine dilution.[8]
ELISA Protocol for 8-oxodG
This is a general protocol for a competitive ELISA, as described in various commercially available kits.[5]
-
Plate Coating: A microtiter plate is pre-coated with an 8-oxodG-conjugate.
-
Competitive Binding: Samples and a standard dilution series of 8-oxodG are added to the wells, followed by the addition of a specific primary antibody against 8-oxodG. The free 8-oxodG in the sample competes with the coated 8-oxodG for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody. After another washing step, a substrate solution is added, which is converted by HRP into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample.
-
Quantification: A standard curve is generated to determine the concentration of 8-oxodG in the samples.
Conclusion and Recommendations
The choice of a quantification method for this compound is a critical decision that should be guided by the specific research question and available resources.
-
For the highest level of accuracy, specificity, and sensitivity, especially in complex biological matrices, LC-MS/MS is the gold standard. It is particularly recommended for mechanistic studies and for the validation of other methods.
-
HPLC-ECD offers a robust and sensitive alternative to LC-MS/MS , with a lower initial investment. It is a well-established technique for the quantification of 8-oxodG.
-
ELISA provides a high-throughput and user-friendly option for screening large numbers of samples. However, researchers should be aware of the potential for overestimation and should consider validating key findings with a more specific method like LC-MS/MS.[7]
-
Fluorescent probes are a promising tool for the in situ visualization of oxidized guanine species , offering unique insights into the spatial and temporal dynamics of oxidative stress. Further development and validation are needed for their routine quantitative application for intracellular this compound.
Ultimately, a thorough understanding of the principles, performance characteristics, and limitations of each platform is essential for generating reliable and meaningful data in the study of oxidative stress and its pathological consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Oxidative Stress Biomarkers: A Comparative Analysis of 8-oxo-GTP and 8-oxoadenine Abundance
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the relative abundance of two key oxidative stress biomarkers, 8-oxo-GTP and 8-oxoadenine, in oxidatively stressed cells. This guide provides quantitative data, detailed experimental methodologies, and visual representations of the cellular pathways involved.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by various external stimuli. Under conditions of oxidative stress, elevated ROS levels can lead to the damaging oxidation of cellular macromolecules, including nucleotides. Two significant products of purine (B94841) oxidation are 7,8-dihydro-8-oxoguanosine-5'-triphosphate (this compound) and 7,8-dihydro-8-oxoadenine (8-oxoadenine). The accumulation of these oxidized purines can have significant mutagenic consequences, making their relative abundance a critical area of study in fields ranging from cancer biology to neurodegenerative diseases. This guide provides a comparative overview of the current understanding of the levels of this compound and 8-oxoadenine in cells under oxidative stress.
Relative Abundance: A Quantitative Comparison
Direct comparative measurements of the intracellular concentrations of free this compound and free 8-oxoadenine are challenging. However, studies quantifying the levels of this compound and the DNA lesion 8-oxoadenine (a proxy for the free base) provide valuable insights into their relative abundance under basal and oxidative stress conditions.
Data from studies on human bone osteosarcoma (U2OS) cells provide quantitative values for intracellular this compound. Under basal conditions, the levels are extremely low. However, upon induction of oxidative stress with hydrogen peroxide (H₂O₂), there is a significant increase in the intracellular concentration of this compound.[1][2]
The abundance of 8-oxoadenine is often reported relative to the more extensively studied 8-oxoguanine. Generally, the levels of 8-oxoadenine DNA lesions are found to be lower than those of 8-oxoguanine, ranging from one-tenth to one-half.[3][4] However, in some tumor tissues, the ratio of 8-oxoadenine to 8-oxoguanine can approach 1:1, suggesting that under certain pathological conditions, the accumulation of 8-oxoadenine can be as significant as its guanine (B1146940) counterpart.[3]
| Biomolecule | Cell Type | Condition | Concentration (pmol/million cells) | Relative Abundance Notes |
| This compound | U2OS | Untreated | ~0.015 | - |
| U2OS | 1 mM H₂O₂ (90 min) | ~0.15 - 0.25 | Approximately 10 to 17-fold increase upon oxidative stress.[1][2] | |
| 8-oxoadenine | Various | Basal/Oxidative Stress | Not directly quantified as a free base. | As a DNA lesion, typically 1/10th to 1/2 the level of 8-oxoguanine.[3][4] Can approach a 1:1 ratio with 8-oxoguanine in some tumor tissues.[3] |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific measurement of intracellular this compound levels.
1. Cell Culture and Induction of Oxidative Stress:
-
U2OS cells are cultured under standard conditions.
-
To induce oxidative stress, cells are treated with a final concentration of 1 mM hydrogen peroxide (H₂O₂) for 90 minutes.[1][2]
2. Cell Lysis and Metabolite Extraction:
-
Cells are harvested and lysed.
-
Metabolites, including nucleotide triphosphates, are extracted using a cold solvent mixture, typically containing methanol, acetonitrile, and water.
3. LC-MS/MS Analysis:
-
An ion-pairing reversed-phase liquid chromatography method is employed to separate the highly polar analytes.[1][2]
-
A triple quadrupole mass spectrometer is used for detection and quantification. The mass spectrometer is tuned to specifically detect the parent and fragment ions of this compound and an internal standard.
-
The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve of known concentrations.
Measurement of 8-oxoadenine
Direct quantification of free intracellular 8-oxoadenine is not well-established. The relative abundance is typically inferred from the measurement of 8-oxoadenine DNA lesions using techniques like LC-MS/MS after DNA extraction and enzymatic digestion.
Cellular Signaling and Repair Pathways
Cells possess sophisticated mechanisms to counteract the deleterious effects of oxidized purines. These pathways involve enzymes that either sanitize the nucleotide pool to prevent the incorporation of damaged bases into nucleic acids or repair the lesions once they are incorporated.
Reactive oxygen species (ROS) can oxidize both guanine and adenine (B156593) bases within the nucleotide pool, leading to the formation of this compound and 8-oxo-dATP, respectively. The enzyme MutT Homolog 1 (MTH1) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA. MTH1 also exhibits activity towards 8-oxo-dATP. Another Nudix hydrolase, NUDT5, is involved in the hydrolysis of oxidized purine nucleoside diphosphates.
Once 8-oxoadenine is incorporated into DNA, it is recognized and removed by the base excision repair (BER) pathway. Key enzymes in this pathway include 8-oxoguanine DNA glycosylase (OGG1) and MutY DNA glycosylase homolog (MYH).
Conclusion
Under oxidative stress, both this compound and 8-oxoadenine levels increase, posing a threat to genomic integrity. Quantitative data indicates a significant rise in intracellular this compound upon exposure to oxidative agents. While direct quantification of free 8-oxoadenine is less established, evidence from DNA lesion analysis suggests its levels are generally lower than 8-oxoguanine but can become comparable in certain disease states. The cellular defense against these oxidized purines relies on a combination of nucleotide pool sanitization by enzymes like MTH1 and NUDT5, and DNA repair mechanisms such as the BER pathway. Further research into the precise quantification of free 8-oxoadenine will provide a more complete picture of the relative contribution of these two biomarkers to oxidative stress-induced mutagenesis.
References
- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? [mdpi.com]
- 2. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA interstrand cross-links induced by the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating between 8-oxo-GTP and other oxidized guanine species
A Researcher's Guide to Differentiating Oxidized Guanine (B1146940) Species
The oxidation of guanine, the most susceptible DNA base to reactive oxygen species (ROS), generates a family of structurally similar molecules that serve as critical biomarkers for oxidative stress, aging, and various pathologies. Distinguishing between these species—particularly the nucleoside triphosphates like 8-oxo-7,8-dihydroguanosine-5'-triphosphate (8-oxo-GTP) and 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP)—is paramount for understanding their distinct roles in RNA transcription errors, DNA mutation, and cellular signaling. This guide provides an objective comparison of modern analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their work.
The Challenge: Structural Similarity vs. Functional Divergence
The primary analytical challenge lies in the subtle structural differences between the oxidized guanine base (8-oxo-Gua), its ribonucleoside (8-oxo-Guo) and deoxyribonucleoside (8-oxo-dG) forms, and their corresponding triphosphates (this compound and 8-oxo-dGTP). While all are markers of oxidative damage, their biological implications differ significantly. The accumulation of 8-oxo-dGTP in the nucleotide pool is a direct precursor to G-to-T transversion mutations in DNA, a threat neutralized by the MTH1 enzyme.[1][2] In contrast, this compound can be mistakenly incorporated into RNA, leading to transcriptional errors. Furthermore, the excised base, 8-oxo-Gua, participates in novel signaling pathways by activating small GTPases like Ras and Rac1.[3][4] Accurate differentiation is therefore not merely an analytical exercise but a biological necessity.
Core Analytical Strategies
Several techniques are employed to quantify these species, each with distinct advantages in sensitivity, specificity, and throughput. The primary methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography with electrochemical detection (HPLC-ECD), and specialized enzymatic assays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for simultaneous identification and quantification of multiple oxidized guanine species.[5][6] By separating compounds chromatographically and identifying them by their unique mass-to-charge ratio and fragmentation patterns, LC-MS/MS offers unparalleled specificity.[5] The use of stable isotope-labeled internal standards enables highly accurate quantification.[5]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This technique offers excellent sensitivity, often in the femtomolar range, for electroactive compounds like 8-oxo-dG and 8-oxo-Gua.[7][8] While its sensitivity is comparable to LC-MS/MS, its specificity can be lower, as other molecules in a complex biological matrix may oxidize at a similar potential.[5]
-
Enzymatic Assays: These methods typically measure the activity of enzymes that process oxidized purines, providing an indirect but biologically relevant readout. For instance, assays for MTH1 measure the hydrolysis of 8-oxo-dGTP, reflecting the cell's capacity to sanitize the nucleotide pool.[2][9]
Performance Comparison of Key Methodologies
The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation. The following table summarizes key performance metrics for the leading techniques.
| Method | Principle | Primary Analytes | Sensitivity (Limit of Detection/Quantification) | Specificity | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | This compound, 8-oxo-dGTP, 8-oxo-dG, 8-oxo-Guo, 8-oxo-Gua.[5][6] | Nucleosides: ~0.5 nM[5] Triphosphates: LLOQ ~0.004 pmol/10⁶ cells[10] | Very High | Simultaneous detection of multiple species; high accuracy with isotope standards.[5] | Requires expensive instrumentation; ion-pairing agents needed for polar triphosphates.[6] |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | 8-oxo-dG, 8-oxo-Gua.[7][8] | High (femtogram level).[7] | Good to High | High sensitivity; more accessible instrumentation than MS.[7] | Potential for interference from co-eluting electroactive species; not suitable for triphosphates without hydrolysis.[5][11] |
| Enzymatic Assays (e.g., ARGO) | Measures the product of an enzyme that acts on a specific oxidized nucleotide. | Indirectly measures 8-oxo-dGTP via MTH1 activity.[9] | High (luminescence-based).[9] | High (for enzyme activity) | Reflects biological activity; can be used in cell/tissue lysates.[9] | Indirect measurement of the analyte; does not provide absolute concentration of the species itself. |
| GC-MS | Gas chromatography separation with mass detection. | 8-oxo-Gua. | High.[12] | High | High sensitivity.[12] | Requires derivatization, which can cause artificial oxidation and overestimate levels.[5][12] |
Biological Context & Signaling Pathways
Understanding the roles of oxidized guanine species requires placing them within their biological pathways. Key processes include the sanitization of the nucleotide pool by MTH1 and a novel signaling function of the OGG1/8-oxo-Gua complex.
MTH1 Pathway: Sanitizing the Nucleotide Pool
The MTH1 (NUDT1) enzyme is a critical defense mechanism that prevents the incorporation of oxidized purine (B94841) deoxynucleotides into DNA.[2] It hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, which cannot be used by DNA polymerases.[7][13] This prevents the accumulation of mutagenic lesions in the genome.
Caption: The MTH1 enzyme sanitizes the nucleotide pool by hydrolyzing mutagenic 8-oxo-dGTP.
OGG1-Mediated Signaling Pathway
Beyond its role in base excision repair, the OGG1 enzyme has a repair-independent signaling function. After excising 8-oxo-Gua from DNA, OGG1 can bind to the free base. This complex acts as a guanine nucleotide exchange factor (GEF), activating small GTPases like Ras and Rac1, which in turn initiate downstream signaling cascades.[3][4][14]
Caption: The OGG1/8-oxo-Gua complex activates Ras signaling independent of DNA repair.
Experimental Protocols
Precise and reproducible quantification requires meticulous adherence to validated protocols. Below are methodologies for the direct measurement of this compound by LC-MS/MS and the functional assessment of MTH1 activity.
Protocol 1: LC-MS/MS Quantification of this compound in Cultured Cells
This protocol is adapted from ion-pairing reversed-phase LC-MS/MS methods, which are essential for retaining and separating highly polar nucleotide triphosphates.[6][10]
1. Sample Preparation & Nucleotide Extraction: a. Culture cells (e.g., U2OS human osteosarcoma cells) to ~80-90% confluency. A large number of cells (e.g., 10-20 million) may be required.[10] b. Aspirate media, wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 70% methanol. Scrape cells and collect the cell suspension into a microcentrifuge tube. d. Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C. e. Transfer the supernatant (containing nucleotides) to a new tube. Dry completely using a vacuum concentrator. f. Reconstitute the dried extract in 100 µL of mobile phase A for analysis.
2. LC-MS/MS Conditions: a. LC System: A UPLC/HPLC system capable of binary gradients. b. Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: 10 mM dimethylhexylamine (DMHA) as ion-pairing agent in water, pH adjusted to 7.0. d. Mobile Phase B: Acetonitrile. e. Gradient: Develop a gradient from 5% to 40% Mobile Phase B over 10-15 minutes to elute the analytes of interest. f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 5-10 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. i. MS Parameters: i. Use Multiple Reaction Monitoring (MRM) for quantification. ii. MRM Transitions (example):
- This compound: Precursor ion (Q1) m/z 539.9 -> Product ion (Q3) m/z 168.1
- 8-oxo-dGTP: Precursor ion (Q1) m/z 523.9 -> Product ion (Q3) m/z 168.1
- GTP: Precursor ion (Q1) m/z 524.0 -> Product ion (Q3) m/z 152.1
- dGTP: Precursor ion (Q1) m/z 508.0 -> Product ion (Q3) m/z 152.1 iii. Optimize collision energies and other source parameters for each analyte using authentic standards.
3. Quantification: a. Prepare calibration curves using authentic standards diluted in extract from untreated cells (matrix-matched) to account for matrix effects. b. Normalize the final concentration to the initial cell count (e.g., pmol/million cells).[10]
Caption: General experimental workflow for LC-MS/MS analysis of cellular nucleotides.
Protocol 2: MTH1 8-oxo-dGTPase Activity Measurement with ARGO Assay
This protocol for measuring endogenous MTH1 activity is based on the ATP-Releasing Guanine-Oxidized (ARGO) probe method.[9]
1. Lysate Preparation: a. Prepare cell or tissue lysates in a buffer that is stringently depleted of ATP. b. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Reaction Setup (per well/tube): a. Prepare a master mix of the reaction buffer: 50 mM NaCl, 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM Na₃VO₄, 1 mM DTT. b. To a final volume of 22 µL, add the following on ice: i. Reaction buffer containing 40 µM ARGO probe. ii. 2 µg of cell/tissue lysate. iii. For control wells, add an MTH1 inhibitor (e.g., TH588) or vehicle (e.g., 0.2% DMSO).
3. Enzymatic Reaction & Detection: a. Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes). b. Stop the reaction. c. Measure the amount of ATP released using a sensitive luminescence-based ATP detection kit (e.g., a luciferase/luciferin system) according to the manufacturer's instructions. d. Read luminescence on a plate reader.
4. Data Analysis: a. The total 8-oxo-dGTPase activity is proportional to the luminescence signal in the vehicle-treated samples. b. The MTH1-specific activity is determined by calculating the fraction of the signal that is inhibited by the specific MTH1 inhibitor.[9]
References
- 1. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Assessing biomarkers of oxidative stress: Analysis of guanosine and oxidized guanosine nucleotide triphosphates by high performance liquid chromatography with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial 8-oxo-GTP Antibodies for Oxidative Stress Research
For researchers, scientists, and drug development professionals investigating oxidative stress and its implications in various pathological conditions, the accurate detection of 8-oxoguanosine triphosphate (8-oxo-GTP) and its related nucleoside 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is paramount. These molecules are established biomarkers of oxidative DNA and RNA damage. The selection of a highly specific and sensitive antibody is critical for reliable experimental outcomes. This guide provides an objective comparison of commercially available monoclonal antibodies directed against this compound and its derivatives, supported by experimental data from manufacturers and independent studies.
Performance Comparison of Key Commercial Antibodies
The following tables summarize the specifications and reported performance of several widely used commercial antibodies against this compound and related structures. This data has been compiled from manufacturer datasheets and relevant publications to facilitate an informed decision for your research needs.
Table 1: General Specifications of Commercial 8-OHdG/8-oxo-GTP Antibodies
| Antibody Clone | Manufacturer(s) | Isotype | Immunogen | Validated Applications |
| N45.1 | JaICA / Genox, Abcam | Mouse IgG1 | 8-OHdG conjugated to Keyhole Limpet Hemocyanin (KLH) | ELISA, IHC[1] |
| 15A3 | Novus Biologicals, Abcam, Santa Cruz Biotechnology | Mouse IgG2b | 8-hydroxyguanosine-BSA and -casein conjugates | ELISA, IHC, ICC/IF, WB, ChIP[2] |
| 4E9 | Trevigen | Mouse Monoclonal | 8-hydroxyguanine conjugated to BSA | IF, IHC |
| 483.15 | Merck Millipore | Mouse IgM | 8-oxoguanine adsorbed onto alumina | ELISA, IC[3] |
Table 2: Specificity and Cross-Reactivity of Commercial 8-OHdG/8-oxo-GTP Antibodies
| Antibody Clone | Reported Specificity & Cross-Reactivity |
| N45.1 | Highly specific for 8-OHdG in DNA. Does not cross-react with RNA oxidation products like 8-hydroxy-guanine and 8-hydroxy-guanosine.[1] No cross-reactivity was observed with a panel of 19 analogues including normal deoxynucleosides and other modified bases. Minimal cross-reactivity (<1%) was seen with 8-sulfhydryl-G and 8-OHG.[1] A study confirmed that N45.1 recognizes both the modified base and the deoxyribose moiety of 8-OHdG and requires a much higher concentration of 8-hydroxyguanosine (B14389) for competition in ELISA.[4] |
| 15A3 | Recognizes markers of oxidative damage to both DNA and RNA (8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanine, and 8-hydroxyguanosine).[2][5] |
| 4E9 | Has a similar binding affinity for 8-hydroxydeoxyguanosine and 8-hydroxyguanine. Cross-reaction with guanine (B1146940) and guanosine (B1672433) occurs at concentrations 800 to 20,000-fold higher than for 8-hydroxyguanine. |
| 483.15 | Specific for 8-oxoguanine. Competitive ELISA showed no reactivity with dGMP, dAMP, dCMP, or TMP at micromolar concentrations. Competition was only observed when the concentrations of these nucleotides were increased to the millimolar range.[3] |
Signaling Pathway and Experimental Workflow Visualizations
To aid in understanding the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are generalized protocols for key immunoassays used in the evaluation of this compound antibodies.
Competitive ELISA Protocol for 8-OHdG Quantification
This protocol is a competitive enzyme-linked immunosorbent assay for the quantitative measurement of 8-OHdG in biological samples.
-
Plate Preparation : An ELISA plate is pre-coated with an 8-OHdG conjugate.
-
Standard and Sample Preparation : Prepare a standard curve using known concentrations of 8-OHdG. Dilute biological samples (e.g., urine, digested DNA) appropriately.
-
Competitive Reaction : Add the standards and samples to the wells, followed immediately by the primary anti-8-OHdG antibody. In this competitive format, free 8-OHdG in the sample will compete with the plate-bound 8-OHdG for antibody binding.
-
Incubation : Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody and other components.
-
Secondary Antibody : Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubation and Washing : Incubate the plate for 1 hour at room temperature, followed by another series of washes.
-
Detection : Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine). The color development is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop Reaction : Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement : Read the absorbance at 450 nm using a microplate reader. The concentration of 8-OHdG in the samples is determined by interpolating from the standard curve.
Immunohistochemistry (IHC) Protocol for 8-OHdG Detection in Tissues
This protocol outlines the general steps for the immunohistochemical detection of 8-OHdG in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration : Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval : Perform antigen retrieval to unmask the epitope. For 8-OHdG, this often involves heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).
-
Permeabilization : If necessary, permeabilize the tissue with a detergent like Triton X-100 to allow antibody access to intracellular structures.
-
Blocking : Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding sites with a blocking solution (e.g., normal serum from the species of the secondary antibody).
-
Primary Antibody Incubation : Incubate the sections with the primary anti-8-OHdG antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation : After washing, incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex, or with a polymer-based HRP-conjugated secondary antibody.
-
Detection : Visualize the antibody binding with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining : Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize tissue morphology.
-
Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Microscopic Analysis : Examine the stained sections under a microscope to assess the localization and intensity of 8-OHdG staining.
References
- 1. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 2. scbt.com [scbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Quantitative immunohistochemical determination of 8-hydroxy-2'-deoxyguanosine by a monoclonal antibody N45.1: its application to ferric nitrilotriacetate-induced renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anti-8 Hydroxyguanosine (8-OHdG) antibody [15A3] (ARG21511) - arigo Biolaboratories [arigobio.com]
Navigating the Landscape of Oxidative Stress: An Inter-laboratory Comparison of 8-oxo-GTP Measurement Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for quantifying 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), a key biomarker of oxidative stress. This guide provides a detailed comparison of prevalent analytical techniques, supported by inter-laboratory validation data, and outlines the critical cellular pathways influenced by this oxidized nucleotide.
The accurate measurement of this compound and its deoxynucleoside counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is paramount for understanding the impact of oxidative stress in various pathological conditions, including cancer and neurodegenerative diseases. However, the inherent instability of these molecules and the potential for artifactual oxidation during sample preparation present significant analytical challenges. This guide delves into the nuances of the most commonly employed measurement techniques—High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—offering a comparative analysis of their performance based on inter-laboratory validation studies.
Comparative Analysis of 8-oxodG Measurement Techniques
The European Standards Committee on Oxidative DNA Damage (ESCODD) has been instrumental in evaluating the precision and accuracy of various methods for measuring 8-oxodG. Their findings, along with other inter-laboratory studies, highlight the strengths and weaknesses of each technique.[1][2]
| Method | Principle | Advantages | Disadvantages | Inter-laboratory Coefficient of Variation (CV) |
| HPLC-ED | Separates 8-oxodG from other nucleosides, followed by electrochemical detection of the oxidized molecule. | High sensitivity and specificity. Generally considered a robust method. | Susceptible to artifacts from sample preparation. Requires specialized equipment. | Commonly around 10%, with about half of laboratories achieving results within 20% of the median value in validation studies.[1] |
| GC-MS | Involves derivatization of the sample to make it volatile for gas chromatographic separation and mass spectrometric detection. | Capable of measuring multiple modified bases simultaneously. | Prone to significant artifactual oxidation during derivatization, often leading to overestimation.[3] Reported values can be 10 to 100 times higher than those from HPLC-ED.[3] | Can be high, with some studies showing consistently elevated values compared to other methods.[1] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | High specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[4][5][6] Considered a "gold standard" technique. | Requires expensive instrumentation and expertise. Ion-pairing agents may be needed for polar analytes.[4] | Generally shows good precision, with CVs often below 15% in validated methods.[4] |
| ELISA | Utilizes antibodies specific for 8-oxodG in a competitive immunoassay format. | High-throughput, relatively inexpensive, and does not require extensive sample processing.[7] | High inter-laboratory variability and potential for overestimation due to cross-reactivity with other molecules.[7] Standardization can improve agreement with chromatographic methods.[7] | Can be high, but standardization of protocols, including sample pre-treatment and temperature control, can improve inter-laboratory agreement.[7] |
The Central Role of MTH1 in this compound Surveillance
The primary signaling pathway involving this compound is a sanitation mechanism orchestrated by the enzyme MutT Homolog 1 (MTH1), also known as NUDT1. Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize guanine (B1146940) nucleotides in the cellular pool, forming this compound. If left unchecked, this compound can be incorporated into newly synthesized DNA, leading to mutations. The MTH1 enzyme acts as a critical gatekeeper by hydrolyzing 8-oxo-dGTP into 8-oxo-dGMP, which is then further processed and cannot be incorporated into DNA. This prevents the fixation of mutations and maintains genomic integrity.
Experimental Workflows: A Comparative Overview
The choice of an appropriate method for this compound/8-oxodG measurement depends on the specific research question, available resources, and the required level of accuracy and precision. The following diagrams illustrate the generalized workflows for the four major analytical techniques.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This protocol is a generalized procedure and requires optimization for specific laboratory conditions and sample types.
-
DNA Isolation: Isolate DNA from cells or tissues using a method that minimizes oxidative damage, such as a salting-out procedure or commercially available kits designed for this purpose. The use of antioxidants like desferrioxamine is recommended.
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides. A typical digestion mixture includes nuclease P1 and alkaline phosphatase. Incubate at 37°C for a defined period (e.g., 2 hours).
-
Sample Filtration: Centrifuge the digested sample to pellet any undigested material and filter the supernatant through a 0.22 µm filter.
-
HPLC Separation: Inject the filtered sample onto a C18 reverse-phase HPLC column. Use an isocratic or gradient mobile phase (e.g., a mixture of sodium acetate (B1210297) buffer and methanol) to separate the deoxynucleosides.
-
Electrochemical Detection: Detect the eluting 8-oxodG using a coulometric or amperometric electrochemical detector. The potential of the detector should be optimized for the specific analyte.
-
Quantification: Quantify the amount of 8-oxodG by comparing the peak area to a standard curve generated from known concentrations of 8-oxodG. Normalize the results to the amount of deoxyguanosine (dG) in the sample, which is measured in the same run at a different detector potential.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the analysis of 8-oxodG in biological matrices.
-
Sample Preparation:
-
For DNA samples: Perform DNA isolation and enzymatic hydrolysis as described for HPLC-ED.
-
For urine samples: Thaw frozen urine samples, vortex, and centrifuge to remove precipitates. Dilute the supernatant with an appropriate buffer containing an isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxodG).
-
-
LC Separation: Inject the prepared sample onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a gradient elution with a mobile phase consisting of, for example, ammonium (B1175870) formate (B1220265) in water and acetonitrile.
-
Tandem Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both 8-oxodG and the internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. Determine the concentration of 8-oxodG in the samples from this calibration curve.
3. Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol for a competitive ELISA for 8-oxodG in urine.
-
Sample Preparation: Thaw and centrifuge urine samples. It is often recommended to pre-treat the samples with solid-phase extraction (SPE) to reduce matrix effects.
-
Assay Procedure:
-
Add standards and prepared samples to the wells of a microtiter plate pre-coated with 8-oxodG.
-
Add a monoclonal antibody specific for 8-oxodG to each well. During incubation, the free 8-oxodG in the sample competes with the 8-oxodG coated on the plate for binding to the antibody.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). This antibody will bind to the primary antibody that is bound to the plate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add a substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Stop the reaction with a stop solution.
-
-
Detection and Quantification: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample. Calculate the concentration of 8-oxodG in the samples by comparing their absorbance to a standard curve.
Logical Comparison of Methodologies
The selection of an appropriate analytical method is a critical decision that should be based on a careful consideration of the specific research needs and available resources.
References
- 1. agrisera.com [agrisera.com]
- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MTH1 for 8-oxo-GTP Compared to Other Oxidized Purines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of MutT Homolog 1 (MTH1), also known as NUDT1, for its canonical substrate 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP) relative to other oxidized purine (B94841) nucleotides. MTH1 plays a critical role in sanitizing the cellular nucleotide pool, preventing the incorporation of damaged bases into DNA and RNA, a function of particular importance in cancer cells which exhibit high levels of reactive oxygen species (ROS).[1][2] Understanding the substrate specificity of MTH1 is crucial for the development of targeted cancer therapies.
Quantitative Comparison of MTH1 Substrate Specificity
MTH1 exhibits a broad substrate specificity, hydrolyzing a range of oxidized purine nucleoside triphosphates.[3][4] This "specific promiscuity" allows it to target several mutagenic nucleotides, preventing their incorporation into nucleic acids.[5][6] Kinetic studies have quantified the enzyme's efficiency with its primary substrates. The data reveals that while 8-oxo-dGTP is a key substrate, MTH1 processes other oxidized purines, such as 2-hydroxy-dATP (2-OH-dATP), with comparable or even higher efficiency.[7][8]
The specificity constant (kcat/Km) is a measure of an enzyme's catalytic efficiency. As shown in the table below, the kcat/Km values for several key oxidized purine substrates are in a similar range, indicating that MTH1 can efficiently hydrolyze multiple types of damaged nucleotides.[8] Similarly, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, is comparable across these substrates, suggesting similar binding affinities.[5][6]
| Substrate | Enzyme | Km (μM) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| 8-oxo-dGTP | human MTH1 | 11.3 | 0.81 | [5][6][8] |
| 2-oxo-dATP | human MTH1 | - | 1.68 | [8] |
| 2-OH-dATP | human MTH1 | 14.0 | - | [5][6] |
| 8-oxo-dATP | human MTH1 | 7.6 | 0.78 | [5][6][8] |
| 2-oxo-ATP | human MTH1 | - | 1.09 | [8] |
| 2-OH-rATP | human MTH1 | 13.4 | - | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological role of MTH1 in nucleotide pool sanitization and a typical workflow for assessing its enzymatic activity.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing mutagenic 8-oxo-dGTP.
Caption: Workflow for a colorimetric MTH1 enzymatic assay.[1]
Experimental Protocols
The specificity and activity of MTH1 are commonly determined using enzymatic assays that measure the product of the hydrolysis reaction. Below are summaries of two widely used methods.
1. Inorganic Phosphate (Pi) Release Assay
This colorimetric method is a robust and high-throughput compatible assay for assessing MTH1 activity and evaluating inhibitors.[1] It quantifies the inorganic phosphate released during the MTH1-catalyzed hydrolysis of an oxidized nucleotide substrate like 8-oxo-dGTP.[9]
-
Principle: MTH1 hydrolyzes 8-oxo-dGTP into 8-oxo-dGMP and pyrophosphate (PPi), which is further broken down into two inorganic phosphate (Pi) molecules. The amount of Pi generated is proportional to MTH1 activity and can be detected using a reagent like malachite green, which forms a colored complex with phosphate.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Recombinant human MTH1 enzyme (e.g., 0.5-2 nM final concentration)
-
Substrate solution (e.g., 200 µM 8-oxo-dGTP)
-
Test compound (inhibitor) serially diluted in buffer
-
Phosphate detection reagent
-
-
Procedure: [1]
-
Reagent Preparation: Prepare and dilute the enzyme, substrate, and test compounds in assay buffer.
-
Plate Setup: In a 96-well plate, add the test compound and appropriate controls ("no enzyme" for background, "no inhibitor" for 100% activity).
-
Pre-incubation: Add the diluted MTH1 enzyme to the wells and pre-incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the 8-oxo-dGTP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a set time, typically 30 minutes.
-
Detection: Stop the reaction and add the phosphate detection reagent. After a brief incubation, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Analysis: Subtract background absorbance and calculate the percentage of inhibition or determine kinetic parameters (Km, Vmax) by varying the substrate concentration.
-
2. ATP-Releasing Guanine-Oxidized (ARGO) Probe Assay
The ARGO assay is a highly sensitive and specific method for detecting 8-oxo-dGTPase activity directly from cell or tissue lysates.[10]
-
Principle: This assay uses a chimeric ARGO probe that contains both 8-oxo-dG and an adenosine (B11128) base. When MTH1 cleaves the 8-oxo-dG moiety, it releases ATP. The generated ATP is then detected using a luciferase/luciferin system, producing a luminescent signal that is directly proportional to MTH1 activity.[10]
-
Procedure Outline: [10]
-
Lysate Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: In a reaction buffer (containing salts, MgCl₂, and DTT), combine the cell lysate, the ARGO probe, and the test inhibitor.
-
Incubation: Incubate the mixture to allow MTH1 in the lysate to cleave the probe and release ATP.
-
Detection: Add a luciferase-based ATP detection reagent.
-
Measurement: Measure the resulting luminescence using a luminometer. The MTH1-specific activity can be determined by comparing the signal in the presence and absence of a potent MTH1 inhibitor.[10]
-
Discussion on Specificity
The data confirms that human MTH1 is not exclusively specific to 8-oxo-dGTP. It efficiently hydrolyzes other oxidized purines, including 2-oxo-dATP, 8-oxo-dATP, and their ribonucleotide counterparts.[5][8] This broad specificity is critical for cellular defense, as various forms of oxidative damage can occur to the nucleotide pool. The ability of MTH1 to cleanse the pool of multiple types of damaged precursors prevents their incorporation into both DNA and RNA.[6][11]
The structural basis for this "specific promiscuity" lies in the MTH1 active site. The enzyme recognizes the common 7,8-dihydro-8-oxo structure present in substrates like 8-oxo-dGTP and 8-oxo-dATP.[12] However, it can also accommodate other oxidized forms like 2-oxo-dATP through a flexible recognition mechanism involving key amino acid residues, such as Asp-119 and Asp-120, which can adopt different protonation states to recognize different substrates.[7][13] This allows MTH1 to act as a versatile guardian against the mutagenic consequences of oxidative stress.
Conclusion
While MTH1 is frequently characterized by its 8-oxo-dGTPase activity, a comprehensive assessment reveals its role as a broader "oxidized purine nucleoside triphosphatase".[14][15] It demonstrates comparable, and in some cases higher, efficiency for other damaged purines like 2-oxo-dATP. This understanding is vital for drug development professionals, as it implies that MTH1 inhibition will impact the processing of a spectrum of oxidized nucleotides, a factor that must be considered when designing and evaluating the therapeutic effects and potential off-target consequences of MTH1 inhibitors. The experimental protocols detailed herein provide standardized methods for quantifying MTH1 activity and its inhibition, forming a crucial component of the preclinical assessment of novel cancer therapeutics targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTH1 Substrate Recognition—An Example of Specific Promiscuity | PLOS One [journals.plos.org]
- 6. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for hMTH1's broad substrate specificity revealed - ecancer [ecancer.org]
- 8. Crystallization and preliminary X-ray analysis of human MTH1 complexed with two oxidized nucleotides, 8-oxo-dGMP and 2-oxo-dATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. Recognition of nucleotide analogs containing the 7,8-dihydro-8-oxo structure by the human MTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spontaneous tumorigenesis in mice defective in the MTH1 gene encoding 8-oxo-dGTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oxidized purine nucleoside triphosphatase, MTH1, suppresses cell death caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different sample extraction techniques for 8-oxo-GTP
A Comparative Guide to Sample Extraction Techniques for 8-oxo-GTP Analysis
The accurate quantification of 8-oxo-7,8-dihydroguanosine triphosphate (this compound), a significant biomarker of oxidative stress, is crucial for research in areas ranging from carcinogenesis to neurodegenerative diseases. The choice of sample extraction technique is a critical step that significantly impacts the purity, recovery, and ultimately, the reliability of analytical results. This guide provides an objective comparison of common extraction methodologies for this compound, supported by experimental principles and data adapted from studies on similar oxidized guanine (B1146940) nucleosides and nucleotides.
Data Presentation: Comparison of Extraction Techniques
While direct comparative studies on extraction efficiency for this compound are limited, performance can be inferred from methodologies applied to the structurally similar and extensively studied 8-oxo-2'-deoxyguanosine (8-oxodG). The following table summarizes the expected performance of three primary extraction techniques: Solid-Phase Extraction (SPE), Immunoaffinity Chromatography (IAC), and Liquid-Liquid Extraction (LLE).
| Technique | Principle | Typical Recovery | Selectivity | Throughput | Cost | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid mobile phase. For this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are common. | 85-95% (inferred from 8-oxodG studies)[1] | Moderate to High | High (amenable to automation) | Low to Moderate | Rapid, reproducible, low solvent consumption, can be automated.[2][3][4] | Method development may be required; potential for matrix effects. |
| Immunoaffinity Chromatography (IAC) | Highly specific binding between an antibody and the target antigen (this compound or related structures). | >90% | Very High | Low to Moderate | High | Excellent purity and enrichment of the target analyte, minimizing interferences.[5][6][7] | Higher cost of antibodies, potential for antibody cross-reactivity, harsher elution conditions may be needed. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility. | Variable (60-80%) | Low to Moderate | Low | Low | Simple, inexpensive for basic applications. | Labor-intensive, can be difficult to automate, may form emulsions, requires large volumes of organic solvents.[8][9][10] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for each extraction technique, adapted for the analysis of this compound from cell culture samples.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a reversed-phase mechanism, suitable for separating the polar this compound from less polar contaminants.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/1 mL)
-
Methanol (B129727) (HPLC grade)
-
50 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.0)
-
Cell lysate containing this compound
-
Vacuum manifold
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of 50 mM ammonium acetate buffer. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated cell lysate (e.g., after protein precipitation with a cold organic solvent) onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 50 mM ammonium acetate buffer to remove hydrophilic impurities and salts.
-
Elution: Elute the this compound from the cartridge with 1 mL of 50% methanol in water. Collect the eluate for subsequent analysis (e.g., by LC-MS/MS).
Immunoaffinity Chromatography (IAC) Protocol
This protocol utilizes monoclonal antibodies specific for oxidized guanine nucleosides for high-selectivity extraction.
Materials:
-
Immunoaffinity column with immobilized anti-8-oxo-Gua antibodies
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Cell lysate containing this compound
Methodology:
-
Column Equilibration: Equilibrate the immunoaffinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the cell lysate to the column. The sample can be recirculated through the column for a defined period (e.g., 1-2 hours) at 4°C to ensure maximal binding.
-
Washing: Wash the column extensively with Binding/Wash Buffer (e.g., 10-20 column volumes) until the absorbance at 280 nm of the flow-through is negligible, indicating the removal of non-specifically bound proteins.
-
Elution: Elute the bound this compound by applying the Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately restore a neutral pH and preserve the integrity of the analyte.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a basic LLE procedure for the initial cleanup of aqueous samples.
Materials:
-
Cell lysate containing this compound
-
Ethyl acetate or a similar water-immiscible organic solvent
-
Centrifuge
Methodology:
-
Solvent Addition: Add an equal volume of ethyl acetate to the aqueous cell lysate in a centrifuge tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the partitioning of compounds between the two phases.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 3000 x g) for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the aqueous phase (bottom layer), which contains the highly polar this compound. The organic phase contains non-polar contaminants. Repeat the extraction of the aqueous phase with fresh organic solvent if a higher purity is required.
Mandatory Visualizations
Signaling Pathway: Formation and Fate of this compound
Caption: Formation of this compound via oxidation and its cellular fate.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Experimental Workflow: Immunoaffinity Chromatography (IAC)
Caption: Workflow for Immunoaffinity Chromatography (IAC) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 6. Immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 10. aurorabiomed.com [aurorabiomed.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 8-oxo-GTP
For researchers and scientists engaged in drug development and other advanced scientific explorations, the meticulous management of laboratory chemicals is paramount to ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), a critical but potentially mutagenic compound. By adhering to these protocols, laboratories can maintain a safe environment and build a culture of trust and responsibility.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always work in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE) is mandatory and should include safety goggles, a lab coat, and chemical-resistant gloves.[1] In case of accidental contact, immediate action is critical. For skin contact, wash the affected area with plenty of soap and water.[2][3] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2][3]
Step-by-Step Disposal Plan
The disposal of this compound, like other purine (B94841) derivatives, must follow a structured approach to minimize risk. The primary source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS).[1] If a specific SDS for this compound is unavailable, a conservative approach based on the disposal of similar hazardous chemicals should be adopted.
-
Review Institutional and Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical waste disposal.[1] Local, regional, and national regulations must be followed to ensure full compliance.[2]
-
Waste Identification and Segregation: this compound waste should be treated as hazardous chemical waste. It is crucial to segregate waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[1]
-
Aqueous Waste:
-
Neutralization: For aqueous solutions containing acids or bases, neutralization is a key step before disposal. Slowly add a weak base (like sodium bicarbonate) to acidic solutions, or a weak acid (like citric acid) to basic solutions, while stirring in a well-ventilated fume hood.[1] The pH of the solution should be monitored until it is within the neutral range (typically 5.5 - 9.5) acceptable for drain disposal, provided no other hazardous components are present.[1]
-
Sewer Disposal: Only small quantities of non-hazardous, water-soluble substances are suitable for drain disposal.[1] Given the mutagenic potential of this compound, sewer disposal is generally not recommended unless explicitly permitted by your institution's EH&S guidelines and local regulations after appropriate deactivation or neutralization.
-
-
Solid Waste and Concentrated Solutions:
-
Hazardous Waste Collection: Solid this compound and concentrated solutions must be collected as hazardous waste.[1]
-
Container and Labeling: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-oxo-7,8-dihydroguanosine triphosphate".[1]
-
Scheduled Pickup: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste container.[1]
-
Quantitative Disposal Guidelines
| Parameter | Limit and Recommendation | Citation |
| pH for Drain Disposal | 5.5 - 9.5 | [1] |
| Concentration for Dilution | For concentrated acids or bases, dilute to below 10% before neutralization. | [1] |
| Sewer Disposal Volume | Limited to small quantities of non-hazardous, water-soluble substances. Always flush with a large volume of water (at least 100 parts water to 1 part chemical). | [1][4] |
| Neutral Salt Concentration | The concentration of neutral salts disposed of in the sanitary sewer should generally be below 1%. | [4] |
Experimental Context: The Biological Significance of this compound
Understanding the biological role of this compound underscores the importance of its proper handling and disposal. This compound is a mutagenic nucleotide that can be incorporated into DNA, leading to transversion mutations.[5][6] Organisms have evolved enzymatic mechanisms to prevent this. For example, the MutT protein in E. coli and its human homolog, MTH1, hydrolyze 8-oxo-dGTP to its monophosphate form, thereby "sanitizing" the nucleotide pool and preventing its incorporation into DNA.[5][6][7] This biological activity highlights the potential for this compound to have deleterious effects if not handled and disposed of correctly.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance guide for the disposal of this compound, the following workflow diagram outlines the decision-making process.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epfl.ch [epfl.ch]
- 5. Hydrolytic elimination of a mutagenic nucleotide, 8-oxodGTP, by human 18-kilodalton protein: sanitization of nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of this compound by MutT hydrolase is not a major contributor to transcriptional fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling 8-oxo-GTP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 8-oxo-7,8-dihydroguanosine 5'-triphosphate (8-oxo-GTP). The following procedures for handling, storage, and disposal are based on best laboratory practices for similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Given its application in studies of oxidative DNA damage and potential mutagenic properties, a cautious approach is warranted.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment is essential to minimize exposure. For aqueous solutions, the risk is lower, but good laboratory practice should still be maintained.
Standard PPE includes:
-
Gloves: Nitrile or latex gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
For procedures that may generate aerosols or involve larger quantities of the powdered form, additional precautions may be necessary, such as a disposable gown and respiratory protection.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
This compound is typically shipped on gel packs and should be stored at -20°C for long-term stability.[1][2][3]
2. Preparation of Solutions:
-
Handle the powdered form in a designated area, such as a chemical fume hood or a balance enclosure, to prevent inhalation of dust.
-
When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid aerosolization.
-
Commercially available solutions often come in water at a concentration of 10-11 mM with a pH of 7.5 ±0.5.[1][2][3]
3. Experimental Use:
-
Clearly label all tubes and containers with the compound name and concentration.
-
When using in experiments, handle with the same level of precaution as any other potentially hazardous chemical.
-
Avoid direct contact with skin and eyes.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health risks.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound solutions and other chemical waste should be collected in a clearly labeled hazardous waste bottle.
-
Disposal Method: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this compound solutions down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Shelf Life | 12 months from delivery | [1][2][3] |
| Molecular Formula | C₁₀H₁₆N₅O₁₅P₃ (free acid) | [1] |
| Molecular Weight | 539.18 g/mol (free acid) | [1] |
| Purity | ≥ 95% (HPLC) | [1][2][3] |
| Supplied Form | Solution in water | [1][2][3] |
| Concentration | 10 mM - 11 mM | [1][2][3] |
| pH | 7.5 ±0.5 | [1][2][3] |
Experimental Workflow
The following diagram outlines the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
